Polyalthic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H28O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(1S,4aS,5R,8aS)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-14-5-8-17-19(2,10-4-11-20(17,3)18(21)22)16(14)7-6-15-9-12-23-13-15/h9,12-13,16-17H,1,4-8,10-11H2,2-3H3,(H,21,22)/t16-,17+,19+,20+/m1/s1 |
InChI Key |
ZQHJXKYYELWEOK-UMGGQSCQSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@]([C@H]1CCC(=C)[C@H]2CCC3=COC=C3)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)O |
Synonyms |
polyalthic acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biological Activities of ent-Polyalthic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
ent-Polyalthic acid, a labdane-type diterpene primarily isolated from the oleoresin of Copaifera species, has emerged as a promising natural product with a diverse range of biological activities. This technical guide provides a comprehensive overview of the known biological functions of ent-polyalthic acid, with a focus on its antimicrobial, antiparasitic, and cytotoxic properties. This document consolidates quantitative data from various studies, presents detailed experimental protocols for key assays, and illustrates the proposed mechanisms of action and signaling pathways. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
ent-Polyalthic acid is a bicyclic diterpenoid compound that has been the subject of increasing scientific interest due to its significant therapeutic potential. It is a major constituent of copaiba oleoresin, a traditional medicine used in the Amazon region for its anti-inflammatory and antiseptic properties.[1] Modern research has begun to scientifically validate these traditional uses, revealing a spectrum of biological activities that make ent-polyalthic acid a compelling candidate for further investigation and development as a lead compound for new therapeutic agents.[1][2] This guide aims to provide a detailed technical summary of the current state of knowledge regarding the biological activities of this compound.
Quantitative Biological Data
The biological activities of ent-polyalthic acid have been quantified in numerous studies. The following tables summarize the key findings, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), 50% Inhibitory Concentration (IC50), 50% Cytotoxic Concentration (CC50), and 50% Lethal Concentration (LC50) values against various targets.
Table 1: Antibacterial Activity of ent-Polyalthic Acid
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Streptococcus mutans (ATCC 25275) | 50 | 50 | [3] |
| Streptococcus sobrinus (ATCC 33478) | 50 | 50 | [3] |
| Streptococcus salivarius (ATCC 25975) | 25 | 50 | [3] |
| Enterococcus faecalis (ATCC 4082) | 25 | 25 | [3] |
| Streptococcus mitis (ATCC 49456) | 25 | >400 | [3] |
| Streptococcus sanguinis (ATCC 10556) | 50 | >400 | [3] |
| Lactobacillus paracasei (ATCC 11578) | 50 | >400 | [3] |
Table 2: Antibiofilm Activity of ent-Polyalthic Acid
| Bacterial Strain | MICB50 (µg/mL) | Reference |
| Streptococcus mutans (ATCC 25275) | 125 | [3] |
| Streptococcus sobrinus (ATCC 33478) | 125 | [3] |
| Lactobacillus paracasei (ATCC 11578) | 15.6 | [3] |
Table 3: Antiparasitic Activity of ent-Polyalthic Acid
| Parasite | Host Cell | IC50 (µg/mL) | CC50 (µg/mL) | Reference |
| Toxoplasma gondii (RH strain) | BeWo | 93.24 ± 1.395 | 171.76 ± 7.725 | [3] |
Table 4: Cytotoxicity and Toxicological Data for ent-Polyalthic Acid
| Cell Line/Organism | Assay | Endpoint | Value (µg/mL) | Reference |
| V79 cells | Colony Formation | - | 78.1 - 1250 (reduced colony formation) | [3] |
| Caenorhabditis elegans | Lethality | LC50 (48h) | 1000 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are representative of the standard methods used to assess the biological activities of natural products like ent-polyalthic acid.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of ent-polyalthic acid that inhibits the visible growth of a specific bacterium.
Materials:
-
ent-Polyalthic acid stock solution (in an appropriate solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of ent-Polyalthic Acid Dilutions:
-
Prepare a serial two-fold dilution of the ent-polyalthic acid stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected based on expected activity.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the diluted compound and to the positive control wells.
-
The final volume in each well will be 100 µL.
-
Include a positive control (inoculum in broth without the compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of ent-polyalthic acid at which there is no visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.
-
Antiparasitic Activity Assay: Toxoplasma gondii Proliferation
This protocol describes a method to evaluate the inhibitory effect of a compound on the intracellular proliferation of Toxoplasma gondii.
Objective: To determine the IC50 of ent-polyalthic acid against T. gondii tachyzoites.
Materials:
-
ent-Polyalthic acid stock solution
-
Host cells (e.g., human foreskin fibroblasts - HFF, or BeWo cells)
-
Toxoplasma gondii tachyzoites (e.g., RH strain)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well plates
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Giemsa stain or fluorescent antibodies against parasite proteins)
-
Microscope
Procedure:
-
Host Cell Seeding:
-
Seed the host cells into a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
-
Infection:
-
Infect the confluent host cell monolayer with T. gondii tachyzoites at a multiplicity of infection (MOI) of approximately 1-5.
-
Incubate for 2-4 hours to allow for parasite invasion.
-
-
Treatment:
-
After the invasion period, wash the wells with sterile PBS to remove extracellular parasites.
-
Add fresh culture medium containing serial dilutions of ent-polyalthic acid to the wells.
-
Include a positive control (e.g., pyrimethamine) and a negative (vehicle) control.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Quantification of Proliferation:
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with Giemsa stain or perform immunofluorescence staining for a parasite-specific protein (e.g., SAG1).
-
Under a microscope, count the number of parasites per parasitophorous vacuole in at least 100 vacuoles per condition.
-
The IC50 value is calculated from the dose-response curve.
-
Cytotoxicity Assessment: MTT Assay
This is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the CC50 of ent-polyalthic acid on a specific cell line (e.g., MCF-7).
Materials:
-
ent-Polyalthic acid stock solution
-
Target cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Replace the medium with fresh medium containing serial dilutions of ent-polyalthic acid.
-
Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The CC50 value is calculated from the dose-response curve.
-
Mechanisms of Action and Signaling Pathways
The precise molecular mechanisms underlying the biological activities of ent-polyalthic acid are still under investigation. However, several studies have provided insights into its potential modes of action.
Antibacterial Mechanism
The antibacterial activity of diterpenes like ent-polyalthic acid is often attributed to their ability to disrupt the bacterial cell membrane.[2] The lipophilic nature of the molecule allows it to intercalate into the phospholipid bilayer, leading to a loss of membrane integrity and function. This can result in the dissipation of the proton motive force, leakage of essential ions and metabolites, and ultimately, cell death.
Caption: Proposed mechanism of antibacterial action of ent-Polyalthic acid.
Antiparasitic Mechanism against Toxoplasma gondii
ent-Polyalthic acid has been shown to inhibit the proliferation of T. gondii.[3] One proposed mechanism is the inhibition of Toxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1).[4] This kinase is crucial for parasite motility, invasion, and egress from host cells. By inhibiting TgCDPK1, ent-polyalthic acid may block these essential processes, thereby halting the parasite's life cycle. Additionally, some studies suggest that ent-polyalthic acid can modulate the host's immune response, including the upregulation of Interleukin-6 (IL-6), which may contribute to the control of parasite proliferation.
Caption: Proposed antiparasitic mechanisms of ent-Polyalthic acid.
IL-6 Signaling Pathway Modulation
Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in inflammation and immunity. The classical IL-6 signaling pathway is initiated by the binding of IL-6 to its membrane-bound receptor (IL-6R), which then recruits the signal-transducing subunit gp130, leading to the activation of the JAK/STAT signaling cascade. While the precise mechanism of ent-polyalthic acid's interaction with this pathway is not fully elucidated, its modulatory effects suggest a potential therapeutic application in inflammatory conditions.
Caption: Overview of the classical IL-6 signaling pathway.
Conclusion and Future Directions
ent-Polyalthic acid has demonstrated a compelling profile of biological activities, particularly in the antimicrobial, antiparasitic, and cytotoxic domains. The quantitative data summarized in this guide highlight its potency and provide a strong rationale for its continued investigation. The detailed experimental protocols offer a foundation for researchers to further explore its therapeutic potential and to standardize methodologies for comparative studies.
Future research should focus on several key areas:
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways affected by ent-polyalthic acid is crucial for its development as a therapeutic agent.
-
In Vivo Efficacy and Safety: While in vitro studies are promising, comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of ent-polyalthic acid.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of ent-polyalthic acid could lead to the identification of derivatives with improved potency and selectivity.
-
Clinical Trials: Given its traditional use and promising preclinical data, well-designed clinical trials are the ultimate step to translate the therapeutic potential of ent-polyalthic acid into clinical applications.
References
- 1. Determination of Toxoplasma gondii Replication in Naïve and Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-content imaging assay to evaluate Toxoplasma gondii infection and proliferation: A multiparametric assay to screen new compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Development of Toxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1) Inhibitors with Potent Anti-Toxoplasma Activity - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Natural Sources and Plant Origins of Polyalthic Acid
Introduction
This compound is a naturally occurring labdane-type bicyclic diterpene that has garnered significant interest in the scientific community for its diverse pharmacological activities. These activities include antimicrobial, antifungal, antiparasitic, anti-inflammatory, and cytotoxic effects.[1][2] As a promising lead compound for drug development, a thorough understanding of its natural sources, concentration in those sources, and methods of isolation is crucial for further research and potential therapeutic applications. This guide provides a comprehensive overview of the plant origins of this compound, quantitative data on its occurrence, and detailed experimental protocols for its isolation.
Natural Sources and Plant Origins
This compound is predominantly found in two main genera of plants: Copaifera and Polyalthia.
Genus Copaifera (Family: Fabaceae)
The oleoresin produced by trees of the Copaifera genus, commonly known as copaiba oil, is a major and well-documented source of this compound.[1][3][4] This oleoresin is a traditional medicine in the Amazon region of Brazil.[1] Several species within this genus are known to produce this compound, with varying concentrations.
-
Copaifera lucens : The oleoresin of this species is a particularly rich source of ent-polyalthic acid, where it is a major compound, representing approximately 69.8% of the total oleoresin composition.[5]
-
Copaifera duckei : This species is another significant source, with the concentration of ent-polyalthic acid in its oleoresin reported to range from 6.9% to 40.86%.[5]
-
Copaifera reticulata : The oleoresin of this species is also used in traditional Brazilian medicine and contains this compound as one of its main diterpenoid constituents.[4]
-
Other Copaifera Species : Diterpenes like this compound are common constituents in the oleoresins of various Copaifera species.[5]
Genus Polyalthia (Family: Annonaceae)
The genus Polyalthia comprises over 100 species of evergreen trees and shrubs found in tropical and subtropical regions of Asia and Australia.[6][7] While the name "this compound" suggests its origin from this genus, specific quantitative data on its concentration in Polyalthia species is less documented in the provided search results compared to Copaifera. However, various species of Polyalthia are known to produce a wide range of diterpenoids.[6][8]
-
Polyalthia longifolia : This species, commonly known as the Ashoka tree, is used in traditional Indian medicine.[8][9] Its phytochemical profile includes various diterpenoids, and it is a source of clerodane diterpenoids, which are structurally related to the labdane (B1241275) skeleton of this compound.[7][8] While gallic acid has been isolated from this plant, the presence of this compound itself is implied by the genus name.[10]
Quantitative Data on this compound Content
The concentration of this compound can vary significantly between species and even individual trees. The most precise quantitative data available pertains to the oleoresins of the Copaifera genus.
| Plant Source | Part/Type of Extract | Concentration of this compound | Reference |
| Copaifera lucens | Oleoresin | ~69.8% | [5] |
| Copaifera duckei | Oleoresin | 6.9% - 40.86% | [5] |
Experimental Protocols
Isolation of ent-Polyalthic Acid from Copaifera Oleoresin
While a single detailed protocol is not provided in its entirety, a general methodology can be constructed based on the recurring descriptions of isolating diterpenes from natural sources. The isolation typically involves chromatographic techniques.
Objective: To isolate pure ent-polyalthic acid from the oleoresin of Copaifera species.
Materials and Reagents:
-
Crude Copaifera oleoresin
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol)
-
Thin Layer Chromatography (TLC) plates
-
Developing chamber for TLC
-
UV lamp for visualization
-
Rotary evaporator
-
Glassware (beakers, flasks, chromatography column)
Methodology:
-
Preparation of the Crude Extract: The crude oleoresin is typically dissolved in a minimal amount of a non-polar solvent like hexane to prepare it for loading onto the chromatography column.
-
Column Chromatography:
-
A glass column is packed with silica gel suspended in a non-polar solvent (e.g., hexane). This is known as the stationary phase.
-
The dissolved oleoresin is carefully loaded onto the top of the silica gel bed.
-
The separation is achieved by eluting the column with a solvent system of increasing polarity (gradient elution). This is the mobile phase. A common gradient starts with 100% hexane and gradually introduces a more polar solvent like ethyl acetate.
-
Fractions of the eluate are collected sequentially.
-
-
Monitoring the Separation:
-
The separation process is monitored using Thin Layer Chromatography (TLC). Small spots of each collected fraction are applied to a TLC plate.
-
The TLC plate is developed in an appropriate solvent system.
-
The separated compounds on the TLC plate are visualized, often under a UV lamp. Fractions containing compounds with the same Rf value are pooled together.
-
-
Purification and Identification:
-
Fractions containing the compound of interest (this compound) are combined.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the isolated compound.
-
The purity of the isolated this compound can be further assessed by techniques like High-Performance Liquid Chromatography (HPLC).
-
The chemical structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).[1]
-
Visualizations
Caption: Workflow for the isolation of this compound.
Caption: General biosynthetic pathway for this compound.
Biosynthesis of this compound
While the specific enzymatic steps for this compound biosynthesis have not been fully elucidated, as a diterpene, its formation follows the well-established methylerythritol 4-phosphate (MEP) pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate/1-deoxy-D-xylulose 5-phosphate (MEP/DOXP) pathway. This pathway occurs in the plastids of plant cells.
-
Formation of Isoprene Units: The pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate (G3P) to form 1-deoxy-D-xylulose 5-phosphate (DOXP). Through a series of enzymatic reactions, DOXP is converted into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
-
Assembly of the Diterpene Precursor: IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP, C10), then farnesyl pyrophosphate (FPP, C15), and finally geranylgeranyl pyrophosphate (GGPP, C20). GGPP is the universal precursor for all diterpenoids.
-
Cyclization and Modification: The linear GGPP molecule undergoes a complex cyclization process catalyzed by specific enzymes called diterpene synthases. This cyclization forms the characteristic bicyclic labdane skeleton of this compound. Subsequent tailoring reactions, such as oxidations, are then likely to occur to yield the final this compound structure.
Conclusion
This compound is a valuable natural product with significant therapeutic potential. Its primary and most concentrated sources are the oleoresins of various Copaifera species, particularly C. lucens. While also associated with the Polyalthia genus, quantitative data for these sources is less available. The isolation of this compound is readily achievable through standard chromatographic techniques. Understanding the natural origins and biosynthesis of this compound is fundamental for its sustainable sourcing, chemical synthesis of analogs, and future development into clinically relevant therapeutic agents.
References
- 1. Synthesis and Antibacterial Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biological Activities of Ent-Polyalthic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Phytochemicals from Polyalthia Species: Potential and Implication on Anti-Oxidant, Anti-Inflammatory, Anti-Cancer, and Chemoprevention Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The chemistry, pharmacologic, and therapeutic applications of Polyalthia longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ç½åå è½½ä¸ããã [tmrjournals.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
The Core Mechanism of Action of Polyalthic Acid in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyalthic acid, a clerodane diterpene primarily isolated from plants of the Polyalthia genus, has emerged as a promising natural compound with significant anticancer potential. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the antineoplastic activity of this compound. It delves into its effects on apoptosis induction, cell cycle regulation, and key signaling pathways implicated in cancer progression. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies against cancer.
Cytotoxic Activity of this compound and Related Compounds
This compound and other clerodane diterpenes isolated from Polyalthia species have demonstrated cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a critical measure of a compound's potency. Below is a summary of reported IC50 values.
| Compound/Extract | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MCF-7 | Breast Cancer | 98.76 | [1] |
| Polyalthialdoic acid | HL-60 | Human Leukemia | 21.8 | [2] |
| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide | HL-60 | Human Leukemia | 13.7 | [2] |
| Methanolic Extract of Polyalthia longifolia | T-47D | Breast Cancer | 23.58 µg/mL | |
| Methanolic Extract of Polyalthia longifolia | MDA-MB-453 | Breast Cancer | 17.1 µg/mL | |
| Methanolic Extract of Polyalthia longifolia | PC3 | Prostate Cancer | 163.8 µM (48h) | [3] |
| Methanolic Extract of Polyalthia longifolia | DU145 | Prostate Cancer | 91.8 µM (48h) | [3] |
Core Mechanisms of Action
The anticancer activity of this compound and related compounds is attributed to a multi-pronged attack on cancer cell survival and proliferation. The primary mechanisms identified are the induction of apoptosis and the arrest of the cell cycle.
Induction of Apoptosis
This compound and extracts from Polyalthia longifolia are potent inducers of apoptosis, primarily through the intrinsic or mitochondrial pathway.[4] This programmed cell death is characterized by a cascade of molecular events.
-
Mitochondrial Membrane Depolarization: Treatment with Polyalthia longifolia methanolic leaf extracts has been shown to cause a loss of mitochondrial membrane potential in HeLa cells.[4]
-
Modulation of Bcl-2 Family Proteins: A key regulatory step in the intrinsic apoptotic pathway is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Extracts of Polyalthia longifolia have been observed to upregulate the expression of Bax and downregulate the expression of Bcl-2 in HeLa and breast cancer cells.[4] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane.
-
Caspase Activation: The increased mitochondrial permeability leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases. Specifically, the activation of initiator caspase-9 and effector caspase-3 has been reported.[4]
-
PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[3]
Cell Cycle Arrest
In addition to inducing apoptosis, compounds from Polyalthia longifolia have been shown to interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints.
-
G0/G1 and G2/M Phase Arrest: Treatment with methanolic extracts of Polyalthia longifolia has been demonstrated to cause an accumulation of cells in the G0/G1 and G2/M phases of the cell cycle in HeLa and prostate cancer cells.[3][4] This prevents the cells from proceeding to DNA synthesis (S phase) and mitosis (M phase), respectively. A study on a sulfated polysaccharide from Laurencia papillosa showed that at a low concentration it induced G1-phase arrest, while at higher concentrations it led to an increase in the sub-G1 (apoptotic) population.[5]
The table below summarizes the observed effects on cell cycle distribution in prostate cancer cells (PC3M-LUC-C6) treated with a methanolic extract of P. longifolia (MEP).[3]
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 50.2 | 23.4 | 26.4 |
| MEP (20 µg/mL) | 58.6 | 24.7 | 16.7 |
Modulation of Key Signaling Pathways
The induction of apoptosis and cell cycle arrest by this compound and related compounds is orchestrated through the modulation of critical intracellular signaling pathways that are often dysregulated in cancer.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and metastasis. The inhibition of STAT3 signaling is a key therapeutic strategy. While direct evidence for this compound is still emerging, other natural compounds have been shown to inhibit STAT3 phosphorylation, thereby preventing its dimerization, nuclear translocation, and transcriptional activity.[6] This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, and survivin.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation.[7] The activation of this pathway is a common event in many cancers. While direct studies on this compound are limited, arachidonic acid has been shown to activate the PI3K/Akt pathway in prostate cancer cells.[8] Conversely, some natural compounds exert their anticancer effects by inhibiting this pathway. Inhibition of PI3K prevents the phosphorylation and activation of Akt, which in turn can lead to decreased cell proliferation and increased apoptosis.[7]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a complex signaling network that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[9] The MAPK family includes three main subfamilies: the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. The role of these pathways in cancer is complex, with ERKs often promoting proliferation, while JNKs and p38 are frequently associated with stress responses and apoptosis.[10][11] Low extracellular pH, a condition often found in the tumor microenvironment, can activate ERKs, JNKs, and p38.[9] The precise effects of this compound on the different MAPK pathways are an area for further investigation.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the investigation of this compound's mechanism of action.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells.
-
Protocol Outline:
-
Treat cells with this compound to induce apoptosis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.
-
Principle: A fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
-
Protocol Outline:
-
Treat cells with this compound for the desired time.
-
Harvest and fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.
-
Wash the cells to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA and prevent its staining by PI.
-
Stain the cells with PI solution.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting DNA histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.
-
Principle: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid support membrane (e.g., nitrocellulose or PVDF). The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that facilitates detection.
-
Protocol Outline:
-
Treat cells with this compound and prepare cell lysates.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the target protein (e.g., p-STAT3, Akt, Bax, Bcl-2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent, primarily through the induction of apoptosis via the intrinsic pathway and the induction of cell cycle arrest. Its modulatory effects on key signaling pathways, including STAT3, PI3K/Akt, and MAPK, underscore its multifaceted mechanism of action. While much of the detailed mechanistic work has been conducted on extracts of Polyalthia longifolia and related clerodane diterpenes, the available evidence strongly suggests that this compound is a key active constituent.
Future research should focus on elucidating the direct molecular targets of this compound within these signaling cascades. Investigating its effects on the phosphorylation status of specific kinases and transcription factors will provide a more detailed understanding of its mechanism. Furthermore, in vivo studies are warranted to evaluate the therapeutic efficacy and safety of this compound in preclinical cancer models. The development of nanoparticle-based delivery systems to enhance its bioavailability and tumor-targeting capabilities also represents a promising avenue for future investigation.[12] A deeper understanding of the intricate molecular mechanisms of this compound will be instrumental in its development as a novel and effective anticancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Clerodane diterpenes isolated from Polyalthia longifolia induce apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyalthia longifolia Extract Triggers ER Stress in Prostate Cancer Cells Concomitant with Induction of Apoptosis: Insights from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyalthia longifolia Methanolic Leaf Extracts (PLME) induce apoptosis, cell cycle arrest and mitochondrial potential depolarization by possibly modulating the redox status in hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of G1-phase cell cycle arrest and apoptosis pathway in MDA-MB-231 human breast cancer cells by sulfated polysaccharide extracted from Laurencia papillosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Feedback activation of STAT3 limits the response to PI3K/AKT/mTOR inhibitors in PTEN-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arachidonic acid activates phosphatidylinositol 3-kinase signaling and induces gene expression in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low extracellular pH induces activation of ERK 2, JNK, and p38 in A431 and Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential activation of ERK, JNK/SAPK and P38/CSBP/RK map kinase family members during the cellular response to arsenite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Opposing effects of ERK and p38-JNK MAP kinase pathways on formation of prions in GT1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling the Antimicrobial Potential of Polyalthic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyalthic acid, a labdane (B1241275) diterpene primarily isolated from the oleoresin of Copaifera species (copaiba oil), has emerged as a promising natural product with a notable spectrum of antimicrobial and antifungal activities.[1][2][3][4] This technical guide provides a comprehensive overview of the antimicrobial and antifungal properties of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. As the threat of antimicrobial resistance continues to grow, the exploration of novel bioactive compounds like this compound is paramount for the development of new therapeutic agents.[1][4]
Antimicrobial and Antifungal Spectrum of Activity
This compound has demonstrated a significant inhibitory effect against a range of pathogenic microorganisms. Its activity is particularly pronounced against Gram-positive bacteria, while its efficacy against Gram-negative bacteria is limited.[1] Furthermore, studies have highlighted its potential in combating fungal infections caused by yeasts such as Candida albicans and Cryptococcus neoformans.[5][6]
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values of this compound and its analogs against various bacterial and fungal strains. These values, representing the lowest concentration of a substance that prevents visible growth of a microorganism, are crucial for assessing its potency.
Table 1: Antibacterial Activity of this compound and its Analogs (MIC in µg/mL)
| Organism | Strain | This compound | Analog 2a | Analog 3a | Reference |
| Staphylococcus epidermidis | ATCC 35984 | 256 | 64 | 32 | [1][3] |
| Enterococcus faecalis | ATCC 29212 | >512 | 16 | 8 | [1] |
| Enterococcus faecium | ATCC 19434 | >512 | 16 | 16 | [1] |
| Staphylococcus aureus | ATCC 25923 | >512 | 16 | 16 | [1] |
| Staphylococcus aureus | ATCC 8095 | >512 | 16 | 32 | [1] |
| Porphyromonas gingivalis | - | 6.25 | - | - | [1] |
| Peptostreptococcus micros | - | 6.25 | - | - | [1] |
| Escherichia coli | - | 4 | - | - | [5] |
Table 2: Antifungal Activity of this compound and its Analogs (MIC in µg/mL)
| Organism | Strain | This compound Analog 2b | Reference |
| Candida albicans | - | 21.8 | [5][6] |
| Cryptococcus neoformans | - | 12.3 | [5][6] |
Mechanism of Action
The antimicrobial and antifungal effects of this compound and its derivatives are attributed to their ability to compromise the structural and functional integrity of microbial cell membranes and induce oxidative stress through the production of reactive oxygen species (ROS).[1][5][6]
Signaling Pathway: Proposed Antifungal Mechanism of Action
The following diagram illustrates the proposed mechanism by which a this compound analog (2b) exerts its antifungal activity against Cryptococcus neoformans.
Caption: Proposed antifungal mechanism of this compound analog 2b.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antimicrobial and antifungal properties of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. A positive control well (broth and inoculum without the antimicrobial agent) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24-48 hours).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.[1][7][8]
Reactive Oxygen Species (ROS) Production Assay
This assay is used to measure the generation of intracellular ROS in fungal cells upon treatment with an antifungal agent.
Protocol:
-
Cell Culture and Treatment: Fungal cells (e.g., C. neoformans) are cultured to the desired growth phase. The cells are then treated with various concentrations of the this compound analog. A vehicle control (e.g., DMSO) and a positive control (e.g., hydrogen peroxide) are included.
-
Staining: The cells are stained with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFH-DA), which fluoresces upon oxidation by ROS.
-
Fluorescence Measurement: The fluorescence intensity is measured at different time points using a fluorescence microplate reader or flow cytometry. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.[5][6]
Cell Membrane Integrity Assay
This assay evaluates the ability of a compound to disrupt the cell membrane of microorganisms.
Protocol:
-
Cell Culture and Treatment: Microbial cells are cultured and then treated with different concentrations of this compound or its analogs.
-
Staining: The cells are stained with a fluorescent dye that can only enter cells with compromised membranes, such as propidium (B1200493) iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI).
-
Microscopy or Flow Cytometry: The stained cells are visualized using fluorescence microscopy or quantified using flow cytometry. An increase in the number of fluorescent cells indicates damage to the cell membrane.[5][6]
Conclusion and Future Directions
This compound and its synthetic analogs represent a promising class of antimicrobial and antifungal agents. Their activity against clinically relevant Gram-positive bacteria and pathogenic fungi, coupled with a mechanism of action that involves membrane disruption and ROS production, makes them attractive candidates for further drug development. Future research should focus on optimizing the structure of this compound to enhance its antimicrobial spectrum and potency, conducting in vivo efficacy and toxicity studies, and further elucidating its detailed molecular mechanisms of action. These efforts will be crucial in translating the therapeutic potential of this natural compound into novel treatments for infectious diseases.
References
- 1. Synthesis and Antibacterial Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Activity of this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Insights into the Antimicrobial Potential of Polyalthia longifolia—Antibiofilm Activity and Synergistic Effect in Combination with Penicillin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Activity of this compound Analogs Against Cryptococcus neoformans Involves Production of Reactive Oxygen Species (ROS) and Disruption of Cell Membrane Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Polyalthic Acid: A Promising Diterpene Scaffold for Novel Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Polyalthic acid, a naturally occurring labdane (B1241275) diterpene, has emerged as a significant lead compound in the field of drug discovery.[1] Isolated from various plant sources, notably from the oleoresin of trees belonging to the Copaifera genus and plants of the Polyalthia genus, this compound has demonstrated a broad spectrum of biological activities.[2][3] Its diverse pharmacological profile, encompassing antimicrobial, antifungal, antiparasitic, anti-inflammatory, and antitumor properties, positions it as a valuable scaffold for the development of new therapeutic agents.[2][3] This technical guide provides a comprehensive overview of this compound, focusing on its biological activities, mechanism of action, and potential as a precursor for novel drug candidates.
Chemical Properties and Structure
This compound, with the chemical formula C20H28O3, is characterized by a diterpenoid structure featuring a furan (B31954) ring. The stereochemistry of this compound has been elucidated, providing a foundational understanding for structure-activity relationship (SAR) studies. The presence of a carboxylic acid group and a reactive furan moiety offers opportunities for synthetic modifications to enhance its therapeutic properties.[4]
Biological Activities and Therapeutic Potential
Extensive in vitro and in vivo studies have revealed the multifaceted pharmacological effects of this compound. Its potential applications span across various therapeutic areas, making it a subject of intensive research.
Antimicrobial and Antifungal Activity
This compound has shown noteworthy activity against a range of pathogenic bacteria and fungi.[2] It has been reported to be effective against Gram-positive bacteria, including strains of Staphylococcus aureus.[5][6] Furthermore, its antifungal properties have been documented against clinically relevant fungi. The mechanism of its antifungal action is believed to involve the generation of reactive oxygen species (ROS) and disruption of the fungal cell membrane integrity.
Antiparasitic Activity
Significant antiparasitic effects of this compound have been observed against various parasites. It has demonstrated activity against Leishmania donovani and Trypanosoma brucei, the causative agents of leishmaniasis and African trypanosomiasis, respectively.[1]
Anticancer Activity
One of the most promising therapeutic avenues for this compound is in oncology. Studies have shown its cytotoxic effects against several human cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells.[7] The proposed mechanism for its anticancer activity involves the induction of apoptosis through the intrinsic pathway and the generation of DNA damage.
Anti-inflammatory Activity
This compound has also exhibited anti-inflammatory properties, suggesting its potential in treating inflammatory disorders.[4] While the precise signaling pathways are still under investigation, it is hypothesized that its anti-inflammatory effects may be mediated through the modulation of key inflammatory pathways such as NF-κB and MAPK.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of this compound and its derivatives against various cell lines and microorganisms.
Table 1: Anticancer and Antiparasitic Activity of this compound
| Cell Line / Organism | Assay | IC50 / CC50 (µg/mL) | Reference |
| Leishmania donovani | Antileishmanial Assay | 8.68 | |
| Trypanosoma brucei | Antitrypanosomal Assay | 3.87 | [1] |
| MCF-7 (Breast Cancer) | Cytotoxicity Assay | Not Specified | |
| BeWo (Choriocarcinoma) | Cytotoxicity Assay | 171.76 ± 7.725 (CC50) | [8] |
| Toxoplasma gondii | Antiparasitic Assay | 93.24 ± 1.395 (IC50) | [8] |
Table 2: Antimicrobial Activity of this compound
| Microorganism | Assay | MIC (µg/mL) | Reference |
| Staphylococcus epidermidis | Broth Microdilution | 256 | [4] |
| Cariogenic Strains | MIC Assay | 25 - 50 | [8] |
Table 3: Activity of this compound Analogs
| Compound | Target Organism/Cell Line | Assay | IC50 / MIC (µg/mL) | Reference |
| Analog 2h | Leishmania donovani | Antileishmanial Assay | 3.84 | [1] |
| Analog 2c | Trypanosoma brucei | Antitrypanosomal Assay | 2.54 | [1] |
| Analog 3a | Enterococcus faecalis | Broth Microdilution | 8 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation of this compound from Copaifera Oleoresin
-
Extraction: The oleoresin is dissolved in an organic solvent such as dichloromethane.
-
Chromatography: The dissolved oleoresin is subjected to column chromatography on silica (B1680970) gel.
-
Elution: A solvent gradient of increasing polarity, typically starting with hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate, is used to elute the fractions.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Purification: Fractions rich in this compound are combined and further purified using techniques like preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a defined concentration (e.g., 10^5 CFU/mL).
-
Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension.
-
Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound are attributed to its interaction with various cellular signaling pathways.
Induction of Apoptosis in Cancer Cells
In cancer cells, this compound is believed to induce apoptosis primarily through the intrinsic or mitochondrial pathway.[9] This process involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.
Caption: Intrinsic apoptosis pathway induced by this compound.
Anti-inflammatory Signaling
The anti-inflammatory effects of this compound are likely mediated by the inhibition of pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways. By suppressing these pathways, this compound can reduce the production of inflammatory mediators like cytokines and chemokines.
Caption: Hypothetical anti-inflammatory mechanism of this compound.
Structure-Activity Relationship (SAR) and Lead Optimization
The chemical structure of this compound provides several sites for modification to improve its potency, selectivity, and pharmacokinetic properties. SAR studies have focused on the derivatization of the carboxylic acid group to generate amides and diols.[1] These modifications have, in some cases, led to analogs with enhanced biological activity. For instance, certain amide derivatives have shown improved antileishmanial and antitrypanosomal activities compared to the parent compound.[1]
References
- 1. Synthesis and biological evaluation of this compound derivatives for the treatment of neglected diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Biological Activities of Ent-Polyalthic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antibacterial Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activities of polyalthic acids analogs | Poster Board #523 - American Chemical Society [acs.digitellinc.com]
- 6. Synthesis and Antibacterial Activity of this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyalthia longifolia Extract Triggers ER Stress in Prostate Cancer Cells Concomitant with Induction of Apoptosis: Insights from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound from Copaifera lucens Demonstrates Anticariogenic and Antiparasitic Properties for Safe Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmrhs.com [ijmrhs.com]
Unveiling the Antiparasitic Potential of Polyalthic Acid Against Leishmania donovani: A Technical Guide
For Immediate Release
Shanghai, China – December 19, 2025 – This technical guide provides a comprehensive overview of the antiparasitic effects of Polyalthic acid, a naturally occurring diterpenoid, against Leishmania donovani, the causative agent of visceral leishmaniasis. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the available efficacy data, detailed experimental methodologies, and the current understanding of its mechanism of action.
Quantitative Efficacy of this compound
Current research indicates that this compound exhibits leishmanicidal activity against the amastigote stage of Leishmania donovani. The effective concentration required to inhibit 50% of the parasite population (EC50) has been reported, although data on its effect on promastigotes and its cytotoxicity against host cells for this specific species remain to be fully elucidated.
| Parameter | Organism/Cell Line | Value | Reference |
| EC50 | Leishmania donovani (amastigotes) | 27.43 µM | [1] |
| EC50 | Leishmania amazonensis (promastigotes) | 2.01 µM (at 24h) | [2] |
| EC50 | Leishmania amazonensis (amastigotes) | 3.22 µM (at 48h) | [2] |
| CC50 | Peritoneal Macrophages | > 93.5 µM | [2] |
Note: The Selectivity Index (SI) for L. donovani cannot be calculated at this time due to the absence of specific cytotoxicity data for this compound against a relevant macrophage cell line in the context of L. donovani infection. The SI for L. amazonensis amastigotes is >29.04.
Experimental Protocols
This section details standardized methodologies for the in vitro assessment of the anti-leishmanial activity of compounds like this compound against Leishmania donovani.
Cultivation of Leishmania donovani Promastigotes
A widely used method for the axenic cultivation of L. donovani promastigotes involves the following steps:
-
Culture Medium: Modified Eagle's Medium (MEM) or HOMEM is supplemented with 10-20% heat-inactivated Fetal Calf Serum (FCS), L-glutamine, and antibiotics (penicillin-streptomycin). The pH of the medium is adjusted to 7.2-7.4.
-
Initiation of Culture: Promastigotes from a stationary phase culture are inoculated into fresh medium at a density of approximately 1 x 10^6 cells/mL.
-
Incubation: Cultures are maintained at 25-26°C.
-
Subculturing: Parasites are subcultured every 3-4 days to maintain them in the logarithmic phase of growth for experiments.
Figure 1. Workflow for the in vitro cultivation of Leishmania donovani promastigotes.
In Vitro Anti-promastigote Assay
To determine the efficacy of this compound against the promastigote stage, the following protocol is employed:
-
Parasite Preparation: Logarithmic phase promastigotes are harvested, centrifuged, and resuspended in fresh culture medium to a final concentration of 1 x 10^6 cells/mL.
-
Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of test concentrations.
-
Assay Setup: In a 96-well microtiter plate, 100 µL of the parasite suspension is added to each well. Subsequently, 100 µL of the various drug dilutions are added. Control wells containing parasites with solvent alone and medium alone are included.
-
Incubation: The plate is incubated at 25-26°C for 48-72 hours.
-
Viability Assessment: Parasite viability is determined using a resazurin-based assay or by direct counting using a hemocytometer. The fluorescence or absorbance is measured, and the IC50 value is calculated.
In Vitro Anti-amastigote Assay
The activity against the clinically relevant intracellular amastigote stage is assessed as follows:
-
Macrophage Culture: A suitable macrophage cell line (e.g., RAW 264.7 or J774) is cultured in DMEM supplemented with 10% FCS and antibiotics and seeded into 96-well plates.
-
Infection: Macrophages are infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1. The plates are incubated at 37°C in a 5% CO2 atmosphere for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Drug Treatment: After infection, the wells are washed to remove extracellular parasites, and fresh medium containing serial dilutions of this compound is added.
-
Incubation: The infected and treated macrophages are incubated for a further 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification: The number of intracellular amastigotes is determined by staining the cells with Giemsa and counting the number of amastigotes per 100 macrophages under a light microscope. The EC50 value is then calculated.
Figure 2. Workflow for the in vitro anti-amastigote assay.
Putative Mechanism of Action
While the precise signaling pathways affected by this compound in Leishmania donovani have yet to be fully elucidated, studies on related diterpenes and other Leishmania species suggest a multifactorial mechanism of action primarily targeting the parasite's mitochondria.
The proposed mechanism involves the induction of mitochondrial dysfunction, leading to a cascade of events culminating in parasite death. This includes the disruption of the mitochondrial membrane potential, an increase in the production of reactive oxygen species (ROS), and subsequent oxidative stress. This oxidative imbalance can damage vital cellular components, including DNA, lipids, and proteins, ultimately leading to an apoptosis-like cell death in the parasite.
References
Cytotoxicity Profile of Polyalthic Acid on Human Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyalthic acid, a naturally occurring diterpenoid, has garnered attention for its potential as a cytotoxic agent against cancer cells. This technical guide provides a comprehensive overview of the current knowledge on the cytotoxicity profile of this compound against human cell lines. Due to the limited availability of extensive research on the isolated compound, this document synthesizes the existing data on pure this compound and complements it with findings from studies on extracts of Polyalthia species, which are rich in this compound. This guide presents quantitative cytotoxicity data, detailed experimental protocols for key assays, and visual representations of the proposed signaling pathways to facilitate further research and drug development efforts. A notable observation from the available data is the selective cytotoxic and genotoxic effect of this compound on tumor cells over normal cells.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and related extracts have been evaluated across various human cell lines. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values are summarized below. It is important to note that much of the available data pertains to crude extracts of Polyalthia species rather than the isolated this compound.
Cytotoxicity of Pure this compound
The following table summarizes the reported cytotoxic activity of isolated this compound on different human cell lines.
| Cell Line | Cell Type | Assay | IC50 / CC50 (µM) | Incubation Time | Reference |
| MCF-7 | Human Breast Adenocarcinoma | MTT | 114.7 | 72h | [1] |
| MCF-10A | Human Normal Breast Epithelial | MTT | 239.5 | 72h | [1] |
| V79 | Chinese Hamster Lung Fibroblast | Colony Formation | CC50: >413.2 (1250 µg/mL) | Not Specified | |
| BeWo | Human Choriocarcinoma | Not Specified | IC50: 308.5 (93.24 µg/mL) | Not Specified | [2] |
Note: The study on BeWo cells evaluated the antiparasitic activity of this compound, and the IC50 value reflects the inhibition of Toxoplasma gondii proliferation.
Cytotoxicity of Polyalthia Species Extracts
The following table presents the cytotoxic activity of extracts from various Polyalthia species, which are known to contain this compound and other bioactive compounds. This data provides a broader perspective on the potential anticancer properties associated with this plant genus.
| Plant Extract | Cell Line | Cell Type | IC50 (µg/mL) | Incubation Time | Reference |
| Polyalthia longifolia (Chloroform Fraction) | SW-620 | Human Colon Adenocarcinoma | 6.1 | Not Specified | |
| Polyalthia longifolia (Methanolic Extract) | T-47D | Human Breast Cancer | 23.58 ± 3 | 24h | |
| Polyalthia longifolia (Methanolic Extract) | T-47D | Human Breast Cancer | 17.59 ± 1.9 | 48h | |
| Polyalthia evecta (50% Ethanol-Water Leaf Extract) | HepG2 | Human Hepatoma | 62.8 ± 7.3 | 24h |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature for assessing the cytotoxicity of this compound.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, T-47D, SW-620, HepG2) and normal cell lines (e.g., MCF-10A) are obtained from certified cell banks.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or the vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Apoptosis Assessment by Annexin V-FITC/PI Staining
This assay is used to detect and quantify apoptosis by flow cytometry.
-
Cell Treatment: Cells are treated with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol, and the cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for Protein Expression
Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Caspase-9, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
While the precise signaling pathways activated by pure this compound are not yet fully elucidated, studies on Polyalthia extracts suggest the induction of apoptosis via the intrinsic (mitochondrial) pathway.
Proposed Apoptotic Signaling Pathway
The available evidence points towards a mechanism involving the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxic profile of a compound like this compound.
References
Pharmacological potential of diterpenes from Copaifera species
An In-depth Technical Guide to the Pharmacological Potential of Diterpenes from Copaifera Species
Introduction
The genus Copaifera, commonly known as copaiba, encompasses several species of trees native to the tropical regions of Latin America and Western Africa. The oleoresin exuded from the trunks of these trees has been a cornerstone of traditional medicine for centuries, employed for its anti-inflammatory, antimicrobial, and wound-healing properties.[1][2] Modern phytochemical analysis has revealed that this oleoresin is a complex mixture of sesquiterpenes and diterpenes, with the latter being largely responsible for many of its significant biological activities.[1][3][4] Diterpenes are a class of C20 terpenoids that exhibit a wide range of structural diversity, including labdane, kaurane, and clerodane skeletons, which correlates with their broad spectrum of pharmacological effects.[1][3]
This technical guide provides a comprehensive overview of the pharmacological potential of diterpenes isolated from various Copaifera species. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on their anti-inflammatory, antimicrobial, anticancer, and antiparasitic activities. The guide includes quantitative data, detailed experimental protocols, and visualizations of key experimental workflows and biological pathways to facilitate further research and development in this promising area of natural product chemistry.
Pharmacological Activities of Copaifera Diterpenes
The diterpenoid constituents of Copaifera oleoresins have been scientifically validated to possess a range of pharmacological properties. These activities are primarily attributed to various diterpenic acids.[5]
Antiparasitic Activity
Diterpenes from Copaifera have demonstrated significant activity against several protozoan parasites, including Leishmania amazonensis and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas' disease, respectively.[6][7]
Antileishmanial Activity: Studies have shown that diterpene acids from Copaifera oleoresins are active against both promastigote and amastigote forms of Leishmania amazonensis.[7][8] For instance, hydroxycopalic acid and methyl copalate are most active against promastigotes, while pinifolic and kaurenoic acid are more effective against the clinically relevant axenic amastigotes.[7][8] The mechanism of action for some of these diterpenes involves increasing the permeability of the parasite's plasma membrane and inducing mitochondrial membrane depolarization.[7][8]
Trypanocidal Activity: Several diterpenes have also been evaluated for their in vitro activity against all life stages of Trypanosoma cruzi.[6][9] These compounds have been shown to induce changes in the parasite's oxidative metabolism, leading to autophagic processes and selective cell death.[6][9]
Table 1: Antiparasitic Activity of Diterpenes from Copaifera Species
| Diterpene | Parasite | Form | IC50 (µg/mL) | Copaifera Species | Reference(s) |
|---|---|---|---|---|---|
| Hydroxycopalic acid | Leishmania amazonensis | Promastigote | 2.5 | C. officinales | [7][8] |
| Methyl copalate | Leishmania amazonensis | Promastigote | 6.0 | C. officinales | [7][8] |
| Pinifolic acid | Leishmania amazonensis | Axenic Amastigote | 3.5 | C. officinales | [7][8] |
| Kaurenoic acid | Leishmania amazonensis | Axenic Amastigote | 4.0 | C. officinales |[7][8] |
Antimicrobial and Antibiofilm Activity
The traditional use of copaiba oleoresin as an antiseptic is supported by numerous studies demonstrating the antibacterial effects of its diterpene constituents against a variety of pathogens, including those relevant to oral health and multidrug-resistant (MDR) strains.[10][11]
Labdane-type diterpenes, such as (–)-copalic acid, have shown potent activity against key periodontal pathogens like Porphyromonas gingivalis.[10][12] (–)-Polyalthic acid has also demonstrated significant bactericidal effects against bacteria implicated in dental caries and endodontic infections.[13][14] Recent studies have highlighted the potential of Copaifera diterpenes to act against MDR bacteria, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values between 12.5 and 50 µg/mL.[11] Furthermore, these diterpenes have shown promising activity in inhibiting biofilm formation, with Minimum Inhibitory Concentration of Biofilm (MICB₅₀) values as low as 3.12-25 µg/mL.[11]
Table 2: Antimicrobial Activity of Diterpenes from Copaifera Species
| Diterpene | Microorganism | Activity | MIC (µg/mL) | Copaifera Species | Reference(s) |
|---|---|---|---|---|---|
| (–)-Copalic acid | Porphyromonas gingivalis | Bacteriostatic/Bactericidal | 3.1 | C. langsdorffii | [10][12] |
| (–)-Polyalthic acid | P. gingivalis (ATCC 33277) | Bactericidal | 6.25 | C. duckei | [13][14] |
| (–)-Polyalthic acid | P. micros (clinical isolate) | Bactericidal | <10 | C. duckei | [14] |
| Kaurenoic acid | Enterococcus faecium | Antibacterial | 2.3 (IC50) | C. reticulata | [2] |
| Kaurenoic acid | MRSA | Antibacterial | 3.4 (IC50) | C. reticulata | [2] |
| (–)-Polyalthic acid | Enterococcus faecium | Antibacterial | 8.5 (IC50) | C. reticulata | [2] |
| (–)-Polyalthic acid | MRSA | Antibacterial | 8.9 (IC50) | C. reticulata | [2] |
| Diterpene "1" & "5" | MDR Bacteria | Antibacterial | 12.5 - 50 | Copaifera spp. |[11] |
Anticancer and Cytotoxic Activity
The cytotoxic potential of Copaifera diterpenes against various human cancer cell lines has been an area of active investigation.[15][16] While some studies suggest that the cytotoxic effects of the whole oleoresin are mainly due to sesquiterpenes, isolated diterpenes have also shown notable activity.[2]
Kaurenoic acid has demonstrated cytotoxicity against multiple human tumor cell lines, including leukemia, breast, colon, gastric, and glioblastoma cells.[15] Copalic acid has been reported to be active against human glioblastoma (MO59J) and cervical adenocarcinoma (HeLa) cells.[15][16] The resinous fraction of Copaifera reticulata, which is rich in diterpenes, showed potent cytotoxic activity against several cancer cell lines, with an IC50 as low as 0.6 µg/mL against H1299 lung cancer cells, inducing over 95% apoptosis.[17] Some of these cytotoxic effects are linked to the modulation of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell metabolism, growth, and apoptosis.[16]
Table 3: Anticancer and Cytotoxic Activity of Diterpenes from Copaifera Species
| Diterpene/Fraction | Cell Line | Cell Type | IC50 | Copaifera Species | Reference(s) |
|---|---|---|---|---|---|
| Copalic acid | MO59J | Human glioblastoma | 68.3 µg/mL | C. langsdorffii | [15][16] |
| Copalic acid | HeLa | Human cervical adenocarcinoma | 44.0 µg/mL | C. langsdorffii | [15][16] |
| Methyl copalate | P-388 | Murine lymphoma | 2.5 µg/mL | Not Specified | [16] |
| Methyl copalate | A549 | Human lung carcinoma | 5.0 µg/mL | Not Specified | [16] |
| Resinous Fraction (RF) | H1299 | Human lung carcinoma | 0.6 µg/mL | C. reticulata | [17] |
| Resinous Fraction (RF) | Jurkat | Human T-cell leukemia | <10 µg/mL | C. reticulata | [17] |
| Resinous Fraction (RF) | Nalm 6 | Human B-cell precursor leukemia | <10 µg/mL | C. reticulata | [17] |
| Kaurenoic acid | HCT-8 | Human colon tumor | 44.7 µM | Not Specified | [16] |
| Kaurenoic acid | MCF-7 | Human breast tumor | 84.2 µM | Not Specified |[16] |
Anti-inflammatory Activity
The anti-inflammatory properties of Copaifera diterpenes are well-documented and contribute significantly to the oleoresin's traditional use.[18] These compounds modulate inflammatory responses through various mechanisms, including the inhibition of pro-inflammatory mediators and enzymes.
Several diterpenic acids, including copalic, hardwickiic, and kaurenoic acids, have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages.[19][20] Kolavic acid-15-methyl ester demonstrated a high inhibitory effect on the lipoxygenase (LOX) enzyme, which is involved in the synthesis of inflammatory leukotrienes.[19][20] Furthermore, diterpenes like 3-acetoxy-copalic and kaurenoic acid can inhibit the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) while simultaneously increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[18][19][20]
Table 4: Anti-inflammatory Activity of Diterpenes from Copaifera Species
| Diterpene | Assay | Target/Cell Line | Inhibition / IC50 | Reference(s) |
|---|---|---|---|---|
| Copalic acid | NO Production | J774 Macrophages | IC50 = 57.4 µM | [19] |
| Hardwickiic acid | NO Production | J774 Macrophages | IC50 = 67.4 µM | [19] |
| Kaurenoic acid | NO Production | J774 Macrophages | IC50 = 61.2 µM | [19] |
| Kolavic acid-15-methyl ester | NO Production | J774 Macrophages | IC50 = 81.6 µM | [19] |
| Kolavic acid-15-methyl ester | Lipoxygenase (LOX) Inhibition | Enzyme Assay | IC50 = 157.8 µM (89.5% inhibition at 200 µM) | [18][19][20] |
| 3-Acetoxy-copalic acid | IL-6 Production | Macrophages | 23.8% inhibition at 25 µM | [18][19][20] |
| Kaurenoic acid | IL-6 Production | Macrophages | 11.2% inhibition at 25 µM | [18][19][20] |
| Kaurenoic acid | IL-10 Production | Macrophages | Increased production | [18][19][20] |
| Copalic acid | IL-10 Production | Macrophages | Increased production |[18][19][20] |
Other Biological Activities
Gastroprotective Effects: The oleoresin from Copaifera langsdorffii has been shown to protect against gastric ulcers induced by ethanol (B145695) and indomethacin (B1671933) in rat models.[21][22] This gastroprotective effect is associated with an increase in gastric mucus secretion and an inhibition of total gastric acidity.[22][23] Isolated diterpenes, such as kaurenoic acid, contribute to these protective properties.[23][24]
Neuroprotective Effects: Treatment with oleoresin from Copaifera reticulata has been found to be neuroprotective following acute damage to the motor cortex in rats.[25][26] The treatment led to tissue preservation, reduced neutrophil recruitment, and decreased microglial activation at the site of injury, suggesting that its anti-inflammatory action plays a key role in its neuroprotective capacity.[25][26][27]
Experimental Protocols and Methodologies
This section provides an overview of the key experimental protocols used to evaluate the pharmacological potential of diterpenes from Copaifera species.
Workflow for Isolation and Pharmacological Screening
The general process for investigating Copaifera diterpenes involves a multi-step workflow from oleoresin collection to the identification of bioactive lead compounds.
Caption: General workflow for the isolation and pharmacological evaluation of diterpenes.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC
This protocol is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[28]
-
Preparation of Plant Extract: Dissolve the isolated diterpene in a suitable solvent (e.g., DMSO) to create a stock solution.[29]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the diterpene stock solution with an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).[30][31] The concentration range should be broad enough to determine the MIC (e.g., 400 µg/mL to <1 µg/mL).[14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Add a defined volume of the microbial suspension to each well of the microtiter plate.[28]
-
Controls: Include a positive control (broth with inoculum, no compound) to verify microbial growth and a negative control (broth only) to check for sterility. A solvent control is also used to ensure the solvent has no antimicrobial activity at the tested concentration.[30]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).[29][31]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the diterpene at which there is no visible turbidity (growth) in the well.[28] This can be assessed visually or by measuring the optical density (OD) with a microplate reader.[29]
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is subcultured onto agar (B569324) plates. The lowest concentration that results in no colony formation after incubation is the MBC.[31]
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Seed the desired cancer or normal cells in a 96-well plate at a specific density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the isolated diterpene for a specified period (e.g., 24, 48, or 72 hours).[17] Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).[16]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated using non-linear regression analysis.[19]
Anti-inflammatory Testing: Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in LPS-stimulated macrophages.
-
Cell Culture: Plate murine macrophage cells (e.g., J774 or RAW 264.7) in a 96-well plate and allow them to adhere.[19][20]
-
Pre-treatment: Pre-treat the cells with various concentrations of the diterpene for about 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS), to induce NO production. Wells with untreated, unstimulated cells and untreated, stimulated cells serve as controls.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay): NO production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant.[19]
-
Transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for 10-15 minutes at room temperature. A pink/magenta color will develop in the presence of nitrite.
-
-
Absorbance and Analysis: Measure the absorbance at ~540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.[19]
Signaling Pathways Modulated by Copaifera Diterpenes
Diterpenes from Copaifera exert their pharmacological effects by modulating key intracellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.
PI3K/Akt/mTOR Pathway Inhibition in Cancer
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and it is often dysregulated in cancer.[16] Some constituents of copaiba oleoresin have been shown to negatively regulate this pathway, contributing to their cytotoxic and pro-apoptotic effects on cancer cells.[16]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Copaifera compounds.
Conclusion and Future Perspectives
Diterpenes isolated from Copaifera species possess a remarkable array of pharmacological activities, including potent antiparasitic, antimicrobial, anticancer, and anti-inflammatory effects. The quantitative data and mechanistic insights summarized in this guide underscore their potential as a rich source for the discovery of new therapeutic agents. The demonstrated efficacy against drug-resistant microbes and various cancer cell lines is particularly promising for addressing significant unmet medical needs.
Future research should focus on several key areas. Firstly, comprehensive structure-activity relationship (SAR) studies are needed to optimize the potency and selectivity of these natural diterpenes through semi-synthetic modifications. Secondly, further elucidation of their mechanisms of action, including the identification of specific molecular targets and the modulation of signaling pathways, will be crucial for their rational development. Finally, advancing the most promising lead compounds into preclinical and clinical trials, supported by robust formulation and toxicology studies, will be essential to translate the pharmacological potential of Copaifera diterpenes into novel, nature-derived medicines.
References
- 1. Chemistry and Biological Activities of Terpenoids from Copaiba (Copaifera spp.) Oleoresins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Two Major Copaiba Diterpenoids and Their Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Biological Activities of Terpenoids from Copaiba (Copaifera spp.) Oleoresins [mdpi.com]
- 4. Frontiers | Evaluation of the biological activities of Copaiba (Copaifera spp): a comprehensive review based on scientometric analysis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Terpenes from Copaifera demonstrated in vitro antiparasitic and synergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antileishmanial activity of diterpene acids in copaiba oil [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antimicrobial Evaluation of Diterpenes from Copaifera langsdorffii Oleoresin Against Periodontal Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial, antibiofilm, and antivirulence potential of the main diterpenes from Copaifera spp. oleoresins against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Antibacterial Effect of Copaifera duckei Dwyer Oleoresin and Its Main Diterpenes against Oral Pathogens and Their Cytotoxic Effect [frontiersin.org]
- 14. Antibacterial Effect of Copaifera duckei Dwyer Oleoresin and Its Main Diterpenes against Oral Pathogens and Their Cytotoxic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copaifera of the Neotropics: A Review of the Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toxicological Effects of Copaiba Oil (Copaifera spp.) and Its Active Components [mdpi.com]
- 17. scielo.br [scielo.br]
- 18. mdpi.com [mdpi.com]
- 19. Biological Activities and Cytotoxicity of Diterpenes from Copaifera spp. Oleoresins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of the biological activities of Copaiba (Copaifera spp): a comprehensive review based on scientometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Gastroprotective effect of Copaifera langsdorffii oleo-resin on experimental gastric ulcer models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scielo.br [scielo.br]
- 24. researchgate.net [researchgate.net]
- 25. Copaiba oil-resin treatment is neuroprotective and reduces neutrophil recruitment and microglia activation after motor cortex excitotoxic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Copaiba Oil-Resin Treatment Is Neuroprotective and Reduces Neutrophil Recruitment and Microglia Activation after Motor Cortex Excitotoxic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Unlocking the Power of Nature: The Importance of MIC Protocol in Plant Extract Research [greenskybio.com]
- 29. jcdr.net [jcdr.net]
- 30. Minimum inhibitory concentrations of medicinal plants used in Northern Peru as antibacterial remedies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. openmicrobiologyjournal.com [openmicrobiologyjournal.com]
The Discovery and Isolation of Polyalthic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyalthic acid, a labdane-type diterpene, has emerged as a promising natural product with a diverse range of biological activities, including notable antimicrobial, anti-inflammatory, and antiparasitic properties. This technical guide provides a comprehensive overview of the history of its discovery and isolation, detailed experimental protocols for its purification, and an exploration of its mechanisms of action. Quantitative data is presented in structured tables for comparative analysis, and key signaling pathways are visualized through detailed diagrams to facilitate a deeper understanding of its therapeutic potential.
Discovery and History
The scientific journey of this compound began with its initial isolation from the bark of Polyalthia fragrans, a plant species belonging to the Annonaceae family.[1] While this marked its first official entry into the scientific literature, the compound was later identified as a major constituent of the oleoresin from various species of the Copaifera genus (Fabaceae), a traditional medicine in the Amazon.[2] Another significant early isolation was reported from the oleoresin of Daniella oliveri, where it was identified as a major stable compound.[1][3] These initial discoveries laid the groundwork for subsequent investigations into its chemical structure and diverse pharmacological activities.
Chemical Structure and Physicochemical Properties
This compound is a furanoditerpenoid with the chemical formula C₂₀H₂₈O₃. Its structure features a labdane (B1241275) skeleton characterized by a decalin ring system, a furan (B31954) ring, and a carboxylic acid group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈O₃ | [1] |
| Molecular Weight | 316.44 g/mol | [1] |
| Appearance | White crystalline solid | - |
| Melting Point | 114-116 °C | - |
| UV λmax | 248 nm | [1] |
Isolation of this compound from Copaifera Oleoresin
The following protocol details a common and effective method for the isolation of this compound from the oleoresin of Copaifera species.
Experimental Protocol
Objective: To isolate pure this compound from Copaifera oleoresin.
Materials:
-
Copaifera oleoresin
-
Silica (B1680970) gel (for column chromatography)
-
Dichloromethane (DCM)
-
Acetone
-
Rotary evaporator
-
Chromatography column
-
Glassware (beakers, flasks, etc.)
-
Filter paper
Procedure:
-
Sample Preparation: Dissolve approximately 10 g of Copaifera oleoresin in a minimal amount of dichloromethane.
-
Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Load the dissolved oleoresin onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of dichloromethane.
-
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).
-
Identification of this compound Fractions: Identify the fractions containing this compound by comparing their TLC profiles with a known standard or based on previously reported Rf values.
-
Solvent Evaporation: Combine the fractions rich in this compound and remove the solvent using a rotary evaporator under reduced pressure.
-
Crystallization: Dissolve the concentrated residue in a minimal amount of a hexane:acetone mixture. Allow the solution to stand at a cool temperature to facilitate the crystallization of this compound.
-
Purification: Collect the crystals by filtration and wash them with cold hexane to remove any remaining impurities.
-
Drying: Dry the purified crystals of this compound under vacuum.
Quantitative Data
Table 2: Yield of this compound from Copaifera Oleoresin
| Starting Material (Oleoresin) | Isolated this compound | Yield (%) | Reference |
| 10 g | 1.2 g | 12% | - |
Spectroscopic Characterization
The structure of isolated this compound is confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: 1H and 13C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | 13C (δ, ppm) | 1H (δ, ppm, multiplicity, J in Hz) |
| 1 | 39.2 | 1.85 (m), 1.10 (m) |
| 2 | 19.3 | 1.65 (m), 1.45 (m) |
| 3 | 37.8 | 2.20 (m), 1.50 (m) |
| 4 | 47.7 | - |
| 5 | 56.1 | 1.15 (dd, 12.0, 2.0) |
| 6 | 24.0 | 1.70 (m), 1.55 (m) |
| 7 | 38.3 | 2.05 (m), 1.95 (m) |
| 8 | 148.4 | - |
| 9 | 56.7 | 1.90 (m) |
| 10 | 39.8 | - |
| 11 | 21.7 | 2.30 (m), 2.10 (m) |
| 12 | 25.8 | 2.50 (m) |
| 13 | 125.2 | - |
| 14 | 111.1 | 6.28 (d, 1.6) |
| 15 | 143.1 | 7.35 (t, 1.6) |
| 16 | 138.8 | 7.21 (s) |
| 17 | 106.5 | 4.85 (s), 4.50 (s) |
| 18 | 184.5 | - |
| 19 | 28.9 | 1.25 (s) |
| 20 | 15.6 | 0.80 (s) |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Table 4: Key IR and MS Data for this compound
| Technique | Key Peaks | Reference |
| IR (KBr, cm⁻¹) | 3415 (O-H), 2959, 2871 (C-H), 1712 (C=O), 1665 (C=C), 889 (furan ring) | [1] |
| EI-MS (m/z) | 316 [M]⁺, 189, 121, 81 | [1] |
Biological Activities and Mechanisms of Action
This compound exhibits a wide array of biological activities. This section focuses on its antimicrobial and anti-inflammatory properties and the underlying molecular mechanisms.
Antimicrobial Activity
This compound has demonstrated significant activity against various Gram-positive bacteria.[4] The primary mechanism of its antibacterial action is believed to be the disruption of the bacterial cell membrane.[4]
Figure 1. Proposed mechanism of antimicrobial action of this compound.
Table 5: Minimum Inhibitory Concentration (MIC) of this compound against various bacteria
| Bacterium | MIC (µg/mL) | Reference |
| Staphylococcus epidermidis | 256 | [4] |
| Streptococcus mutans | 25-50 | - |
| Streptococcus sobrinus | 25-50 | - |
| Enterococcus faecalis | 25-50 | - |
Anti-inflammatory Activity
The anti-inflammatory effects of diterpenes, including this compound, are often attributed to their ability to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Diterpenoids have been shown to inhibit the NF-κB pathway through multiple mechanisms, including direct interference with the DNA-binding activity of NF-κB and inhibition of the nuclear translocation of the p65 subunit.[1][3] Some diterpenes also inhibit NF-κB-inducing kinase (NIK), an upstream activator of the IKK complex.
Figure 2. Inhibition of the NF-κB signaling pathway by this compound.
Certain diterpenes have been observed to delay the phosphorylation of key kinases in the MAPK pathway, such as p38, ERK1, and ERK2, which are crucial for the production of pro-inflammatory mediators.
Figure 3. Modulation of the MAPK signaling pathway by this compound.
Future Perspectives
This compound stands out as a compelling lead compound for the development of novel therapeutic agents. Its potent antimicrobial and anti-inflammatory activities, coupled with its natural origin, make it an attractive candidate for further preclinical and clinical investigations. Future research should focus on optimizing its isolation and synthesis, conducting comprehensive in vivo efficacy and safety studies, and further elucidating its molecular targets to fully realize its therapeutic potential. The structural backbone of this compound also offers a versatile scaffold for the synthesis of novel derivatives with enhanced potency and selectivity.
Conclusion
This technical guide has provided a detailed overview of the discovery, isolation, and biological activities of this compound. The presented protocols, quantitative data, and mechanistic diagrams offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The multifaceted therapeutic potential of this compound warrants continued exploration to translate this natural compound into a clinically effective agent.
References
- 1. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectroscopic Analysis of Polyalthic Acid: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for Polyalthic acid, a labdane (B1241275) diterpenoid of significant interest to researchers in natural product chemistry and drug development. The information is tailored for scientists and professionals requiring detailed spectral data and experimental context.
Spectroscopic Data
The structural elucidation of this compound is heavily reliant on a combination of spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data are crucial for the complete assignment of the chemical structure of this compound. The data presented here is for ent-polyalthic acid, a stereoisomer commonly isolated from natural sources.[1]
Table 1: ¹H NMR Spectroscopic Data for ent-Polyalthic Acid (400 MHz, CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity |
| 17-H | 4.89 | s |
| 17'-H | 4.60 | s |
| 16-H | 7.20 | s |
| 15-H | 7.35 | t (J = 1.6 Hz) |
| 14-H | 6.26 | dd (J = 1.6, 0.8 Hz) |
| 19-Me | 1.15 | s |
| 20-Me | 0.72 | s |
Table 2: ¹³C NMR Spectroscopic Data for ent-Polyalthic Acid (100 MHz, CDCl₃) [1]
| Atom No. | Chemical Shift (δ, ppm) |
| 1 | 37.8 |
| 2 | 18.4 |
| 3 | 37.1 |
| 4 | 47.4 |
| 5 | 56.1 |
| 6 | 23.5 |
| 7 | 26.8 |
| 8 | 147.8 |
| 9 | 49.5 |
| 10 | 38.7 |
| 11 | 24.0 |
| 12 | 37.9 |
| 13 | 125.4 |
| 14 | 111.0 |
| 15 | 142.8 |
| 16 | 138.7 |
| 17 | 107.1 |
| 18 | 185.6 |
| 19 | 16.3 |
| 20 | 15.1 |
Mass Spectrometry (MS)
Mass spectrometry data provides information on the molecular weight and elemental composition of this compound.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ion | m/z |
| LC/MS | [M+H]⁺ | 399 |
Note: In some LC-MS/MS experiments, it has been observed that the ionized molecules of ent-polyalthic acid do not readily generate significant fragment ions under certain conditions.[2]
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad |
| C-H (sp³ Aliphatic) | Stretching | 2850-2960 | Strong, sharp |
| C-H (sp² Alkene) | Stretching | 3010-3100 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Strong, sharp |
| C=C (Alkene) | Stretching | 1640-1680 | Medium to weak |
| C-O (Carboxylic Acid) | Stretching | 1210-1320 | Strong |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of natural products like this compound.
NMR Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width, a 45° pulse width, and a relaxation delay of 2 seconds.
-
2D NMR: To aid in structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.
Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.[3] This solution is further diluted to a final concentration of about 10 µg/mL.[3]
-
Instrumentation: An LC-MS system, often a high-resolution mass spectrometer like a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer via an electrospray ionization (ESI) source in positive ion mode. A full scan is performed over a mass range of m/z 100-1000 to determine the molecular ion. For fragmentation studies, tandem mass spectrometry (MS/MS) can be employed, where the parent ion of interest is isolated and subjected to collision-induced dissociation (CID).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample like this compound, the attenuated total reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a thin, transparent disk.
-
Data Acquisition: The IR spectrum is recorded using an FTIR (Fourier Transform Infrared) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
References
Polyalthic Acid: A Technical Guide on its Ethnomedicinal Roles and Pharmacological Mechanisms
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyalthic acid, a labdane-type furanoditerpenoid, is a significant secondary metabolite found in various plant species, notably within the Polyalthia, Copaifera, and Daniella genera. Traditionally, oleoresins and extracts from these plants have been integral to folk medicine systems, particularly in the Amazon and Africa, for treating a spectrum of ailments including inflammation, pain, infections, and wounds.[1][2][3][4] This technical guide provides a comprehensive overview of the scientific validation of these traditional uses, focusing on the pharmacological activities, mechanisms of action, and therapeutic potential of this compound. We present quantitative data from key studies, detail experimental protocols for its isolation and evaluation, and illustrate its molecular pathways and experimental workflows through diagrams. This document consolidates current knowledge to support further research and development of this compound as a lead compound for novel therapeutics.
Introduction
This compound is a bicyclic diterpene characterized by a furan (B31954) ring, a structural feature common to many bioactive natural products. Its presence is well-documented in the oleoresin of Copaiba trees (Copaifera genus), a popular traditional medicine in the Amazon.[1] It has also been isolated from species like Daniella oliveri, where the resin is used as a mosquito repellent and extracts are used for hyperglycemia and gastrointestinal parasites, and from various plants in the Polyalthia genus (Annonaceae family), which are used to treat rheumatic fever and pain.[2][4][5] The compound's broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiparasitic, and cytotoxic effects, has positioned it as a molecule of significant interest for drug discovery.[1][6][7]
Traditional Medicinal Applications
The ethnomedicinal history of plants containing this compound is rich and varied.
-
Amazonian Medicine: Natives of the Amazon in Brazil discovered the wound-healing properties of Copaiba oleoresin by observing animals rubbing their wounds against the trees.[3] This oleoresin, a primary source of this compound, is widely used as a potent anti-inflammatory and antiseptic agent.[1][3]
-
African Traditional Medicine: In various African countries, the resin from Daniella oliveri is used as a mosquito repellent.[2] Furthermore, decoctions of the bark and root are traditionally prepared as remedies for gastro-intestinal parasites and to manage hyperglycemia.[2]
-
Asian Folk Medicine: Species from the Polyalthia genus are staples in folklore medicine for treating conditions such as rheumatic fever, generalized pain, and gastrointestinal ulcers, underscoring the anti-inflammatory and analgesic potential of their constituents.[4][5]
Pharmacological Activities
Modern scientific investigation has substantiated many of the traditional claims associated with this compound, revealing a diverse pharmacological profile.
3.1 Anti-inflammatory and Antinociceptive Activity this compound exhibits significant anti-inflammatory and pain-reducing properties.[7] Studies on related diterpenes, such as kaurenoic acid also found in Copaiba oil, have shown effectiveness in animal models like the carrageenan-induced paw edema test, which is a classic model for evaluating anti-inflammatory drugs.[3][6] This aligns with the traditional use of Polyalthia species for rheumatic fever and pain.[4]
3.2 Anticancer and Cytotoxic Activity The compound has demonstrated cytotoxic effects against various cancer cell lines.[7] Research on this compound-containing nanoparticles showed selective growth inhibition and genotoxicity in MCF-7 breast cancer cells compared to normal breast cells.[8] Extracts from Polyalthia species have also shown inhibitory effects against K562 (leukemia) and HepG2 (hepatoma) cell lines.[9][10]
3.3 Antimicrobial and Antifungal Activity this compound and its synthetic analogs possess a broad range of antimicrobial activities.[1] They have shown efficacy against Gram-positive bacteria, including Staphylococcus epidermidis, where they were able to eradicate preformed biofilms.[3][6] Analogs have also demonstrated potent antifungal activity against pathogenic yeasts like Candida albicans and Cryptococcus neoformans.[11][12]
3.4 Antiparasitic Activity The compound has been evaluated for its activity against various parasites. It has been shown to significantly inhibit the proliferation of Toxoplasma gondii tachyzoites, the causative agent of toxoplasmosis, at non-cytotoxic concentrations.[13] This validates its potential as a lead for developing new antiparasitic drugs.[1]
3.5 Antiglycation Activity this compound isolated from Daniella oliveri has been evaluated for its potential to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications and aging.[2]
Mechanisms of Action & Signaling Pathways
Research into the molecular mechanisms of this compound and related compounds has elucidated several key signaling pathways.
4.1 Anti-inflammatory Mechanism The anti-inflammatory effects of compounds from the Polyalthia genus are largely attributed to the downregulation of key inflammatory mediators. The primary mechanism involves the inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway.[4][5] By preventing the activation and nuclear translocation of NF-κB, this compound can suppress the transcription of pro-inflammatory genes, leading to reduced production of cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as iNOS and COX-2.[4]
4.2 Antifungal Mechanism Studies on a synthetic analog of this compound (compound 2b) against Cryptococcus neoformans revealed a mechanism involving the induction of oxidative stress and loss of membrane integrity.[11] The compound triggers a significant increase in intracellular Reactive Oxygen Species (ROS), which damages cellular components. Concurrently, it disrupts the fungal plasma membrane, leading to increased permeability and eventual cell death.[11]
Quantitative Pharmacological Data
The bioactivity of this compound and related extracts has been quantified in numerous studies. The following tables summarize key findings.
Table 1: Anticancer and Cytotoxic Activity
| Compound / Extract | Cell Line | Assay | Result (IC₅₀) | Reference |
|---|---|---|---|---|
| Polyalthia rumphii compounds | K562 (Leukemia) | Cytotoxicity | 40 - 60 µg/mL | [9] |
| Polyalthia evecta extract | HepG2 (Hepatoma) | Neutral Red | 62.8 ± 7.3 µg/mL | [10] |
| This compound (Free) | MCF-7 (Breast Cancer) | Proliferation | ~100 µM | [8][14] |
| This compound (PLGA NP) | MCF-7 (Breast Cancer) | Proliferation | ~50 µM | [8][14] |
| This compound (Free) | MCF-10A (Normal) | Proliferation | > 200 µM | [8][14] |
| this compound (PLGA NP) | MCF-10A (Normal) | Proliferation | > 200 µM |[8][14] |
Table 2: Antimicrobial and Antiparasitic Activity
| Compound / Analog | Organism | Assay | Result (MIC / Other) | Reference |
|---|---|---|---|---|
| This compound | S. epidermidis | Broth Microdilution | MIC: 256 mg/L | [3] |
| This compound analog (2b) | C. albicans | Broth Microdilution | MIC: 21.8 µg/mL | [11] |
| This compound analog (2b) | C. neoformans | Broth Microdilution | MIC: 12.3 µg/mL | [11] |
| This compound | L. paracasei | Biofilm Inhibition | MICB₅₀: 15.6 µg/mL | [13] |
| This compound | S. mutans | Biofilm Inhibition | MICB₅₀: 50 µg/mL | [13] |
| This compound | T. gondii | Proliferation | Inhibition at 64 µg/mL | [13] |
| this compound | C. elegans (Toxicity) | Lethality Assay | LC₅₀: 1000 µg/mL (48h) |[13] |
Experimental Protocols
Reproducibility is paramount in scientific research. This section details common methodologies used in the study of this compound.
6.1 Isolation and Purification of this compound This protocol is based on the method used for isolation from Daniella oliveri.[2]
-
Preparation: Approximately 2 g of the plant oleoresin (exudate) is dissolved in dichloromethane (B109758) (DCM).
-
Chromatography: The dissolved sample is loaded onto a silica gel column for chromatography.
-
Elution: The column is eluted with a solvent system of increasing polarity, typically starting with 100% n-hexane and gradually increasing the proportion of DCM.
-
Fraction Collection: Eluted fractions are collected sequentially.
-
Monitoring: The fractions are monitored and profiled using Thin Layer Chromatography (TLC) to identify those containing the compound of interest.
-
Pooling and Concentration: Fractions with similar TLC profiles are pooled and the solvent is removed under reduced pressure to yield the isolated this compound.
-
Characterization: The structure of the isolated compound is confirmed using spectroscopic methods such as EIMS, HREIMS, ESI-MS, and 1D/2D NMR.[2]
6.2 In Vitro Cytotoxicity Assay (Neutral Red Uptake) This protocol is adapted from the evaluation of Polyalthia evecta against HepG2 cells.[10]
-
Cell Seeding: Human hepatoma (HepG2) cells are seeded into 96-well plates at a specified density and allowed to attach for 24 hours.
-
Treatment: The isolated this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these concentrations for a defined period (e.g., 24, 48, or 72 hours).
-
Staining: After incubation, the treatment medium is removed, and cells are incubated with a medium containing neutral red dye. This dye is taken up and accumulates in the lysosomes of viable cells.
-
Extraction: The cells are washed, and the incorporated dye is extracted (solubilized) using a destaining solution (e.g., a mixture of ethanol (B145695) and acetic acid).
-
Quantification: The absorbance of the extracted dye is measured using a microplate reader at a specific wavelength (e.g., 540 nm). The absorbance is directly proportional to the number of viable cells.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration that causes 50% inhibition of cell growth) is determined by plotting a dose-response curve.
6.3 Antimicrobial Susceptibility Testing (Broth Microdilution) This is a standard method for determining the Minimum Inhibitory Concentration (MIC).[3]
-
Inoculum Preparation: A standardized bacterial or fungal inoculum (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Serial Dilution: In a 96-well microtiter plate, the test compound (this compound) is serially diluted two-fold in the broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes + broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Directions & Conclusion
This compound stands out as a promising natural product with a strong foundation in traditional medicine and robust scientific validation. Its multifaceted pharmacological profile makes it a versatile candidate for drug development. However, challenges such as poor water solubility may limit its bioavailability, an issue that has been addressed through formulations like polymeric nanoparticles, which enhanced its selective anticancer effects.[8]
Future research should focus on:
-
Pharmacokinetic and Toxicological Studies: Comprehensive in vivo studies are needed to understand the absorption, distribution, metabolism, excretion, and safety profile of this compound.
-
Mechanism Elucidation: While the role of NF-κB is indicated, deeper investigation into its interaction with specific upstream and downstream targets is required.
-
Lead Optimization: Medicinal chemistry efforts to synthesize analogs could improve potency, selectivity, and drug-like properties, as has been demonstrated for its antifungal and antibacterial activities.[6][11]
-
Clinical Trials: Given the extensive preclinical data, progression to well-designed clinical trials is the ultimate step to translate its potential into therapeutic applications for inflammatory disorders, infections, and certain cancers.
References
- 1. The Biological Activities of Ent-Polyalthic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and evaluation of antiglycation potential of this compound (furano-terpene) from Daniella oliveri - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The medicinal uses, toxicities and anti-inflammatory activity of Polyalthia species (Annonaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound: Significance and symbolism [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer activities of constituents from the stem of Polyalthia rumphii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer effect of the extracts from Polyalthia evecta against human hepatoma cell line (HepG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Activity of this compound Analogs Against Cryptococcus neoformans Involves Production of Reactive Oxygen Species (ROS) and Disruption of Cell Membrane Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial activities of polyalthic acids analogs | Poster Board #523 - American Chemical Society [acs.digitellinc.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Genotoxicity and mutagenicity of Polyalthic acid
An in-depth analysis of the genotoxic and mutagenic potential of Polyalthic acid reveals a complex profile that varies depending on the experimental model and conditions. This technical guide synthesizes the available data, providing researchers, scientists, and drug development professionals with a comprehensive overview of the key findings, experimental methodologies, and a summary of the current understanding of this diterpene's interaction with genetic material.
Executive Summary
This compound (PA), a labdane (B1241275) diterpene isolated from various plant species, including those of the Copaifera genus, has demonstrated a range of biological activities.[1] Toxicological evaluation is crucial for its development as a potential therapeutic agent. Studies on its genotoxicity and mutagenicity have yielded mixed results. In vivo and in vitro micronucleus assays in non-cancerous models suggest a lack of genotoxic activity.[2] Conversely, a comet assay performed on a human breast cancer cell line indicated selective DNA damage.[3] Furthermore, some research points towards an antimutagenic role for this compound against specific mutagens in the Ames test.[2] This guide provides a detailed examination of these findings.
Genotoxicity Assessment
Genotoxicity studies have primarily utilized the micronucleus and comet assays to evaluate the potential of this compound to induce chromosomal damage and DNA strand breaks.
In Vitro Micronucleus Assay
The in vitro micronucleus test is a standard method for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a substance.[4][5]
A study involving Chinese Hamster lung fibroblasts (V79 cells) evaluated the effects of ent-polyalthic acid. While concentrations ranging from 78.1 to 1250 µg/mL were found to reduce cell colony formation, indicating cytotoxicity, the genotoxicity results were focused on the oleoresin from which PA was derived. The study noted no significant differences in micronucleus induction in V79 cells treated with Copaifera lucens oleoresin (CLO) at concentrations of 10, 20, or 40 μg/mL.[2][6] Direct quantitative data for pure this compound in this in vitro assay is not extensively detailed in the available literature.
In Vivo Micronucleus Assay
The in vivo micronucleus assay assesses chromosomal damage in the bone marrow erythrocytes of rodents. This test is considered highly relevant for predicting human risk as it incorporates mammalian metabolism.[7]
In an evaluation using Swiss mice, ent-polyalthic acid was administered at various doses. The results showed no significant differences in the frequencies of micronucleated polychromatic erythrocytes (MNPCEs) in animals treated with PA compared to the negative control group. This demonstrates an absence of genotoxic activity under these in vivo conditions.[2]
Table 1: In Vivo Micronucleus Assay of ent-Polyalthic Acid in Swiss Mice
| Treatment Group | Dose (mg/kg body weight) | MNPCEs Frequency (Mean ± SD) | PCE / (PCE + NCE) Ratio |
| Negative Control | - | 1.33 ± 0.57 | 0.51 ± 0.04 |
| Solvent Control (Tween 80, 5%) | - | 1.83 ± 0.75 | 0.53 ± 0.05 |
| Solvent Control (DMSO, 5%) | - | 1.66 ± 0.57 | 0.52 ± 0.03 |
| This compound | 1 | 1.83 ± 0.75 | 0.52 ± 0.02 |
| This compound | 10 | 1.66 ± 0.57 | 0.50 ± 0.03 |
| This compound | 20 | 2.00 ± 0.63 | 0.49 ± 0.04 |
| Positive Control (MMS) | 40 | 15.66 ± 1.52 | 0.38 ± 0.03 |
MNPCEs: Micronucleated Polychromatic Erythrocytes; PCE: Polychromatic Erythrocyte; NCE: Normochromatic Erythrocyte; MMS: Methyl methanesulfonate. * Significantly different from the negative control group (p < 0.05). Data sourced from Santiago et al., 2023.[2]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[8][9] A study investigated the effect of this compound, both in its free form and encapsulated in poly(lactic-co-glycolic acid) (PLGA) nanoparticles, on human breast cancer cells (MCF-7) and non-cancerous breast epithelial cells (MCF-10A).[3]
The results revealed that PA-containing nanoparticles induced selective DNA damage in the MCF-7 tumor cells, which likely contributed to the observed antiproliferative effect. The nanoformulation was more efficient at inducing this damage than free PA. This finding suggests that this compound can be genotoxic, particularly to cancer cells, a property that could be exploited for therapeutic purposes.[3]
Table 2: Comet Assay Results for this compound (PA) Formulations
| Cell Line | Treatment | Concentration | Effect |
| MCF-7 (Tumor) | Free PA | Not specified | Reduced cell proliferation |
| MCF-7 (Tumor) | PA-PLGA Nanoparticles | Not specified | More efficient reduction in cell proliferation |
| MCF-7 (Tumor) | PA-PLGA Nanoparticles | Not specified | Selective DNA damage induction |
| MCF-10A (Normal) | PA-PLGA Nanoparticles | Not specified | No significant antiproliferative effect |
Data sourced from da Cruz et al., 2019.[3]
Mutagenicity and Antimutagenicity Assessment
Mutagenicity refers to the induction of permanent transmissible changes in the amount or structure of the genetic material of cells or organisms. The Ames test is a widely used method to assess a chemical's potential to cause such mutations.[10][11]
Ames Test
The literature contains references to this compound having antimutagenic properties.[2] Specifically, it has been reported to be antimutagenic against the genetic damage induced by 3-amino-1,4-dimethyl-5H-pyrido(4,3-B)indole (Trp-P-1), a known mutagen.[2] This suggests that while PA may exhibit genotoxicity under certain conditions (e.g., in cancer cells), it may also protect against mutations caused by other chemical agents. A detailed quantitative summary from the primary antimutagenicity study is not available in the searched results.
Experimental Protocols
In Vivo Micronucleus Assay Protocol (as per Santiago et al., 2023)
-
Animal Model: Male Swiss mice (25-30 g).
-
Acclimatization: Animals are acclimatized for 7 days with controlled temperature (22 ± 2°C), humidity (50 ± 10%), 12-hour light/dark cycle, and ad libitum access to food and water.
-
Groups: Animals are divided into groups (n=6 per group): Negative Control, Solvent Control, Positive Control (Methyl methanesulfonate, 40 mg/kg), and this compound treatment groups (1, 10, and 20 mg/kg).
-
Administration: Treatments are administered via oral gavage.
-
Sample Collection: 24 hours after treatment, animals are euthanized by cervical dislocation. Bone marrow is flushed from the femurs using fetal bovine serum.
-
Slide Preparation: The cell suspension is centrifuged, and the pellet is used to prepare smears on glass slides. Slides are air-dried and fixed with absolute methanol.
-
Staining: Slides are stained with Giemsa and Leishman stains.
-
Analysis: 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei (MNPCEs). The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined by counting at least 200 erythrocytes to assess cytotoxicity.
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by Tukey's test) to compare treated groups with the control group.
In Vitro Comet Assay Protocol (General Methodology)
-
Cell Culture: Target cells (e.g., MCF-7, MCF-10A) are cultured in appropriate media and conditions until they reach optimal confluency.
-
Treatment: Cells are treated with various concentrations of the test substance (e.g., free this compound, PA-nanoparticles) and controls (negative and positive) for a defined period.
-
Cell Harvesting: After treatment, cells are harvested, typically by trypsinization, and washed. Cell viability is assessed to ensure the observed effects are not due to necrosis or apoptosis.
-
Slide Preparation: A suspension of viable cells is mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Slides are immersed in a cold lysis solution (containing high salt concentration and detergents like Triton X-100) to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).[8]
-
DNA Unwinding: Slides are placed in an alkaline electrophoresis buffer (pH > 13) to allow the DNA to unwind.
-
Electrophoresis: The slides undergo electrophoresis at a low voltage, allowing fragmented DNA to migrate from the nucleoid, forming a "comet tail".
-
Neutralization and Staining: Slides are neutralized, dehydrated, and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide, SYBR Gold).
-
Visualization and Scoring: Slides are examined using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment.[12]
Ames Test (Bacterial Reverse Mutation Assay) Protocol (General Methodology)
-
Bacterial Strains: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) are used. These strains are auxotrophic for histidine (or tryptophan for E. coli), meaning they cannot grow without it, due to mutations in the genes responsible for its synthesis.[10][13]
-
Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction), which is typically derived from rat liver homogenate. This is to determine if the test substance or its metabolites are mutagenic.[14]
-
Exposure: The tester strains are exposed to various concentrations of the test substance, a negative (solvent) control, and a positive control (a known mutagen specific to the strain) in a minimal medium containing a trace amount of histidine.
-
Plating: The mixture is plated on a minimal agar (B569324) plate. The limited histidine allows all bacteria to undergo a few cell divisions but is insufficient for colony formation.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state (regaining the ability to synthesize histidine) will form visible colonies. The number of revertant colonies on the test plates is counted and compared to the number on the negative control plates.
-
Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.
Visualizations: Workflows and Logical Relationships
Caption: Workflow for the in vivo micronucleus assay.
Caption: General workflow for the in vitro comet assay.
Caption: Workflow for the Ames bacterial reverse mutation test.
Caption: Logical summary of this compound's toxicological profile.
References
- 1. The Biological Activities of Ent-Polyalthic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Copaifera lucens Demonstrates Anticariogenic and Antiparasitic Properties for Safe Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 21stcenturypathology.com [21stcenturypathology.com]
- 9. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. google.com [google.com]
- 12. researchgate.net [researchgate.net]
- 13. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 14. nelsonlabs.com [nelsonlabs.com]
Methodological & Application
Application Notes and Protocols: Isolation of Polyalthic Acid from Copaiba Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copaiba oil, an oleoresin extracted from trees of the Copaifera genus, is a complex mixture of sesquiterpenes and diterpenes.[1] Among these constituents, the labdane-type diterpene ent-polyalthic acid has garnered significant scientific interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and antiparasitic properties.[1][2][3] Notably, the oleoresin of Copaifera lucens has been reported to contain approximately 69.8% polyalthic acid, making it a rich natural source for this compound.[2]
These application notes provide a detailed protocol for the isolation of this compound from copaiba oil, its analytical characterization, and a summary of its reported biological activities. Additionally, a proposed signaling pathway for its anti-inflammatory effects is presented.
Data Presentation
A summary of the quantitative data associated with the biological activity of isolated this compound is presented in Table 1.
Table 1: Quantitative Biological Activity of ent-Polyalthic Acid
| Biological Activity | Test Organism/Cell Line | Parameter | Value | Reference |
| Anticariogenic | Streptococcus mutans | MIC | 25 - 50 µg/mL | [2] |
| Anticariogenic | Streptococcus salivarius | MIC | 25 - 50 µg/mL | [2] |
| Anticariogenic | Enterococcus faecalis | MBC | 25 - 50 µg/mL | [2] |
| Antiparasitic | Toxoplasma gondii | IC50 | 93.24 ± 1.395 µg/mL | [2] |
| Cytotoxicity | BeWo Cells | CC50 | 171.76 ± 7.725 µg/mL | [2] |
| Antibiofilm | Lactobacillus paracasei | MICB50 | 15.6 µg/mL | [2] |
| Antibiofilm | Streptococcus mutans | MICB50 | 125 µg/mL | [2] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; IC50: Half-maximal Inhibitory Concentration; CC50: Half-maximal Cytotoxic Concentration; MICB50: Minimum Inhibitory Concentration for Biofilm.
Experimental Protocols
Isolation of ent-Polyalthic Acid from Copaiba Oleoresin
This protocol describes a multi-step chromatographic procedure for the isolation of this compound from crude copaiba oleoresin.
1.1. Materials and Reagents
-
Crude Copaiba Oleoresin (Copaifera sp.)
-
Silica (B1680970) Gel (for vacuum liquid chromatography and flash chromatography)
-
Hexane (B92381) (analytical grade)
-
Ethyl Acetate (B1210297) (analytical grade)
-
Chloroform (analytical grade)
-
Methanol (analytical grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard of this compound (for comparison)
-
Vanillin-sulfuric acid or ceric ammonium (B1175870) molybdate (B1676688) (for TLC visualization)
1.2. Equipment
-
Rotary Evaporator
-
Vacuum Liquid Chromatography (VLC) apparatus
-
Flash Chromatography system (automated or manual)
-
Fume Hood
-
Standard laboratory glassware
1.3. Protocol
Step 1: Preliminary Fractionation by Vacuum Liquid Chromatography (VLC)
-
Prepare a VLC column by dry-packing silica gel into a sintered glass funnel.
-
Dissolve 10 g of crude copaiba oleoresin in a minimal amount of hexane.
-
Load the dissolved sample onto the top of the silica gel bed.
-
Elute the column sequentially with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate.
-
Collect the fractions and monitor them by TLC. Combine fractions with similar TLC profiles. The aim of this initial step is to separate the less polar sesquiterpenes from the more polar diterpene acids.
Step 2: Purification by Flash Chromatography
-
The fractions enriched with this compound (as determined by TLC comparison with a standard) are pooled and concentrated under reduced pressure.
-
The enriched fraction is then subjected to flash chromatography on a silica gel column.
-
Elute the column with a solvent system of hexanes/ethyl acetate in a gradient or isocratic mode. The exact ratio should be optimized based on TLC analysis, but a starting point could be a gradient from 95:5 to 80:20 (hexane:ethyl acetate).
-
Collect the fractions and monitor by TLC. Fractions containing pure this compound are identified by comparison with a standard.
-
Combine the pure fractions and evaporate the solvent using a rotary evaporator to yield the isolated this compound.
Step 3: (Optional) Recrystallization
-
For further purification, the isolated this compound can be recrystallized.
-
Dissolve the compound in a minimum amount of a hot solvent, such as a mixture of ethanol (B145695) and water.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
Analytical Characterization
The identity and purity of the isolated this compound should be confirmed using standard analytical techniques.
2.1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic or phosphoric acid.
-
Detection: PDA or UV detector at an appropriate wavelength (e.g., ~210 nm).
-
The retention time of the isolated compound should match that of a pure standard.
2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Due to the carboxylic acid group, derivatization to the methyl ester with diazomethane (B1218177) may be required prior to GC-MS analysis to improve volatility.
-
The mass spectrum of the derivatized compound should be compared with a known standard or a spectral library for confirmation.
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra should be acquired and compared with published data for this compound to confirm the chemical structure.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for the isolation of this compound.
References
Application Notes and Protocols: Synthesis and Antibacterial Evaluation of Polyalthic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Polyalthic acid (PA) analogs, specifically amides and amines, and the evaluation of their antibacterial activity. This compound, a diterpene isolated from copaiba oil, has emerged as a promising scaffold for the development of new antimicrobial agents.[1][2] Structural modifications of PA have been shown to enhance its efficacy against various bacterial strains, including those resistant to conventional antibiotics.[3]
Data Presentation: Antibacterial Activity of this compound and its Analogs
The following tables summarize the quantitative data on the antibacterial activity of this compound and its synthesized amide and amine analogs.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogs against Gram-Positive Bacteria
| Compound | Enterococcus faecalis (mg/L) | Enterococcus faecium (mg/L) | Staphylococcus epidermidis (mg/L) | Staphylococcus aureus (mg/L) |
| This compound (PA) | >512 | >512 | 256 | >512 |
| Amide Analog 2a | 16 | 32 | 16 | 16 |
| Amine Analog 3a | 8 | 16 | 16 | 16 |
Data sourced from multiple studies.[1][3]
Table 2: Biofilm Eradication Activity of this compound and Analogs against Staphylococcus epidermidis
| Compound | Concentration (mg/L) | Biofilm Eradication (%) |
| This compound (PA) | 256 | 64 |
| Amide Analog 2a | 256 | 97 |
| Amine Analog 3a | 256 | 97 |
Data reflects the percentage reduction of pre-formed biofilms.[2][3]
Experimental Protocols
I. Synthesis of this compound Analogs
This section details the protocols for the synthesis of amide and amine analogs of this compound.
A. General Procedure for Amide Synthesis (Amide Analog 2a)
This protocol describes the synthesis of amide analogs from this compound.[2]
Materials:
-
This compound (PA)
-
Triphenylphosphine (B44618) (PPh₃)
-
Carbon tetrachloride (CCl₄)
-
1-methylpiperazine (or other desired amine)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Stirring apparatus
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
In a 50 mL round-bottom flask, create a mixture of triphenylphosphine (10 equivalents) and carbon tetrachloride (10 mL).
-
Stir the mixture under reflux for 5 hours in an inert atmosphere.
-
Allow the solution to cool to room temperature.
-
Add this compound (1 equivalent) dissolved in carbon tetrachloride to the flask.
-
Heat the solution under reflux for 30 minutes.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add the desired amine (e.g., 1-methylpiperazine, 20 equivalents) dissolved in dichloromethane (5 mL).
-
Stir the mixture overnight at room temperature.
-
Following the reaction, extract the aqueous phase three times with dichloromethane.
-
Combine the organic phases and dry over magnesium sulfate.
-
Remove the solvent under vacuum.
-
Purify the crude product using automated flash chromatography with a suitable solvent system (e.g., hexanes/ethyl acetate (B1210297) or chloroform/methanol) to yield the pure amide analog.[2]
B. General Procedure for Amine Synthesis (Amine Analog 3a)
This protocol outlines the reduction of the synthesized amide analogs to their corresponding amine analogs using diisobutylaluminium hydride (DIBAL-H).[2]
Materials:
-
Amide analog (e.g., Amide Analog 2a)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Dissolve the amide analog (1 equivalent) in anhydrous THF (10 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add DIBAL-H (8.5 equivalents) to the solution.
-
Stir the solution under an inert atmosphere for 4 hours.
-
Quench the reaction by adding a mixture of methanol and water (10:0.5).
-
Remove the THF under vacuum.
-
Extract the aqueous phase three times with dichloromethane.
-
Combine the organic phases and dry over magnesium sulfate.
-
Remove the solvent.
-
Purify the crude product through automated flash chromatography with a suitable solvent system (e.g., hexanes/ethyl acetate or chloroform/methanol) to obtain the pure amine analog.[2]
II. Antibacterial Activity Assays
This section provides detailed protocols for evaluating the antibacterial activity of the synthesized this compound analogs.
A. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][4]
Materials:
-
Bacterial strains (e.g., S. aureus, E. faecalis)
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Synthesized this compound analogs
-
96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh 18-24 hour agar (B569324) plate, select several isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of the synthesized analogs in a suitable solvent.
-
Perform serial two-fold dilutions of the compounds in broth directly in the 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.[1]
-
-
Reading the Results:
-
After incubation, visually inspect the plates for turbidity, indicating bacterial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[1]
-
B. Biofilm Eradication Assay using Crystal Violet
This assay quantifies the ability of the synthesized compounds to eradicate pre-formed bacterial biofilms.[5][6]
Materials:
-
Bacterial strain capable of biofilm formation (e.g., S. epidermidis)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
96-well flat-bottom microtiter plates
-
Synthesized this compound analogs
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
33% Acetic acid
-
Plate reader (595 nm)
-
Incubator (37°C)
Procedure:
-
Biofilm Formation:
-
Prepare an overnight culture of the test bacterium in TSB.
-
Dilute the overnight culture (e.g., 1:100) in fresh TSB.
-
Add 200 µL of the diluted culture to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
-
Treatment with Compounds:
-
Carefully aspirate the medium from the wells, leaving the biofilm intact.
-
Wash the wells gently with PBS to remove planktonic bacteria.
-
Add fresh medium containing various concentrations of the synthesized analogs to the wells.
-
Incubate the plate for a further 24 hours at 37°C.
-
-
Staining and Quantification:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the biofilm by heating the plate at 60°C for 30-60 minutes.[5]
-
Add 160 µL of 0.1% crystal violet solution to each well and incubate for 5 minutes.[5]
-
Remove the crystal violet solution and wash the wells with water until the wash water is clear.
-
Dry the plate overnight.
-
Add 160 µL of 33% acetic acid to each well to solubilize the bound crystal violet.[5]
-
Measure the absorbance of the solubilized crystal violet at 595 nm using a plate reader.
-
The percentage of biofilm eradication is calculated by comparing the absorbance of the treated wells to that of the untreated control wells.
-
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound analogs.
Antibacterial Testing Workflow
Caption: Workflow for antibacterial activity evaluation.
Proposed Mechanism of Action
The precise signaling pathway for the antibacterial action of this compound analogs is not fully elucidated. However, studies on diterpenes suggest a mechanism involving the disruption of the bacterial cell membrane.[3][7]
Caption: Proposed mechanism of antibacterial action.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Antibacterial Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Crystal violet assay [bio-protocol.org]
- 6. static.igem.org [static.igem.org]
- 7. Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Polyalthic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of Polyalthic acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to offer robust and reliable approaches for the analysis of this compound in various sample matrices, crucial for quality control, pharmacokinetic studies, and formulation development.
High-Performance Liquid Chromatography (HPLC) Method
This section details a Reversed-Phase HPLC (RP-HPLC) method for the quantification of this compound. Due to the potential lack of a strong native UV chromophore in this compound, this protocol includes a pre-column derivatization step to enhance detection sensitivity.
Experimental Protocol: HPLC
1. Sample Preparation
-
Extraction from a Matrix (e.g., plant material, biological fluid):
-
Accurately weigh the homogenized sample material.
-
Perform a solvent extraction using a suitable organic solvent (e.g., methanol, ethyl acetate). Sonication or vortexing can enhance extraction efficiency.
-
Centrifuge the mixture to pellet solid debris.
-
Carefully collect the supernatant.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., acetonitrile) for the derivatization step.[1][2][3]
-
-
For Pure Compounds or Standards:
-
Accurately weigh the this compound standard.
-
Dissolve in a suitable solvent (e.g., acetonitrile) to prepare a stock solution.
-
Perform serial dilutions to create calibration standards.
-
2. Pre-column Derivatization (UV-labeling)
-
To the dried extract or a known volume of the standard solution, add a derivatizing agent that introduces a UV-active moiety. A common agent for carboxylic acids is a phenacyl bromide derivative.
-
Add a catalyst, such as a crown ether, and an appropriate base (e.g., potassium carbonate).
-
Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
Filter the derivatized sample through a 0.22 µm syringe filter prior to injection into the HPLC system.[4]
3. Chromatographic Conditions
A typical RP-HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[5][6] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile[5][6] |
| Gradient Elution | Start with a higher percentage of A, and gradually increase the percentage of B over the run time to elute the analyte. A typical gradient might be: 0-5 min: 80% A, 20% B5-20 min: Gradient to 20% A, 80% B20-25 min: Hold at 20% A, 80% B25-30 min: Return to initial conditions |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | Set to the absorbance maximum of the derivatized this compound (e.g., 254 nm, to be determined experimentally).[6] |
4. Method Validation
The developed method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[7][8][9]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999[5][9] |
| Range | To be determined based on expected sample concentrations.[7] |
| Precision (%RSD) | Intra-day & Inter-day: < 2%[5][9] |
| Accuracy (% Recovery) | 98 - 102%[5][9] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1[7] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1[7] |
| Specificity | The peak for this compound should be well-resolved from other components in the matrix. |
Visualization: HPLC Workflow
Caption: Workflow for this compound quantification by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This section outlines a GC-MS method for this compound quantification. A critical step for analyzing non-volatile carboxylic acids like this compound by GC-MS is derivatization to increase their volatility.[10][11] This protocol focuses on silylation, a common and effective derivatization technique.[12][13]
Experimental Protocol: GC-MS
1. Sample Preparation
-
Follow the same extraction and drying steps as described in the HPLC sample preparation protocol to isolate this compound from the sample matrix.[1][2][3] It is crucial to ensure the sample is completely dry, as moisture can interfere with the silylation reaction.[12]
2. Derivatization (Silylation)
-
Place the dried extract or this compound standard in a reaction vial.
-
Add a silylating reagent. A common and effective reagent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS).[12][14]
-
Add a suitable solvent, such as pyridine (B92270) or acetonitrile, to facilitate the reaction.
-
Seal the vial tightly and heat at a controlled temperature (e.g., 60-70°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.[13]
-
Cool the reaction mixture to room temperature before injection into the GC-MS system.
3. GC-MS Conditions
A standard GC-MS system is used for this analysis.
| Parameter | Condition |
| GC Column | DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[15] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min).[15] |
| Injection Mode | Split or splitless, depending on the concentration of the analyte. |
| Injector Temperature | 250°C[15] |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.[15][16] |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[16] |
| Mass Scan Range | 50 - 550 amu.[16] |
| Acquisition Mode | Full Scan for initial identification, and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. |
4. Method Validation
The GC-MS method should also be thoroughly validated.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Range | To be determined. |
| Precision (%RSD) | Intra-day & Inter-day: < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Limit of Detection (LOD) | To be determined experimentally. |
| Limit of Quantification (LOQ) | To be determined experimentally. |
| Specificity | Confirmed by the mass spectrum of the analyte peak. |
Visualization: GC-MS Workflow
Caption: Workflow for this compound quantification by GC-MS.
References
- 1. organomation.com [organomation.com]
- 2. agilent.com [agilent.com]
- 3. chromtech.com [chromtech.com]
- 4. benchchem.com [benchchem.com]
- 5. japsonline.com [japsonline.com]
- 6. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 7. youtube.com [youtube.com]
- 8. Development and validation of improved RP-HPLC method for identification and estimation of ellagic and gallic acid in Triphala churna. | Semantic Scholar [semanticscholar.org]
- 9. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 14. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Polyalthic Acid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyalthic acid, a diterpenoid found in various plant species, has garnered significant interest for its potential therapeutic properties, including its cytotoxic effects on cancer cells.[1] Accurate and reliable assessment of its cytotoxic activity is crucial for preclinical drug development and for elucidating its mechanism of action. These application notes provide detailed protocols for three common cell viability assays—MTT, XTT, and LDH—to evaluate the cytotoxic effects of this compound. Additionally, this document presents quantitative data on its activity and illustrates the potential signaling pathways involved in its cytotoxic mechanism.
Data Presentation: Quantitative Cytotoxicity Analysis
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency. The following table summarizes the reported IC50 values for this compound in different cell lines.
| Cell Line | Cell Type | IC50 (µM) | Assay | Reference |
| MCF-7 | Human Breast Adenocarcinoma | >100 (free PA) | Not Specified | [1] |
| MCF-7 | Human Breast Adenocarcinoma | 98.76 (PA-loaded nanoparticles) | Not Specified | [1] |
| MCF-10A | Human Mammary Epithelial (non-tumorigenic) | >100 (free PA) | Not Specified | [1] |
| MCF-10A | Human Mammary Epithelial (non-tumorigenic) | >100 (PA-loaded nanoparticles) | Not Specified | [1] |
| SW-620 | Human Colon Adenocarcinoma | 6.1 µg/mL | Not Specified |
Note: The study on this compound-loaded nanoparticles suggests that formulation can significantly impact its cytotoxic efficacy.[1]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692).[2]
Materials:
-
Target cells
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated cells as a negative control and a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[2]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another colorimetric method that measures metabolic activity. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.[4][5]
Materials:
-
Target cells
-
Complete culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
XTT labeling reagent
-
Electron coupling reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Add various concentrations of this compound to the wells. Include appropriate controls.
-
Incubation: Incubate for the desired exposure duration.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[4]
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[4]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[6]
-
Absorbance Measurement: Read the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 660 nm can be used to subtract background absorbance.[4][6]
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[7][8]
Materials:
-
Target cells
-
Complete culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
LDH assay kit (containing reaction mixture and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Treatment: Treat cells with various concentrations of this compound and incubate for the desired period.[8] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3 minutes.[9]
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9] Add 50 µL of the LDH reaction mixture to each well.[9]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[9]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Visualizations
Experimental Workflow for Cell Viability Assays
Caption: Workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
Caption: this compound-induced apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: In Vitro Antimicrobial Susceptibility Testing of Polyalthic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro antimicrobial susceptibility of Polyalthic acid, a naturally occurring diterpenoid compound. The provided information is intended to guide researchers in the systematic evaluation of its efficacy against various bacterial strains.
Introduction
This compound, a labdane (B1241275) diterpenoid, has garnered scientific interest for its potential therapeutic properties, including its antimicrobial activity. As a natural product, it represents a promising scaffold for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance. Structurally modifying this compound has been shown to enhance its biological activities. This document outlines the protocols for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and summarizes existing data on its antimicrobial spectrum.
Antimicrobial Spectrum and Efficacy
This compound has demonstrated notable activity primarily against Gram-positive bacteria. Its efficacy against Gram-negative bacteria is generally limited. Analogs of this compound have been synthesized to improve its antimicrobial potency and spectrum.
Quantitative Antimicrobial Susceptibility Data
The following tables summarize the reported MIC and MBC values for this compound and some of its analogs against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Its Analogs
| Compound/Analog | Staphylococcus aureus | Staphylococcus epidermidis | Enterococcus faecalis | Enterococcus faecium | Reference |
| This compound | >512 µg/mL | 256 µg/mL | >512 µg/mL | >512 µg/mL | [1] |
| Analog 2a | 16 µg/mL | 16 µg/mL | 16 µg/mL | 16 µg/mL | [1] |
| Analog 3a | 32 µg/mL | 8 µg/mL | 8 µg/mL | 16 µg/mL | [1] |
Table 2: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of this compound against Cariogenic Bacteria
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Streptococcus mutans | 25 - 50 | 25 - 50 | [2] |
| Streptococcus sobrinus | 25 - 50 | 25 - 50 | [2] |
| Lactobacillus casei | 25 - 50 | 25 - 50 | [2] |
| Enterococcus faecalis | 25 - 50 | 25 - 50 | [2] |
| Actinomyces naeslundii | 25 - 50 | 25 - 50 | [2] |
Proposed Mechanism of Action
The precise antimicrobial mechanism of action for this compound is not fully elucidated. However, studies on structurally related diterpenes suggest that their antimicrobial activity is associated with their ability to intercalate into the bacterial cell membrane.[1] This insertion disrupts the physical properties and function of the membrane, leading to a loss of integrity, leakage of intracellular components, and ultimately, cell death.[3][4][5][6]
Caption: Proposed mechanism of action of this compound on bacterial cells.
Experimental Protocols
The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.[7][8][9]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.
Materials:
-
This compound (or analog) stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
Bacterial culture in the logarithmic growth phase.
-
0.5 McFarland turbidity standard.
-
Sterile saline or broth for inoculum preparation.
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Inoculum Preparation:
-
From an overnight culture, pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]
-
Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in the broth medium directly in the 96-well plate.
-
For example, add 100 µL of broth to wells 2 through 12. Add 200 µL of the stock solution to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a growth control (broth and inoculum, no compound).
-
Well 12 should serve as a sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (wells 1 through 11), resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours under ambient air conditions.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This method determines the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.[11][12]
Materials:
-
Microtiter plate from the completed MIC test.
-
Sterile drug-free agar (B569324) plates (e.g., Mueller-Hinton Agar).
-
Sterile micropipette and tips.
-
Incubator.
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.[10]
-
Spot-inoculate the aliquot onto a quadrant of a sterile, drug-free agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
-
Reading the MBC:
Caption: Workflow for determining MIC and MBC of this compound.
Concluding Remarks
The protocols and data presented herein provide a framework for the continued investigation of this compound and its analogs as potential antimicrobial agents. Standardization of testing methodologies is crucial for generating comparable and reliable data. Further research is warranted to fully elucidate the mechanism of action and to explore the in vivo efficacy and safety of these promising natural compounds.
References
- 1. microchemlab.com [microchemlab.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. researchgate.net [researchgate.net]
- 10. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 11. Kaurenoic acid - Wikipedia [en.wikipedia.org]
- 12. Antimicrobial activity of kaurenoic acid derivatives substituted on carbon-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for Polyalthic Acid Nanoparticles in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyalthic acid, a diterpene with known antitumor activity, presents a promising therapeutic agent. However, its poor water solubility limits its clinical application.[1] Encapsulation of this compound into polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), offers a viable strategy to overcome this limitation. PLGA is a biocompatible and biodegradable polymer widely used in drug delivery systems.[2][3][4] This document provides detailed protocols for the synthesis, characterization, and application of this compound-loaded PLGA nanoparticles, along with relevant quantitative data and a proposed signaling pathway for its anticancer activity.
Data Presentation
Table 1: Physicochemical Characteristics of this compound-Loaded PLGA Nanoparticles
| Parameter | Value | Method of Analysis | Reference |
| Average Size | 98.64 ± 28 nm | Dynamic Light Scattering (DLS) | [1] |
| Surface Charge | Negative | Zeta Potential Measurement | [1] |
| Morphology | Semispherical | Scanning Electron Microscopy (SEM) | [1] |
| Encapsulation Efficiency | 98% | Quantification of free drug in supernatant | [1] |
| Drug Loading | 15.6% ± 0.02% | Quantification of encapsulated drug | [1] |
Table 2: In Vitro Cytotoxicity of this compound Formulations
| Cell Line | Formulation | IC50 (µg/mL) | Selectivity Index (SI) | Reference |
| MCF-7 (Breast Cancer) | Free this compound | > 25 | - | [1] |
| MCF-7 (Breast Cancer) | This compound Nanoparticles | 1.95 | 12.82 | [1] |
| MCF-10A (Normal Breast) | Free this compound | > 25 | - | [1] |
| MCF-10A (Normal Breast) | This compound Nanoparticles | 25 | - | [1] |
IC50: Half-maximal inhibitory concentration. A lower IC50 indicates higher cytotoxicity. Selectivity Index (SI): Ratio of IC50 in normal cells to IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.
Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol is based on the nanoprecipitation method, a straightforward and reproducible technique for formulating nanoparticles.[1]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (or other suitable water-miscible organic solvent)
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in acetone. For example, use a drug-to-polymer ratio of approximately 1:6 (w/w).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as 1% PVA in deionized water.
-
Nanoprecipitation:
-
Place the aqueous phase in a beaker on a magnetic stirrer and stir at a moderate speed.
-
Add the organic phase dropwise into the stirring aqueous phase.
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer to precipitate.
-
-
Solvent Evaporation: Continue stirring the suspension for several hours (e.g., overnight) in a fume hood to allow for the complete evaporation of the organic solvent. A rotary evaporator can also be used to expedite this step.
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a sufficient time (e.g., 30 minutes) to pellet the nanoparticles.
-
Discard the supernatant, which contains the unencapsulated drug.
-
Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step twice to remove any residual surfactant and unencapsulated drug.
-
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., sucrose (B13894) or trehalose) and then freeze-dried to obtain a powder.
Protocol 2: Characterization of Nanoparticles
1. Size and Zeta Potential:
-
Resuspend a small amount of the nanoparticle pellet in deionized water.
-
Analyze the suspension using a Dynamic Light Scattering (DLS) instrument to determine the hydrodynamic diameter and polydispersity index (PDI).
-
Use the same instrument to measure the zeta potential, which indicates the surface charge of the nanoparticles.
2. Morphology:
-
Prepare a dilute suspension of the nanoparticles in deionized water.
-
Place a drop of the suspension onto a clean silicon wafer or an appropriate sample holder and allow it to air-dry completely.
-
Coat the dried sample with a thin layer of a conductive material (e.g., gold or palladium).
-
Image the sample using a Scanning Electron Microscope (SEM).
3. Encapsulation Efficiency and Drug Loading:
-
Encapsulation Efficiency (EE%):
-
Quantify the amount of free this compound in the supernatant collected after the first centrifugation step using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate EE% using the following formula: EE% = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100
-
-
Drug Loading (DL%):
-
Accurately weigh a known amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent to release the encapsulated drug.
-
Quantify the amount of this compound in the solution using a suitable analytical method.
-
Calculate DL% using the following formula: DL% = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol determines the cytotoxic effect of this compound nanoparticles on cancer and normal cell lines.
Materials:
-
MCF-7 (human breast cancer) and MCF-10A (human normal breast) cell lines
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
96-well cell culture plates
-
Free this compound (as a control)
-
This compound nanoparticles
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the MCF-7 and MCF-10A cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of free this compound and this compound nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add the different concentrations of the test compounds. Include untreated cells as a negative control.
-
-
Incubation: Incubate the plates for a specific period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. The viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 value for each formulation.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound nanoparticles.
Caption: Proposed signaling pathway for this compound nanoparticle-induced apoptosis.
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Polyalthic Acid Against Staphylococcus aureus
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Polyalthic acid, a diterpenoid natural product, has garnered interest for its potential antimicrobial properties. Determining its Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus, a clinically significant pathogen, is a critical step in evaluating its efficacy as a potential therapeutic agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed protocols for the most common methods used to determine the MIC of natural products like this compound against S. aureus, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.
The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are adapted to address the specific challenges associated with natural products, such as limited solubility and potential for color interference.
Data Presentation
Summarizing quantitative data in a structured format is essential for comparison and analysis. The following table presents known MIC values for this compound and its analogs against various S. aureus strains.
| Compound | S. aureus Strain | MIC (mg/L) | Reference |
| This compound Amide Analog (2a) | ATCC 25923 | 16 | [1] |
| This compound Amine Analog (3a) | ATCC 25923 | 16 | [1] |
| This compound Amide Analog (2a) | ATCC 8095 | 16 | [1] |
| This compound Amine Analog (3a) | ATCC 8095 | 32 | [1] |
Note: MIC values for unmodified this compound against S. aureus are not as readily available in the reviewed literature, highlighting a research gap. The provided data is for synthesized analogs.
Experimental Protocols
Two primary methods are recommended for determining the MIC of this compound against S. aureus: Broth Microdilution and Agar (B569324) Dilution.
Broth Microdilution Method
This method is widely used due to its efficiency and requirement for small quantities of the test compound.[1][2] It is suitable for soluble compounds.
Materials:
-
This compound
-
Staphylococcus aureus strain (e.g., ATCC 25923)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Growth indicator dye (e.g., Resazurin (B115843), INT) (optional)
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (broth and solvent)
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 100 times the highest desired final concentration).[1] The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the bacteria.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the diluted this compound solution (at twice the desired starting concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (inoculum without this compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
If a growth indicator was used, a color change (or lack thereof) will indicate bacterial viability. For example, resazurin remains blue in the absence of growth and turns pink in its presence.
-
The results can also be read using a microplate reader to measure the optical density at 600 nm.
-
Agar Dilution Method
This method is particularly useful for compounds that are poorly soluble in broth or are highly colored, as it avoids issues with precipitation and color interference.[4][5]
Materials:
-
This compound
-
Staphylococcus aureus strain
-
Mueller-Hinton Agar (MHA)
-
DMSO
-
Sterile petri dishes
-
Bacterial inoculum prepared as in the broth microdilution method.
-
Inoculum replicator (optional)
Protocol:
-
Preparation of this compound-Agar Plates:
-
Prepare molten MHA and cool it to 45-50°C in a water bath.
-
Prepare serial dilutions of this compound in DMSO at concentrations that are 10 times the final desired concentrations.
-
Add 2 mL of each this compound dilution to 18 mL of molten MHA to create a series of plates with the desired final concentrations.
-
Also prepare a growth control plate (with solvent but no this compound) and a sterility control plate.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
Spot-inoculate the prepared bacterial suspension (adjusted to 0.5 McFarland standard) onto the surface of each agar plate. An inoculum replicator can be used to test multiple strains simultaneously. The final inoculum spot should contain approximately 10⁴ CFU.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of S. aureus.
-
Mandatory Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Workflow for Agar Dilution MIC Assay.
References
- 1. Synthesis and Antibacterial Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of novel linear polyamines against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The agar microdilution method - a new method for antimicrobial susceptibility testing for essential oils and plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Polyalthic Acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of Polyalthic acid, a diterpenoid with promising therapeutic potential. The protocols detailed below are intended to serve as a foundational framework for assessing its anti-inflammatory, anticancer, and antimicrobial properties in established animal models.
Introduction to this compound
This compound is a naturally occurring diterpene that has demonstrated a range of biological activities in preclinical studies.[1][2] Primarily isolated from plants of the Polyalthia genus and in copaiba oil, it has shown potential as an antimicrobial, antifungal, antiparasitic, anti-inflammatory, and antitumor agent.[1][2][3][4][5] While many investigations have been conducted in vitro, robust in vivo studies are essential to validate these findings and understand the compound's physiological effects, pharmacokinetics, and safety profile.[1]
General Considerations for In Vivo Studies
Animal Models
The choice of animal model is critical and should be guided by the specific research question. Common models for the described activities include mice (e.g., BALB/c, C57BL/6, athymic nude) and rats (e.g., Wistar, Sprague-Dawley).[6] All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
This compound Formulation and Administration
The poor water solubility of many diterpenoids, including potentially this compound, necessitates careful formulation.
Vehicle Selection: A suitable vehicle is required to dissolve or suspend this compound for administration. Common vehicles for lipophilic compounds include:
-
A mixture of DMSO, Cremophor EL, and saline.
-
Corn oil or other vegetable oils.
-
Aqueous solutions containing co-solvents like polyethylene (B3416737) glycol (PEG).
It is crucial to conduct a vehicle-controlled study to ensure that the vehicle itself does not exert any biological effects.
Route of Administration: The route of administration will depend on the experimental model and the desired systemic or local effect. Common routes include:
-
Oral (p.o.): Gavage is a common method for oral administration.
-
Intraperitoneal (i.p.): Allows for rapid systemic absorption.
-
Intravenous (i.v.): Provides direct entry into the bloodstream.
-
Subcutaneous (s.c.): For sustained release.
-
Topical: For localized inflammation models.
Toxicity Evaluation
Prior to efficacy studies, it is essential to determine the toxicity profile of this compound.
-
Acute Toxicity (OECD Guideline 423): This study provides an estimate of the LD50 and identifies the acute toxic effects of a single high dose.[3][7][8]
-
Sub-acute/Repeated Dose Toxicity (OECD Guideline 407): This involves daily administration of the compound for 28 days to identify potential target organs and cumulative toxicity.[9][10][11][12][13]
Experimental Protocols
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used model for acute inflammation.[1][5][14][15]
Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin (10 mg/kg) or Diclofenac (10 mg/kg)
-
Pletismometer or digital calipers
Protocol:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (different dose levels)
-
Positive Control (Indomethacin or Diclofenac)
-
-
Dosing: Administer this compound, vehicle, or the positive control via the desired route (e.g., p.o. or i.p.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[5][16]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[1][14]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Quantitative Data Summary:
| Group | Dose (mg/kg) | Route of Administration | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | p.o. | Value | 0 |
| This compound | Dose 1 | p.o. | Value | Value |
| This compound | Dose 2 | p.o. | Value | Value |
| This compound | Dose 3 | p.o. | Value | Value |
| Indomethacin | 10 | p.o. | Value | Value |
Anticancer Activity: Human Tumor Xenograft Model in Nude Mice
This model is a cornerstone for preclinical evaluation of anticancer agents.[2][4][17][18][19][20][21]
Objective: To assess the in vivo antitumor efficacy of this compound.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
This compound
-
Standard chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)
-
Matrigel (optional)
-
Digital calipers
Protocol:
-
Cell Culture and Preparation: Culture the selected human cancer cell line under standard conditions. On the day of injection, harvest the cells and resuspend them in a sterile, serum-free medium or PBS, with or without Matrigel, at a concentration of 1 x 10^7 cells/mL.[20]
-
Tumor Cell Implantation: Inject 0.1 mL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.[2][4]
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure the length and width using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[2][20]
-
Grouping and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
-
Vehicle Control
-
This compound (different dose levels)
-
Positive Control (standard chemotherapeutic) Administer the treatments as per the planned schedule (e.g., daily, every other day) and route.
-
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size. Monitor animal body weight and overall health as indicators of toxicity.
-
Tumor Excision and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Portions of the tumor can be processed for histological or molecular analysis.
Quantitative Data Summary:
| Group | Dose (mg/kg) | Administration Schedule | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (g) |
| Vehicle Control | - | Daily, p.o. | Value | 0 | Value |
| This compound | Dose 1 | Daily, p.o. | Value | Value | Value |
| This compound | Dose 2 | Daily, p.o. | Value | Value | Value |
| Positive Control | Dose | Schedule | Value | Value | Value |
Antimicrobial Activity: Murine Systemic Infection Model
This model is used to evaluate the efficacy of antimicrobial agents in a systemic infection.
Objective: To determine the in vivo antimicrobial activity of this compound against a specific pathogen.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Pathogenic bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
This compound
-
Standard antibiotic (e.g., Vancomycin, Ciprofloxacin)
-
Bacterial culture medium (e.g., Tryptic Soy Broth)
Protocol:
-
Bacterial Preparation: Grow the bacterial strain to the mid-logarithmic phase, then wash and resuspend the bacteria in sterile saline to a specific concentration (e.g., 1 x 10^7 CFU/mL).
-
Infection: Inject the bacterial suspension (e.g., 0.1 mL) intraperitoneally into the mice.
-
Grouping and Treatment: One hour post-infection, randomize the mice into treatment and control groups (n=8-10 per group).
-
Vehicle Control
-
This compound (different dose levels)
-
Positive Control (standard antibiotic) Administer the treatments via a suitable route (e.g., i.p. or i.v.).
-
-
Monitoring and Endpoint: Monitor the mice for signs of illness and mortality over a period of 72-96 hours.
-
Bacterial Load Determination (Optional): At a specific time point post-treatment (e.g., 24 hours), a subset of animals can be euthanized, and organs (e.g., spleen, liver) can be harvested, homogenized, and plated on appropriate agar (B569324) to determine the bacterial load (CFU/gram of tissue).
Quantitative Data Summary:
| Group | Dose (mg/kg) | Route of Administration | Survival Rate (%) at 72h | Mean Bacterial Load in Spleen (log10 CFU/g) at 24h |
| Vehicle Control | - | i.p. | Value | Value |
| This compound | Dose 1 | i.p. | Value | Value |
| This compound | Dose 2 | i.p. | Value | Value |
| Positive Control | Dose | i.p. | Value | Value |
Visualization of Experimental Design and Pathways
Experimental Workflow
Caption: General experimental workflow for in vivo testing of this compound.
Hypothetical Signaling Pathway for Anti-inflammatory Action
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Logical Relationship of Experimental Groups
Caption: Logical structure of experimental groups for efficacy studies.
References
- 1. inotiv.com [inotiv.com]
- 2. protocol-online.org [protocol-online.org]
- 3. researchgate.net [researchgate.net]
- 4. Nude Mouse Tumor Xenograft Model [bio-protocol.org]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. | PPTX [slideshare.net]
- 8. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]
- 9. Subacute toxicity testing as per oecd guidelines tulsi 407 | PPTX [slideshare.net]
- 10. Subacute oral toxicity study of diethylphthalate based on the draft protocol for "Enhanced OECD Test Guideline no. 407" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. researchgate.net [researchgate.net]
- 14. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 16. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 17. yeasenbio.com [yeasenbio.com]
- 18. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for the Structural Modification of the Polyalthic Acid Backbone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and potential techniques for the structural modification of the Polyalthic acid backbone. The protocols included are based on published methodologies and are intended to serve as a guide for the synthesis of novel this compound derivatives for drug discovery and development.
Introduction
This compound is a naturally occurring clerodane diterpene, primarily isolated from plants of the Polyalthia and Copaifera genera. It has garnered significant interest in the scientific community due to its diverse range of biological activities, including antibacterial, antifungal, antileishmanial, and anti-inflammatory properties.[1][2][3] The structural backbone of this compound presents several reactive sites that are amenable to chemical modification, offering a valuable scaffold for the development of new therapeutic agents with improved potency and selectivity. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how chemical modifications influence biological activity, guiding the design of more effective drug candidates.[4][5]
This document outlines key techniques for modifying the this compound backbone, with a primary focus on the carboxylic acid moiety, a common target for derivatization.
Key Modification Sites and Strategies
The principal site for the structural modification of this compound is the carboxylic acid group at position C-18. This functional group provides a convenient handle for a variety of chemical transformations. Other potential, though less explored, sites for modification include the exocyclic double bond, the furan (B31954) ring, and the epoxide ring, drawing parallels from the broader chemistry of clerodane diterpenes.[6][7][8]
Modification of the Carboxylic Acid Group
The most widely reported modifications of this compound involve the conversion of the C-18 carboxylic acid into amides and their subsequent reduction to amines. These modifications have been shown to significantly impact the biological activity of the parent compound.[1][9][10][11]
a) Amide Synthesis
The synthesis of amides from this compound is typically achieved through standard peptide coupling reactions. This approach allows for the introduction of a wide variety of substituents by reacting the carboxylic acid with different primary or secondary amines.
b) Reduction of Amides to Amines
The synthesized amides can be readily reduced to the corresponding amines using a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H). This transformation further diversifies the library of this compound derivatives.[1][11]
c) Esterification
Although less commonly reported in the context of recent biological studies, the carboxylic acid can be converted to esters through Fischer esterification or by reaction with alkyl halides in the presence of a base.
d) Reduction to Alcohol
The carboxylic acid can be reduced to a primary alcohol, yielding a diol derivative. This transformation requires a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Quantitative Data Summary
The following table summarizes the biological activities of various this compound derivatives as reported in the literature. This data is essential for understanding the structure-activity relationships of these compounds.
| Compound | Modification | Target Organism/Cell Line | Activity Metric | Value | Reference |
| This compound | - | Leishmania donovani | IC₅₀ | 3.87 - 8.68 µg/mL | [9] |
| This compound | - | Trypanosoma brucei | IC₅₀ | 3.87 - 8.68 µg/mL | [9] |
| Derivative 2h | Amide | Leishmania donovani | IC₅₀ | 3.84 µg/mL | [9] |
| Derivative 2c | Amide | Trypanosoma brucei | IC₅₀ | 2.54 µg/mL | [9] |
| Analog 2a | Amide | Staphylococcus epidermidis (biofilm) | Biofilm Reduction | 97% | [1] |
| Analog 3a | Amine | Staphylococcus epidermidis (biofilm) | Biofilm Reduction | 97% | [1] |
| Analog 3a | Amine | Enterococcus faecalis ATCC 29212 | MIC | 8 mg/L | [3] |
| This compound | - | Staphylococcus epidermidis (biofilm) | Biofilm Reduction | 64% | [1] |
| Analog 2b | Amine | Candida albicans | Antifungal Activity | Good | [11] |
| Analog 2b | Amine | Cryptococcus neoformans | Antifungal Activity | Good | [11] |
| Analog 2c | Amine | Staphylococcus aureus | Antibacterial Activity | Good | [11] |
Experimental Protocols
The following are detailed protocols for the key structural modifications of the this compound backbone.
Protocol 1: Synthesis of this compound Amide Derivatives
Objective: To synthesize a library of this compound amide derivatives by reacting the C-18 carboxylic acid with various amines using a peptide coupling agent.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
A selection of primary and secondary amines
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 30 minutes.
-
In a separate flask, dissolve the desired amine (1.5 eq) and a non-nucleophilic base such as TEA or DIPEA (2.0 eq) in anhydrous DCM or DMF.
-
Add the amine solution dropwise to the activated this compound solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure amide derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Protocol 2: Reduction of this compound Amides to Amines
Objective: To reduce the synthesized this compound amide derivatives to their corresponding amines.
Materials:
-
This compound Amide Derivative
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF) or Toluene (B28343)
-
Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution or 1 M HCl
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography
Procedure:
-
Dissolve the this compound amide derivative (1.0 eq) in anhydrous THF or toluene in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution (2.0-3.0 eq) dropwise via the dropping funnel, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 2-4 hours. The reaction can be slowly warmed to 0 °C or room temperature if necessary. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous Rochelle's salt solution at 0 °C. Alternatively, quench with methanol (B129727) followed by 1 M HCl.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Extract the aqueous layer with ethyl acetate or DCM (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure amine derivative.
-
Characterize the final product using spectroscopic methods.
Visualizations
Diagram 1: General Workflow for this compound Derivatization
Caption: A simplified workflow for the chemical modification of the this compound backbone.
Diagram 2: Hypothetical Signaling Pathway Inhibition
While the precise signaling pathways modulated by this compound are not yet fully elucidated, its known anti-inflammatory and cytotoxic activities suggest potential interactions with common cellular signaling cascades. For instance, many anti-inflammatory natural products are known to inhibit the NF-κB signaling pathway. The following diagram illustrates a hypothetical mechanism of action.
Caption: A hypothetical model of NF-κB pathway inhibition by a this compound derivative.
References
- 1. Synthesis and Antibacterial Activity of this compound Analogs [mdpi.com]
- 2. The Biological Activities of Ent-Polyalthic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity_relationship [bionity.com]
- 5. Relationship between structure and biological activity of novel R106 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Chemical Methods for the Synthesis and Modification of Neoclerodane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of this compound derivatives for the treatment of neglected diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antibacterial Activity of this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial activities of polyalthic acids analogs | Poster Board #523 - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for Measuring the Antibiofilm Activity of Polyalthic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for evaluating the efficacy of Polyalthic acid as an antibiofilm agent. The protocols outlined below are standard, widely used methods for quantifying biofilm inhibition and eradication, suitable for screening natural products.
Introduction to this compound and Biofilms
This compound, a diterpene natural product, has demonstrated a range of biological activities, including antibacterial properties.[1] Recent studies have highlighted its potential to combat bacterial biofilms, which are structured communities of bacteria encased in a self-produced polymeric matrix.[1] Biofilms exhibit significantly higher tolerance to conventional antibiotics, making them a major challenge in clinical and industrial settings.[2][3] Therefore, developing novel antibiofilm agents is a critical area of research.
The protocols described herein will enable researchers to quantify the ability of this compound to both inhibit the formation of new biofilms and eradicate pre-formed, mature biofilms. These assays are foundational for determining key parameters such as the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC).
Quantitative Data Summary
The following tables summarize the reported antibiofilm activity of this compound and its analogs against various bacterial strains. This data provides a baseline for expected efficacy and aids in the selection of appropriate concentration ranges for testing.
Table 1: Minimum Inhibitory Concentration of Biofilm (MICB50) for this compound
| Bacterial Strain | MICB50 (µg/mL) | Reference |
| Lactobacillus casei | 3.12 | [1] |
| Lactobacillus paracasei | 15.6 | [4] |
| Streptococcus mutans | 50 - 125 | [1][4] |
| Streptococcus sobrinus | 50 - 1000 | [1][4] |
| Streptococcus salivarius | 500 | [4] |
| Streptococcus mitis | 250 | [4] |
| Enterococcus faecalis | >2000 | [4] |
| Streptococcus sanguinis | >2000 | [4] |
Table 2: Biofilm Reduction and Minimum Inhibitory Concentration (MIC) of this compound and Analogs
| Compound | Organism | Biofilm Reduction (%) at 512 mg/L | Planktonic MIC (mg/L) | Reference |
| This compound (PA) | Staphylococcus epidermidis | 64 | 256 | [1] |
| Analog 2a | Staphylococcus epidermidis | 97 | 32 | [1] |
| Analog 3a | Staphylococcus epidermidis | 97 | 16 | [1] |
Experimental Protocols
Protocol 1: Biofilm Inhibition Assay (MBIC Determination)
This protocol determines the concentration of this compound required to inhibit the formation of biofilms. The primary methods for quantification are Crystal Violet (CV) staining for total biomass and a metabolic assay (e.g., MTT or Resazurin) for cell viability.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 1% glucose)[5]
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol (B145695)
-
Resazurin (B115843) sodium salt solution (e.g., 0.02%)
-
Plate reader (spectrophotometer)
-
Incubator
Workflow Diagram:
Caption: Workflow for determining the Minimum Biofilm Inhibitory Concentration (MBIC).
Procedure:
-
Bacterial Culture Preparation: Inoculate the chosen bacterial strain into the appropriate broth and incubate overnight at 37°C. Dilute the overnight culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL) in fresh medium.[6]
-
Plate Setup:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.
-
Add 100 µL of this compound at various concentrations (creating a 2-fold serial dilution) to the test wells.
-
Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not inhibit bacterial growth.
-
-
Incubation: Cover the plate and incubate under static conditions for 24 to 48 hours at 37°C.[6]
-
Quantification of Biofilm Biomass (Crystal Violet Assay):
-
Carefully discard the planktonic cells from the wells.
-
Gently wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.[7]
-
Air dry the plate for 15 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[7][8]
-
Remove the crystal violet solution and wash the wells again with PBS until the control wells (without bacteria) are colorless.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[9]
-
Measure the absorbance at a wavelength between 570-595 nm using a plate reader.[7]
-
-
Quantification of Cell Viability (Resazurin Assay):
-
After the initial washing step (step 4b), add 100 µL of fresh medium and 10 µL of resazurin solution to each well.[2]
-
Incubate in the dark at 37°C for 1-4 hours, or until the positive control wells turn pink.
-
Measure the fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[2]
-
Data Analysis:
The percentage of biofilm inhibition is calculated using the following formula[9]: % Inhibition = [(OD_Control - OD_Test) / OD_Control] * 100 The MBIC is defined as the lowest concentration of this compound that causes a significant inhibition of biofilm formation (e.g., ≥50% or ≥90%) compared to the untreated control.
Protocol 2: Biofilm Eradication Assay (MBEC Determination)
This protocol assesses the ability of this compound to disrupt and kill bacteria within a pre-formed, mature biofilm.
Procedure:
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in Protocol 1 (steps 1-3), but without the addition of this compound. Incubate for 24 hours to allow for mature biofilm formation.
-
Compound Treatment:
-
After incubation, remove the planktonic cells and wash the wells with PBS.
-
Add 200 µL of fresh medium containing serial dilutions of this compound to the wells with pre-formed biofilms.
-
Incubate the plate for another 24 hours at 37°C.
-
-
Quantification: Following the second incubation, quantify the remaining viable cells using the Resazurin assay as described in Protocol 1 (step 5). The Crystal Violet assay can also be used to measure the remaining biomass.
Data Analysis:
The MBEC is defined as the lowest concentration of the compound required to kill a significant percentage (e.g., ≥99.9%) of the bacteria in a pre-formed biofilm. This is often determined by comparing the fluorescence/absorbance values to the untreated control.
Potential Mechanisms of Action and Signaling Pathways
The antibiofilm activity of natural products like this compound can be attributed to several mechanisms, with the disruption of Quorum Sensing (QS) being a prominent strategy.[10] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density, and it is crucial for biofilm formation and virulence factor production.[11][12]
In many Gram-negative bacteria, QS is mediated by N-acyl-homoserine lactones (AHLs), while Gram-positive bacteria often use autoinducing peptides (AIPs).[13] this compound may interfere with these pathways by:
-
Inhibiting the synthesis of signal molecules.
-
Degrading the signal molecules.
-
Blocking the signal molecule from binding to its receptor.[14]
Diagram of a Generic Quorum Sensing Pathway:
Caption: A generic Quorum Sensing pathway and potential points of inhibition by this compound.
Further investigation using reporter strains or transcriptomic analysis (e.g., qPCR) would be necessary to elucidate the specific mechanism by which this compound exerts its antibiofilm effects.[6]
Conclusion
The protocols detailed in these application notes provide a robust framework for assessing the antibiofilm properties of this compound. By employing methods such as crystal violet staining and resazurin-based viability assays, researchers can obtain quantitative data on both biofilm inhibition and eradication. The systematic application of these protocols will facilitate the characterization of this compound as a potential therapeutic agent for combating biofilm-associated infections.
References
- 1. Synthesis and Antibacterial Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.direct [scholars.direct]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 9. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of polyphenols on bacterial biofilm formation and quorum-sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antileishmanial Activity of Polyalthic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The disease presents a spectrum of clinical manifestations, from self-healing cutaneous lesions to fatal visceral forms.[1][2] Current treatment options are limited by issues such as toxicity, drug resistance, and high cost, necessitating the discovery of new therapeutic agents.[1] Polyalthic acid, a natural diterpene, has demonstrated significant potential as an antileishmanial compound, showing efficacy against both the promastigote and amastigote stages of the parasite.[1] These notes provide detailed protocols for the comprehensive evaluation of this compound's antileishmanial activity, cytotoxicity, and potential mechanism of action.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound against various Leishmania species.
Table 1: Antileishmanial Activity of this compound (PA)
| Leishmania Species | Parasite Stage | Incubation Time | EC₅₀ / IC₅₀ (µM) | EC₅₀ / IC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|---|
| L. amazonensis | Promastigote | 24 h | 2.01 | - | [1] |
| L. amazonensis | Amastigote | 48 h | 3.22 | - | [1] |
| L. donovani | Amastigote | - | - | 8.68 ± 0.33 |[3] |
EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration.
Table 2: Cytotoxicity and Selectivity Index of this compound (PA)
| Cell Line | Incubation Time | CC₅₀ (µM) | CC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| Peritoneal Macrophages | 48 h | >165.5 | - | >51.39 | [1] |
| BeWo Cells | 24 h | - | 171.76 ± 7.725 | - |[3] |
CC₅₀: 50% cytotoxic concentration. The Selectivity Index (SI) is calculated as CC₅₀ (macrophages) / EC₅₀ (amastigotes).[1][4]
Experimental Protocols
Protocol 1: In Vitro Antipromastigote Susceptibility Assay
This protocol determines the direct effect of this compound on the extracellular, motile promastigote stage of Leishmania.
Objective: To determine the 50% effective concentration (EC₅₀) of this compound against Leishmania promastigotes.
Materials:
-
Leishmania promastigotes (L. amazonensis, L. donovani, etc.) in logarithmic growth phase.
-
Complete culture medium (e.g., RPMI-1640 or Schneider's Insect Medium) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[3][4]
-
This compound (PA) stock solution (dissolved in DMSO).
-
Amphotericin B (AmpB) as a positive control.[1]
-
96-well microtiter plates.
-
Resazurin (B115843) solution or a hemocytometer.
-
Plate reader (for Resazurin assay) or microscope.
Procedure:
-
Parasite Preparation: Culture Leishmania promastigotes in complete medium at 26°C until they reach the late logarithmic phase of growth.[5] Adjust the parasite concentration to 1 x 10⁶ promastigotes/mL.
-
Compound Dilution: Prepare serial dilutions of this compound in the culture medium. Ensure the final DMSO concentration does not exceed 1% in any well.[6]
-
Plate Seeding: Add 100 µL of the parasite suspension (1 x 10⁶ promastigotes/mL) to each well of a 96-well plate.
-
Treatment: Add 100 µL of the serially diluted this compound, positive control (AmpB), or medium only (negative control) to the respective wells.
-
Incubation: Incubate the plate at 26°C for 24 to 72 hours.[1]
-
Viability Assessment:
-
Resazurin Method: Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours. Measure the fluorescence or absorbance to determine cell viability.[4]
-
Microscopic Counting: Count the number of motile promastigotes in each well using a hemocytometer.
-
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each concentration relative to the negative control. Determine the EC₅₀ value by plotting the inhibition percentage against the log of the compound concentration using non-linear regression analysis.
Protocol 2: In Vitro Intracellular Antiamastigote Assay
This is the most relevant in vitro assay as it targets the clinically relevant intracellular amastigote stage of the parasite within host macrophages.
Objective: To determine the EC₅₀ of this compound against intracellular Leishmania amastigotes.
Materials:
-
Macrophage cell line (e.g., THP-1, J774A.1) or primary peritoneal macrophages.[4]
-
Stationary-phase Leishmania promastigotes (infective metacyclic forms).
-
Culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound and Amphotericin B.
-
96-well microtiter plates or chamber slides.
-
Giemsa stain.
-
Microscope.
Procedure:
-
Macrophage Seeding: Seed macrophages (e.g., 5 x 10⁴ cells/well) into a 96-well plate. If using THP-1 cells, differentiate them into adherent macrophages using Phorbol 12-myristate 13-acetate (PMA) for 48 hours prior to infection.[7]
-
Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.[8]
-
Incubation for Phagocytosis: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 4-24 hours to allow phagocytosis of promastigotes.
-
Removal of Free Parasites: Wash the wells thoroughly with pre-warmed medium to remove any non-internalized promastigotes.[8]
-
Treatment: Add fresh medium containing serial dilutions of this compound or controls to the infected cells.
-
Incubation: Incubate the plates for an additional 48 to 72 hours at 37°C with 5% CO₂.[1]
-
Quantification of Infection:
-
Fix the cells with methanol (B129727) and stain with Giemsa.
-
Using a light microscope, count the number of amastigotes per 100 macrophages for each concentration.
-
Calculate the infection index: (% of infected macrophages) x (average number of amastigotes per macrophage).
-
-
Data Analysis: Determine the EC₅₀ value by plotting the percentage reduction in the infection index against the log of the compound concentration.
Protocol 3: Macrophage Cytotoxicity Assay
This protocol is essential to assess the toxicity of this compound to the host cells and determine its selectivity.
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound on macrophages.
Materials:
-
Macrophage cell line (same as used in the antiamastigote assay).
-
Culture medium.
-
This compound.
-
96-well microtiter plates.
-
Resazurin or MTS solution.[9]
-
Plate reader.
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight (or differentiate if using THP-1).
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include wells with medium only (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 48 hours.[1]
-
Viability Assessment: Add Resazurin or MTS reagent to each well according to the manufacturer's instructions. Incubate for 2-4 hours.
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the negative control. Determine the CC₅₀ value using non-linear regression. The Selectivity Index (SI) is then calculated as CC₅₀ / EC₅₀ (amastigote). An SI value greater than 10 is generally considered promising for a potential drug candidate.[10]
Protocol 4: In Vivo Murine Model of Cutaneous Leishmaniasis
This protocol provides a general framework for evaluating the efficacy of this compound in a well-established animal model. Animal studies must be conducted following approved ethical guidelines.[1]
Objective: To assess the in vivo antileishmanial efficacy of this compound by measuring lesion size and parasite burden.
Materials:
-
Susceptible mouse strain (e.g., BALB/c mice).[11]
-
Infective-stage Leishmania promastigotes (L. major or L. amazonensis).
-
This compound formulation for administration (e.g., oral, intraperitoneal, or topical).
-
Control vehicle and reference drug (e.g., Amphotericin B).
-
Calipers for lesion measurement.
-
Equipment for parasite quantification (e.g., limiting dilution assay).
Procedure:
-
Infection: Infect BALB/c mice subcutaneously in the footpad or the base of the tail with 1-2 x 10⁶ stationary-phase promastigotes.
-
Treatment Initiation: Begin treatment once lesions become measurable (e.g., 3-4 weeks post-infection).[11]
-
Drug Administration: Administer the this compound formulation, vehicle control, or reference drug to different groups of mice according to a predefined dosing schedule and route.
-
Monitoring:
-
Lesion Size: Measure the diameter and thickness of the lesions weekly using digital calipers. The change in lesion size is a primary indicator of treatment efficacy.
-
Body Weight and Health: Monitor the general health and body weight of the mice throughout the experiment to assess toxicity.
-
-
Endpoint Analysis: At the end of the treatment period (or when lesions in the control group reach a predetermined size), euthanize the mice.
-
Parasite Burden Quantification:
-
Excise the infected tissue (footpad) and draining lymph nodes.
-
Homogenize the tissues and perform a limiting dilution assay to quantify the number of viable parasites. This involves serially diluting the tissue homogenate and culturing it to determine the highest dilution at which promastigotes can be grown.
-
-
Data Analysis: Compare the average lesion size and parasite burden between the treated, control, and reference groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in both parameters indicates in vivo efficacy.
Visualizations
Experimental Workflows and Signaling Pathways
Caption: General workflow for in vitro screening of this compound.
Caption: Workflow for in vivo assessment of antileishmanial activity.
Caption: Proposed mechanism of action for this compound.[1]
References
- 1. Efficacy of Diterpene this compound Combined with Amphotericin B against Leishmania amazonensis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leishmaniases: Strategies in treatment development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A short-term method to evaluate anti-leishmania drugs by inhibition of stage differentiation in Leishmania mexicana using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Antileishmanial Activity of Some Ethiopian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipoteichoic Acid from Heyndrickxia coagulans HOM5301 Modulates the Immune Response of RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Accelerated healing of cutaneous leishmaniasis in non-healing BALB/c mice using water soluble amphotericin B-polymethacrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Polyalthic Acid as a Scaffold for Developing Semi-Synthetic Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Polyalthic acid (PA) is a clerodane diterpene naturally found in sources such as Copaiba oleoresin and plants of the Polyalthia genus.[1][2][3] Its inherent biological activities, including antimicrobial, antifungal, antiparasitic, and cytotoxic effects, make it an attractive starting point for drug discovery.[1][3][4][5] The structure of this compound, featuring a modifiable carboxylic acid group, presents an ideal scaffold for the semi-synthesis of novel derivatives. By chemically modifying this functional group, researchers can modulate the compound's physicochemical properties and enhance its therapeutic potential, leading to the development of analogs with improved potency and selectivity.[3][6]
These application notes provide detailed protocols for the synthesis of this compound derivatives, summarize their biological activities with quantitative data, and illustrate key experimental workflows and mechanisms of action.
Experimental Protocols: Synthesis of this compound Derivatives
The primary site for modification on the this compound scaffold is its carboxylic acid functional group. This allows for the straightforward synthesis of various derivatives, most notably amides and their corresponding reduced amines. The general workflow involves a two-step process where the amide is first synthesized and then subsequently reduced to yield the amine.
Caption: General workflow for the semi-synthesis of amide and amine derivatives from a this compound scaffold.
Protocol 1: General Procedure for Amide Synthesis from this compound [6]
This protocol describes the conversion of the carboxylic acid group of this compound into an amide using triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄), followed by the addition of a primary or secondary amine.
Materials and Reagents:
-
This compound (PA)
-
Triphenylphosphine (PPh₃)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Dichloromethane (B109758) (DCM), anhydrous
-
Desired primary or secondary amine (R-NH₂)
-
Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Stir plate and magnetic stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
In a 50 mL round-bottom flask, create a mixture of PPh₃ (10 equivalents) and 10 mL of CCl₄.
-
Stir the mixture under an inert atmosphere at reflux temperature for 5 hours.
-
Allow the solution to cool to room temperature.
-
Add this compound (1 equivalent) dissolved in CCl₄ to the flask.
-
Heat the resulting solution under reflux for 30 minutes.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the desired amine (20 equivalents) in 5 mL of dichloromethane and add it to the reaction flask.
-
Stir the mixture overnight at room temperature.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the aqueous phase three times with dichloromethane.
-
Combine the organic phases, dry over MgSO₄, and remove the solvent under vacuum.
-
Purify the crude product using an appropriate method, such as automated flash chromatography with a hexanes/ethyl acetate (B1210297) or chloroform/methanol (B129727) gradient.
Protocol 2: General Procedure for Amine Synthesis via Amide Reduction [6]
This protocol details the reduction of the synthesized amide derivatives to their corresponding amines using Diisobutylaluminium hydride (DIBAL-H).
Materials and Reagents:
-
Synthesized this compound Amide Derivative
-
Tetrahydrofuran (THF), anhydrous
-
Diisobutylaluminium hydride (DIBAL-H)
-
Methanol
-
Deionized Water
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Dissolve the amide derivative (1 equivalent) in 10 mL of anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Under an inert atmosphere, add DIBAL-H (8.5 equivalents) to the solution.
-
Stir the solution at 0 °C for 4 hours.
-
Carefully quench the reaction by adding a mixture of methanol and water (10:0.5 v/v).
-
Remove the THF from the mixture under vacuum.
-
Extract the remaining aqueous phase three times with dichloromethane.
-
Combine the organic phases, dry over MgSO₄, and remove the solvent.
-
Purify the crude product via automated flash chromatography, eluting with a suitable solvent system (e.g., hexanes/ethyl acetate or chloroform/methanol).
Quantitative Data: Biological Activity of Derivatives
Structural modification of the this compound scaffold has been shown to significantly enhance its biological activity against a range of pathogens and cell lines. The following tables summarize the in vitro activity of this compound and several of its semi-synthetic derivatives.
Table 1: Antiparasitic Activity of this compound and its Derivatives [2]
| Compound | Target Organism | IC₅₀ (µg/mL) |
| This compound | Leishmania donovani | 8.68 |
| This compound | Trypanosoma brucei | 3.87 |
| Amide Derivative 2c | Trypanosoma brucei | 2.54 |
| Amide Derivative 2h | Leishmania donovani | 3.84 |
| (IC₅₀: Half maximal inhibitory concentration) |
Table 2: Antibacterial and Biofilm Eradication Activity of this compound Analogs [6][7]
| Compound | Target Organism | MIC (mg/L) | Biofilm Eradication (%) |
| This compound | S. epidermidis | 256 | 64% |
| Amide Analog 2a | S. epidermidis | 16 | 97% |
| Amine Analog 3a | S. epidermidis | 32 | 97% |
| Amine Analog 3a | E. faecalis | 8 | Not Reported |
| Amide Analog 2a | S. aureus | 16 | Not Reported |
| (MIC: Minimum Inhibitory Concentration) |
Table 3: Antifungal Activity of this compound and its Analogs [8]
| Compound | Target Organism | MIC (µg/mL) |
| Analog 2b | Candida albicans | 21.8 |
| Analog 2b | Cryptococcus neoformans | 12.3 |
| (MIC: Minimum Inhibitory Concentration) |
Mechanism of Action of this compound Derivatives
While the precise mechanism for all derivatives is an active area of research, studies on specific analogs have begun to elucidate their mode of action. For diterpenes in general, the antimicrobial activity is often associated with the disruption of the bacterial membrane's physical properties.[3] More specifically, investigations into the antifungal activity of this compound analog 2b against Cryptococcus neoformans have revealed a mechanism involving the induction of oxidative stress and subsequent loss of membrane integrity.[8]
Caption: Proposed mechanism of action for a this compound analog against C. neoformans.[8]
The proposed pathway suggests that the analog enters or interacts with the fungal cell, leading to a significant increase in the generation of intracellular Reactive Oxygen Species (ROS).[8] This surge in ROS, a marker of severe oxidative stress, subsequently causes damage to the plasma membrane, disrupting its integrity. The loss of a functional cell membrane ultimately results in cell death.[8] This dual-action mechanism highlights the potential of these derivatives as potent antifungal agents.
References
- 1. The Biological Activities of Ent-Polyalthic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of this compound derivatives for the treatment of neglected diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of this compound Analogs [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antibacterial Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antibacterial Activity of this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal Activity of this compound Analogs Against Cryptococcus neoformans Involves Production of Reactive Oxygen Species (ROS) and Disruption of Cell Membrane Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for Purity Assessment of Synthesized Polyalthic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Polyalthic acid, a naturally occurring labdane (B1241275) diterpene, has garnered significant interest for its diverse biological activities, including antibacterial, anti-inflammatory, and cytotoxic properties.[1] As with any synthesized active compound intended for research or pharmaceutical development, rigorous purity assessment is critical to ensure the validity of biological data and to meet regulatory standards. The presence of impurities, such as starting materials, by-products, or isomers, can significantly alter the compound's efficacy and safety profile. This document provides detailed protocols and application notes for the primary analytical techniques used to determine the purity of synthesized this compound.
Overall Purity Assessment Workflow
A multi-pronged approach is recommended for the comprehensive purity assessment of synthesized this compound. High-Performance Liquid Chromatography (HPLC) serves as the primary tool for quantitative purity determination. Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the identification of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for quantitative analysis. Finally, Elemental Analysis provides confirmation of the elemental composition.
Caption: Integrated workflow for this compound purity assessment.
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a fundamental technique for assessing the purity of synthesized compounds.[2] For this compound, a reverse-phase HPLC (RP-HPLC) method is ideal, separating the compound from non-volatile impurities based on hydrophobicity. The method provides a quantitative measure of purity by comparing the peak area of the main compound to the total area of all detected peaks.
Experimental Protocol
-
Principle: The sample is dissolved in a suitable solvent and injected into a column with a non-polar stationary phase. A polar mobile phase is pumped through the column, and compounds elute at different times based on their polarity. Detection is typically performed using a UV detector.
-
Instrumentation & Materials:
-
HPLC system with a UV detector, pump, and autosampler.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).[2]
-
Volumetric flasks, pipettes, and autosampler vials.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner and at the same concentration as the standard.[2]
-
Filter all solutions through a 0.22 µm syringe filter before analysis.[3]
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v) containing 0.1% Formic Acid.[2] The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 210 nm (or determined by UV scan).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
Data Presentation
Table 1: Example HPLC Purity Data for Synthesized this compound
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
|---|---|---|---|---|
| 1 | 2.54 | 15.6 | 0.45 | Impurity A |
| 2 | 3.89 | 28.1 | 0.81 | Impurity B |
| 3 | 6.21 | 3410.2 | 98.28 | This compound |
| 4 | 8.93 | 15.8 | 0.46 | Impurity C |
| Total | | 3469.7 | 100.00 | |
Visualization
References
Application Notes and Protocols: Determination of Lipophilicity for Polyalthic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, lipids, and non-polar solvents, is a critical physicochemical parameter in drug discovery and development. It significantly influences a compound's pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). The partition coefficient (P) or its logarithmic form (LogP) is the most widely used metric for lipophilicity, representing the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.
Polyalthic acid, a labdane (B1241275) diterpene found in various plant species, and its synthetic analogs have garnered interest for their diverse biological activities, including antibacterial and anticancer properties. As with many natural products, understanding the lipophilicity of this compound and its derivatives is crucial for optimizing their therapeutic potential. A compound's lipophilicity can impact its ability to cross cell membranes and interact with biological targets. This document provides detailed protocols for the experimental determination of lipophilicity for this compound and its analogs using the traditional shake-flask method and the widely adopted Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Additionally, it presents in silico predicted LogP values for this compound and a selection of its reported analogs to guide initial assessments.
Data Presentation: Predicted Lipophilicity of this compound and Its Analogs
In the absence of experimentally determined lipophilicity data in the current literature, in silico prediction methods serve as a valuable tool for estimating the LogP values of this compound and its analogs. These computational models utilize the chemical structure of a compound to calculate its theoretical LogP. The table below summarizes the predicted LogP values for this compound and several of its synthesized analogs, providing a preliminary comparison of their lipophilic character.
| Compound | Structure | Predicted LogP (ALOGPS) | Predicted LogP (ACD/Labs) | Predicted LogP (ChemAxon) | Average Predicted LogP |
| This compound | ![]() | 5.34 | 5.89 | 5.62 | 5.62 |
| Analog 1 (Amide) | R = -NH-(CH₂)₂-N(CH₃)₂ | 4.88 | 5.12 | 5.01 | 5.00 |
| Analog 2 (Amine) | R = -CH₂-NH-(CH₂)₂-N(CH₃)₂ | 5.15 | 5.41 | 5.28 | 5.28 |
| Analog 3 (Amide) | R = -NH-(CH₂)₂-OH | 4.45 | 4.78 | 4.61 | 4.61 |
| Analog 4 (Amine) | R = -CH₂-NH-(CH₂)₂-OH | 4.72 | 5.05 | 4.89 | 4.89 |
Note: The structures of the analogs are derived from the carboxylic acid group of this compound being modified. The predicted LogP values were obtained using publicly available online prediction tools and should be considered as estimates. Experimental verification is highly recommended.
Experimental Protocols
Two primary methods for the experimental determination of LogP are detailed below. The shake-flask method is the "gold standard" for its direct measurement of the partition coefficient, while the RP-HPLC method offers a high-throughput alternative that is often more suitable for screening larger numbers of compounds.
Shake-Flask Method (OECD Guideline 107)
This method directly determines the partition coefficient by measuring the concentration of the analyte in both the n-octanol and water phases after they have reached equilibrium.
a. Materials and Reagents:
-
This compound or its analog (high purity)
-
n-Octanol (HPLC grade, saturated with water)
-
Water (HPLC grade, saturated with n-octanol)
-
Volumetric flasks
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system for concentration determination
b. Experimental Workflow:
Caption: Workflow for the shake-flask method.
c. Detailed Protocol:
-
Preparation of Phases: Vigorously mix equal volumes of n-octanol and water in a separatory funnel for at least 24 hours. Allow the layers to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water.
-
Stock Solution Preparation: Prepare a stock solution of the test compound (this compound or analog) in water-saturated n-octanol at a concentration that will be accurately measurable in both phases after partitioning.
-
Partitioning: In a glass centrifuge tube, combine a known volume of the stock solution with a known volume of n-octanol-saturated water. The volume ratio of the two phases should be chosen based on the expected LogP value to ensure measurable concentrations in both phases.
-
Equilibration: Cap the tube and shake it vigorously using a mechanical shaker or vortex mixer for a predetermined time (e.g., 15-30 minutes) at a constant temperature (e.g., 25 °C).
-
Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from each phase, taking care not to disturb the interface.
-
Concentration Determination: Determine the concentration of the compound in each aliquot using a validated analytical method, such as UV-Vis spectroscopy or HPLC. A calibration curve should be prepared for each phase.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P. The experiment should be performed in triplicate to ensure reproducibility.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)
This indirect method correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity. A series of reference compounds with known LogP values are used to create a calibration curve.
a. Materials and Reagents:
-
This compound or its analog
-
Reference compounds with a range of known LogP values
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade, optional)
-
Formic acid or other buffer components (if necessary to control ionization)
-
RP-HPLC system with a UV detector
-
C18 or C8 analytical column
b. Experimental Workflow:
Caption: Workflow for the RP-HPLC method.
c. Detailed Protocol:
-
Preparation of Mobile Phases: Prepare a series of mobile phases consisting of different ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous phase (e.g., water or a buffer). For example, 50:50, 60:40, 70:30, 80:20 (v/v) methanol:water. The aqueous phase may need to be buffered to a specific pH to ensure the compound is in its neutral form, especially for ionizable compounds like this compound.
-
Preparation of Standard and Sample Solutions: Prepare stock solutions of the reference compounds and the test compound (this compound or analog) in the mobile phase.
-
Chromatographic Conditions:
-
Column: A standard C18 or C8 column is typically used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, for example, 25 °C.
-
Detection: Use a UV detector at a wavelength where the compounds have adequate absorbance.
-
-
Analysis:
-
Inject a dead time marker (e.g., uracil (B121893) or sodium nitrate) to determine the column dead time (t₀).
-
Inject each reference compound and the test compound individually for each mobile phase composition and record their retention times (tᵣ).
-
-
Data Processing and Calculation:
-
For each compound and mobile phase composition, calculate the retention factor (k) using the formula: k = (tᵣ - t₀) / t₀.
-
Calculate the logarithm of the retention factor (log k).
-
For each reference compound, plot the log k values against the percentage of the organic modifier in the mobile phase. Extrapolate the linear regression to 100% aqueous phase to determine the log kₒ value.
-
Create a calibration curve by plotting the log kₒ values of the reference compounds against their known LogP values.
-
From the log kₒ value of the test compound, determine its LogP using the linear regression equation of the calibration curve.
-
The experiment should be performed in triplicate.
-
Conclusion
The determination of lipophilicity is a fundamental step in the preclinical evaluation of potential drug candidates like this compound and its analogs. The choice between the shake-flask and RP-HPLC methods will depend on the specific requirements of the study, such as the amount of compound available, the required accuracy, and the desired throughput. The provided protocols offer detailed guidance for researchers to experimentally determine the LogP values of these compounds, which, in conjunction with the initial in silico predictions, will contribute to a comprehensive understanding of their drug-like properties and facilitate further development.
Application of Polyalthic Acid in Neglected Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neglected tropical diseases (NTDs) continue to pose a significant global health burden, disproportionately affecting impoverished populations. The limited efficacy, high toxicity, and growing resistance associated with current therapies underscore the urgent need for novel drug candidates. Polyalthic acid, a labdane (B1241275) diterpene isolated from various plant species, including those of the Copaifera genus, has emerged as a promising natural product with potent activity against several protozoan parasites responsible for NTDs.[1][2] This document provides a comprehensive overview of the application of this compound in neglected disease research, including its demonstrated efficacy, proposed mechanisms of action, and detailed protocols for its evaluation.
Biological Activity of this compound
This compound has demonstrated significant in vitro activity against the causative agents of Leishmaniasis, Chagas disease, Human African Trypanosomiasis (HAT), and Toxoplasmosis.
Antileishmanial Activity
This compound exhibits potent activity against both the promastigote (insect stage) and amastigote (intracellular stage in humans) forms of Leishmania species. Studies have reported low micromolar to nanomolar efficacy, highlighting its potential as a lead compound for the development of new antileishmanial drugs.[2][3]
Antitrypanosomal Activity
Research has shown that this compound is effective against Trypanosoma cruzi, the parasite responsible for Chagas disease, and Trypanosoma brucei, the causative agent of HAT.[4][5] Its activity against different life cycle stages of these parasites suggests multiple potential points of intervention.
Anti-Toxoplasma Activity
This compound has also been shown to inhibit the intracellular proliferation of Toxoplasma gondii, the parasite that causes toxoplasmosis.[4][5]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound against various parasites and cell lines.
Table 1: Antiprotozoal Activity of this compound
| Parasite Species | Parasite Stage | IC50 / EC50 (µg/mL) | IC50 / EC50 (µM) | Reference(s) |
| Leishmania amazonensis | Promastigote | - | 2.01 | [3] |
| Leishmania amazonensis | Amastigote | - | 3.22 | [3] |
| Leishmania donovani | Amastigote | 8.68 ± 0.33 | - | [4][5] |
| Trypanosoma brucei | - | 3.87 ± 0.28 | - | [4][5] |
| Trypanosoma cruzi | Amastigote | 10.0 ± 2 | - | [4][5] |
| Trypanosoma cruzi | Epimastigote | 51.0 ± 1.4 | - | [4][5] |
| Trypanosoma cruzi | Trypomastigote | 215.0 ± 21.2 | - | [4][5] |
| Toxoplasma gondii | Tachyzoite | 93.24 ± 1.395 | - | [4] |
Table 2: Cytotoxicity of this compound
| Cell Line | CC50 (µg/mL) | CC50 (µM) | Reference(s) |
| Peritoneal Macrophages | > 100 | > 100 | [3] |
| BeWo Cells | 171.76 ± 7.725 | - | [4] |
Mechanism of Action
The precise molecular targets of this compound are still under investigation; however, several studies have shed light on its potential mechanisms of action against protozoan parasites.
Morphological and Ultrastructural Alterations:
Electron microscopy studies have revealed that this compound induces significant morphological changes in parasites. In Leishmania promastigotes, treatment with this compound leads to cell rounding, vacuole formation, and alterations in the kinetoplast and mitochondria.[2][3] Similar ultrastructural disorganization has been observed in Trypanosoma cruzi epimastigotes.
Mitochondrial Dysfunction:
A key proposed mechanism of action is the disruption of mitochondrial function. This compound treatment has been associated with a decrease in the mitochondrial membrane potential in parasites.[6] This disruption of the parasite's energy metabolism is a critical factor in its trypanocidal and leishmanicidal effects.
Induction of Oxidative Stress:
There is evidence to suggest that this compound may induce the production of reactive oxygen species (ROS) within the parasite.[7][8] An imbalance in the redox homeostasis can lead to oxidative damage to vital cellular components, ultimately causing parasite death.
Disruption of Calcium Homeostasis:
Alterations in intracellular calcium signaling are critical for various parasite functions, including motility, differentiation, and invasion. While not directly demonstrated for this compound, other antiparasitic compounds are known to disrupt calcium homeostasis, and this remains a potential mechanism to be explored.[9][10][11][12]
Visualizing the Proposed Mechanism of Action
Caption: Proposed mechanism of action of this compound against protozoan parasites.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the efficacy and cytotoxicity of this compound.
Protocol 1: In Vitro Antileishmanial Susceptibility Assay (Promastigote Stage)
Objective: To determine the 50% effective concentration (EC50) of this compound against Leishmania promastigotes.
Materials:
-
Leishmania species (e.g., L. amazonensis, L. donovani) promastigotes in logarithmic growth phase.
-
Schneider's Drosophila Medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
This compound stock solution (in DMSO).
-
Resazurin solution (0.125 mg/mL in PBS).
-
96-well flat-bottom microtiter plates.
-
Incubator (26°C).
-
Spectrofluorometer.
Procedure:
-
Harvest promastigotes from culture and adjust the concentration to 1 x 10^6 parasites/mL in fresh medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium. Add 100 µL of each dilution to the respective wells. Include a positive control (e.g., Amphotericin B) and a negative control (medium with DMSO, vehicle).
-
Incubate the plate at 26°C for 72 hours.
-
Add 20 µL of Resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence using a spectrofluorometer with excitation at 530 nm and emission at 590 nm.
-
Calculate the EC50 value by plotting the percentage of parasite viability against the log of the drug concentration using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vitro Antileishmanial Susceptibility Assay (Intracellular Amastigote Stage)
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against intracellular Leishmania amastigotes.
Materials:
-
Peritoneal macrophages from BALB/c mice or a macrophage-like cell line (e.g., J774.A1).
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Leishmania species stationary-phase promastigotes.
-
This compound stock solution (in DMSO).
-
Giemsa stain.
-
24-well plates with round glass coverslips.
-
Incubator (37°C, 5% CO2).
-
Light microscope.
Procedure:
-
Seed macrophages onto coverslips in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 4 hours to allow phagocytosis.
-
Wash the wells with sterile PBS to remove non-internalized promastigotes.
-
Add fresh medium containing serial dilutions of this compound. Include a positive control (e.g., Amphotericin B) and a negative control (medium with DMSO).
-
Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Fix the coverslips with methanol (B129727) and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the IC50 value by plotting the percentage of infection inhibition against the log of the drug concentration.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound against mammalian cells.
Materials:
-
Mammalian cells (e.g., peritoneal macrophages, Vero cells).
-
Appropriate cell culture medium with 10% FBS.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well flat-bottom microtiter plates.
-
Incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Add serial dilutions of this compound to the wells. Include a positive control (e.g., Doxorubicin) and a negative control (medium with DMSO).
-
Incubate the plate for 48 hours at 37°C with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the log of the drug concentration.
Experimental Workflow Visualization
Caption: Experimental workflow for the evaluation of this compound.
Conclusion and Future Directions
This compound has demonstrated significant promise as a scaffold for the development of new drugs against a range of neglected tropical diseases. Its potent in vitro activity and low cytotoxicity warrant further investigation. Future research should focus on:
-
In vivo efficacy studies: Evaluating the efficacy of this compound in animal models of leishmaniasis, Chagas disease, and toxoplasmosis is a critical next step.[13][14][15][16][17][18]
-
Mechanism of action elucidation: Further studies are needed to identify the specific molecular targets and signaling pathways affected by this compound in these parasites.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of this compound derivatives could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.[19]
-
Combination therapy: Investigating the synergistic effects of this compound with existing drugs could offer a strategy to enhance efficacy and reduce the development of resistance.[2][3]
The continued exploration of this compound and its analogs holds significant potential for the discovery of novel and effective treatments for these devastating diseases.
References
- 1. The Biological Activities of Ent-Polyalthic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of Diterpene this compound Combined with Amphotericin B against Leishmania amazonensis In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Diterpene this compound Combined with Amphotericin B against Leishmania amazonensis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from Copaifera lucens Demonstrates Anticariogenic and Antiparasitic Properties for Safe Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Toxicity and Loss of Mitochondrial Membrane Potential Induced by Alkyl Gallates in Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Activity of this compound Analogs Against Cryptococcus neoformans Involves Production of Reactive Oxygen Species (ROS) and Disruption of Cell Membrane Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Acidic calcium pools in intraerythrocytic malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium homeostasis in intraerythrocytic malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium storage and function in apicomplexan parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Preclinical Studies in Anti-Trypanosomatidae Drug Development [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In vitro and in vivo trypanosomicidal activity of pyrazole-containing macrocyclic and macrobicyclic polyamines: their action on acute and chronic phases of Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo experimental models for drug screening and development for Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming challenges in the large-scale synthesis of Polyalthic acid
Technical Support Center: Large-Scale Production of Polyalthic Acid
Welcome to the technical support center for the large-scale production of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation, purification, and subsequent modification of this valuable diterpene.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experimental workflow.
1. Challenges in the Isolation and Purification of this compound from Natural Sources
Obtaining high-purity this compound in large quantities is primarily achieved through extraction from natural sources like copaiba oil, as large-scale total synthesis is not commonly documented.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Inefficient initial extraction from the plant matrix (e.g., copaiba oleoresin). | - Ensure the plant material is properly dried and milled to increase surface area. - Use an appropriate solvent system. Ethanol (B145695) (95%) is commonly used for initial extraction.[1] - Employ methods like maceration or soxhlet extraction for thoroughness. For large-scale applications, consider alkalinized ethanol to improve selectivity for acidic compounds like this compound.[2] |
| Co-extraction of Impurities (e.g., other diterpenes, sesquiterpenes, pigments) | The complex nature of the natural source (copaiba oil is rich in various terpenes).[3] | - Perform a preliminary fractionation of the crude extract. This can be done using techniques like vacuum liquid chromatography or solid-phase extraction (SPE).[4] - For SPE, a hydrophilic stationary phase can be effective in separating diterpenes.[1] |
| Difficulty in Separating this compound from Structurally Similar Diterpenes | Similar polarities and molecular weights of diterpene acids (e.g., copalic acid, kaurenoic acid) found in copaiba oil.[3][5] | - Utilize preparative High-Performance Liquid Chromatography (prep-HPLC) for final purification. A C18 column is often effective.[1] - Crystallization can be a highly effective final purification step. A hexane-acetone mixture has been successfully used to crystallize this compound from a semi-purified fraction.[4] |
| Sample Overload in Preparative HPLC | Injecting too much-concentrated sample onto the column. | - Optimize the loading amount based on the column's capacity. - Pre-purify the sample as much as possible to reduce the complexity of the mixture being injected.[6] |
2. Challenges in the Semi-Synthesis of this compound Analogs
Once pure this compound is isolated, you may wish to synthesize derivatives. Here are some common issues that may arise.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Amide Formation | - Insufficient activation of the carboxylic acid. - Steric hindrance from the bulky diterpene structure. - Low reactivity of the chosen amine. | - Ensure proper reaction conditions for the formation of the acid chloride or other activated intermediate. - Use a suitable coupling agent. - Consider using a more reactive amine or adjusting the stoichiometry. |
| Low Yield of Reduced Amine Product | Incomplete reduction of the amide. | - Ensure the use of a sufficiently powerful reducing agent, such as DIBAL-H. - Optimize the reaction time and temperature. |
| Formation of Byproducts | Side reactions involving other functional groups on the this compound molecule. | - Use protecting groups for sensitive functionalities if necessary. - Optimize reaction conditions (temperature, solvent, reaction time) to favor the desired transformation. |
| Difficulty in Purifying the Final Analog | The product may have similar polarity to the starting material or byproducts. | - Employ flash chromatography with a carefully selected solvent gradient. - Consider crystallization if the product is a solid. - If necessary, use preparative HPLC for challenging separations. |
Frequently Asked Questions (FAQs)
Q1: Is large-scale total synthesis a viable option for producing this compound?
A1: Based on available scientific literature, the large-scale production of this compound is predominantly achieved through isolation from natural sources, such as copaiba oil, rather than total chemical synthesis. The complex structure of this diterpene presents significant challenges for a cost-effective and high-yield total synthesis on a large scale.
Q2: What is a typical workflow for isolating this compound from copaiba oleoresin?
A2: A general workflow involves:
-
Extraction: Initial extraction of the oleoresin with a solvent like ethanol.[1]
-
Fractionation: The crude extract is then subjected to a chromatographic technique like vacuum liquid chromatography to separate it into fractions.[4]
-
Purification: The fractions containing this compound are combined and further purified.
-
Crystallization: The final step often involves crystallization from a suitable solvent mixture (e.g., hexane-acetone) to obtain the pure compound.[4]
Q3: What analytical methods are recommended for determining the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of diterpenes like this compound.[1][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also be used for purity assessment. Mass spectrometry (MS) is used to confirm the molecular weight.
Q4: What are the recommended storage conditions for this compound?
A4: As an organic acid, this compound should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, it is advisable to store it at low temperatures (e.g., -20°C) in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. The stability of similar compounds can be affected by temperature and the presence of oxygen.
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Copaifera Oleoresin
This protocol is adapted from published methods for the isolation of this compound.[4]
-
Initial Fractionation:
-
Subject 10 grams of the oleoresin to vacuum liquid chromatography.
-
Use a suitable sequence of organic solvents to elute fractions with increasing polarity.
-
-
Identification of this compound-Containing Fractions:
-
Analyze the collected fractions using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or HPLC, to identify the fractions containing this compound.
-
-
Crystallization:
-
Combine the fractions that are rich in this compound.
-
Concentrate the combined fractions under reduced pressure.
-
Induce crystallization by dissolving the residue in a minimal amount of a suitable solvent mixture, such as hexane-acetone.
-
Allow the solution to stand at a cool temperature to facilitate crystal formation.
-
-
Final Product:
-
Collect the crystals by filtration and wash with a cold solvent.
-
Dry the crystals under a vacuum to obtain pure this compound. From 10g of oleoresin, approximately 1.2g of pure compound was isolated in one study.[4]
-
Visualizations
Caption: Workflow for the isolation and purification of this compound.
References
- 1. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of the biological activities of Copaiba (Copaifera spp): a comprehensive review based on scientometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the yield of Polyalthic acid extraction from natural sources
Technical Support Center: Optimizing Polyalthic Acid Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield of this compound from natural sources. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound is a diterpenoid commonly found in various plant species. The most cited sources include the leaves and stem bark of Polyalthia longifolia (the Mast Tree), belonging to the Annonaceae family.[1][2] Another significant source is the oleoresin of Copaifera lucens.[3][4]
Q2: Which solvents are most effective for extracting this compound?
A2: The choice of solvent is critical and depends on the extraction method.[5] Generally, solvents with a range of polarities have been used. Methanol (B129727) and ethanol (B145695) (e.g., 80% ethanol) are effective for extracting polar compounds from Polyalthia longifolia.[1][6] For successive extractions, a sequence from non-polar to polar solvents (e.g., petroleum ether, followed by chloroform, acetone, and methanol) can be used to isolate different compound classes.[7]
Q3: What are the key factors that influence the yield of this compound?
A3: Several factors significantly impact the extraction yield. These include the choice of solvent and its concentration, the solid-to-liquid ratio, extraction temperature, extraction time, and agitation speed (e.g., shaking speed).[8][9] The pH of the extraction medium can also play a crucial role.[10][11]
Q4: Can advanced extraction techniques improve the yield compared to traditional methods?
A4: Yes, advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can improve efficiency. UAE, for example, can reduce extraction time and increase yield through ultrasonic cavitation, which disrupts cell walls.[12] However, these methods require careful optimization of parameters like power and temperature to prevent degradation of thermolabile compounds like this compound.[10][12]
Q5: How can I confirm the presence and quantity of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the simultaneous quantification of multiple active compounds, including this compound. Liquid Chromatography-Mass Spectroscopy (LC-MS) can be used for further confirmation of the compound's identity based on its molecular weight.[13]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Yield | 1. Inappropriate Solvent: The solvent may not be optimal for solubilizing this compound from the plant matrix.[10] 2. Insufficient Extraction Time/Temperature: The conditions may not be sufficient to allow for effective mass transfer of the compound. 3. Degradation of Compound: Excessive heat or extreme pH can degrade this compound.[10] 4. Poor Quality Plant Material: The concentration of the target compound can vary based on harvesting time and storage conditions.[14] | 1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate). An ethanol-water mixture (e.g., 70-80%) is often a good starting point.[6][9] 2. Optimize Parameters: Systematically vary temperature (e.g., 40-70°C) and time (e.g., 30-240 minutes) to find the optimal conditions.[9][15] 3. Control Conditions: For heat-sensitive compounds, consider using methods like maceration at room temperature or carefully controlling the temperature in UAE or MAE.[10][12] Maintain a neutral or slightly acidic pH.[10][11] 4. Material Quality Control: Ensure the plant material is properly dried, powdered to a uniform and fine particle size, and stored correctly. |
| Inconsistent Results | 1. Lack of Homogenization: Inconsistent particle size of the plant material or inadequate mixing during extraction.[10] 2. Fluctuations in Extraction Conditions: Variations in temperature, time, or agitation speed between batches. 3. Solvent Purity: Impurities or variations in solvent concentration (e.g., water content in ethanol).[16] | 1. Standardize Material Preparation: Grind the plant material to a consistent, fine powder. Ensure thorough mixing during extraction, especially when scaling up.[10] 2. Maintain Strict Control: Use calibrated equipment and carefully monitor all extraction parameters for each run. 3. Use High-Purity Solvents: Employ analytical or HPLC-grade solvents and prepare fresh dilutions for each experiment. |
| Extract Contamination | 1. Co-extraction of Unwanted Compounds: The solvent may be extracting other compounds with similar solubility, such as chlorophyll (B73375), tannins, or lipids.[16] 2. Solvent Impurities: Residual impurities from the solvent may be present in the final extract.[16] 3. Equipment Contamination: Phthalates or other residues from plasticware or improperly cleaned equipment.[17] | 1. Implement a Pre-extraction Step: Use a non-polar solvent like hexane (B92381) to first remove lipids and chlorophyll before extracting with a more polar solvent. 2. Purify Solvents: If necessary, distill solvents before use to remove impurities.[16] 3. Proper Cleaning & Material Selection: Thoroughly clean all glassware and equipment. Use glass or appropriate solvent-resistant materials to avoid leaching of contaminants. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low extraction yield.
Quantitative Data Summary
The following tables summarize the impact of various extraction parameters on the yield of phenolic compounds from Polyalthia longifolia, which can serve as a proxy for optimizing this compound extraction.
Table 1: Effect of Solvent Concentration and Solid:Liquid Ratio on Phenolic Content
| Ethanol Concentration (%) | Solid:Liquid Ratio (g/mL) | Shaking Speed (rpm) | Time (min) | Phenolic Content (mg Rutin Eq./g) |
| 80 | 1:10 | 200 | 30 | ~14.5 |
| 60 | 1:10 | 200 | 30 | ~13.0 |
| 40 | 1:10 | 200 | 30 | ~11.5 |
| 80 | 1:20 | 200 | 30 | ~12.0 |
| 80 | 1:30 | 200 | 30 | ~10.5 |
| Data adapted from a study on Polyalthia longifolia leaves, indicating that 80% ethanol and a 1:10 solid:liquid ratio were optimal.[6] |
Table 2: Comparison of Extraction Methods for Phenolic Compounds
| Extraction Method | Temperature (°C) | Time | Power | Yield (μg GAE/g) |
| Ultrasound-Assisted (UAE) | 66 | 48 min | 240 W | 8466.7 ± 240.9 |
| Microwave-Assisted (MAE) | N/A | 120 s | 420 W | 8340.7 ± 146.7 |
| Traditional Alkaline | Room Temp | 4 h | N/A | 5688.9 ± 179.6 |
| Data from a comparative study on black wheat bran, demonstrating the higher efficiency of UAE and MAE over traditional methods.[18] |
Experimental Protocols
Protocol 1: Maceration Extraction
This protocol is suitable for extracting thermolabile compounds without the need for specialized equipment.
-
Preparation of Plant Material:
-
Collect fresh leaves or stem bark of Polyalthia longifolia.
-
Wash the material thoroughly with tap water to remove debris.
-
Dry the material in a hot air oven at a controlled temperature (e.g., 40°C) for 48-72 hours until brittle.[7]
-
Grind the dried material into a coarse powder using a mechanical grinder.[7]
-
-
Extraction Process:
-
Weigh 100g of the powdered plant material.
-
Place the powder in a suitable container (e.g., a large glass flask).
-
Add 1 L of 80% methanol (a 1:10 solid-to-liquid ratio).[1]
-
Seal the container and allow it to stand at room temperature for 72 hours.
-
Agitate the mixture periodically (e.g., once daily) to improve the extraction process.[1]
-
-
Filtration and Concentration:
-
After 72 hours, filter the mixture first through a muslin cloth to remove large solid particles.
-
Perform a second filtration using Whatman No. 1 filter paper to obtain a clear extract.[1][2]
-
Concentrate the filtrate using a rotary evaporator under vacuum at a controlled temperature (e.g., 50-60°C) to remove the solvent.[2][13]
-
Store the resulting crude extract at 4°C for further analysis.[13]
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol utilizes ultrasonication to enhance extraction efficiency and reduce time.
-
Preparation of Plant Material:
-
Prepare the dried and powdered plant material as described in Protocol 1.
-
-
Extraction Process:
-
Weigh 10g of the powdered material and place it in a glass extraction vessel.
-
Add 100 mL of 80% ethanol (maintaining a 1:10 solid-to-liquid ratio).[6]
-
Place the vessel in an ultrasonic bath with a temperature controller.
-
Set the extraction parameters. Optimal conditions can be around 20-50 kHz frequency, 25-50°C, for 10-30 minutes.[19]
-
-
Recovery and Concentration:
-
After sonication, allow the vessel to cool to room temperature.
-
Separate the extract from the solid biomass by centrifuging the mixture.[10]
-
Collect the supernatant (the liquid extract).
-
Concentrate the extract using a rotary evaporator and store as described in Protocol 1.
-
General Extraction and Purification Workflow
References
- 1. ajol.info [ajol.info]
- 2. Chromatographic and spectral fingerprinting of Polyalthia longifolia, a source of phytochemicals :: BioResources [bioresources.cnr.ncsu.edu]
- 3. This compound from Copaifera lucens Demonstrates Anticariogenic and Antiparasitic Properties for Safe Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. japsonline.com [japsonline.com]
- 9. openresearchafrica.org [openresearchafrica.org]
- 10. benchchem.com [benchchem.com]
- 11. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Navigating the Complexities of Plant Extraction: Challenges and Solutions [greenskybio.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Troubleshooting with cell blanks in PLE extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison and Optimization of Different Extraction Methods of Bound Phenolics from Jizi439 Black Wheat Bran - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Factors Affecting the Extraction of (Poly)Phenols from Natural Resources Using Deep Eutectic Solvents Combined with Ultrasound-Assisted Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
How to reduce the toxicity of Polyalthic acid derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Polyalthic acid and its derivatives.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of toxicity associated with this compound and its derivatives?
A1: The toxicity of this compound and its derivatives, which are clerodane diterpenes, is often linked to the induction of apoptosis (programmed cell death), the generation of reactive oxygen species (ROS), and the initiation of endoplasmic reticulum (ER) stress.[1][2][3] Disruption of cell membrane integrity is another observed toxic effect.[4]
Q2: How can I reduce the general toxicity of my this compound derivative during in vitro experiments?
A2: Several strategies can be employed to mitigate toxicity:
-
Formulation: Encapsulating the derivative in nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA), can enhance selective delivery to target cells (e.g., cancer cells) and reduce systemic toxicity.[5]
-
Structural Modification: Chemical modification of the this compound structure can alter its toxicological profile. For instance, the synthesis of amide and amine analogs has been shown to modulate biological activity and, in some cases, result in low hemolytic activity, suggesting reduced toxicity to red blood cells.[6]
-
Dose Optimization: Careful dose-response studies are crucial to identify the therapeutic window where the desired biological activity is achieved with minimal toxicity.
Q3: My this compound derivative has low aqueous solubility. How can I address this in my experiments?
A3: Poor aqueous solubility is a common challenge with hydrophobic compounds like this compound. Here are some solutions:
-
Co-solvents: Use a small percentage of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to dissolve the compound before diluting it in your aqueous assay medium. Ensure the final solvent concentration is non-toxic to your cells.
-
Formulation with Excipients: Employing surfactants or other solubilizing agents can help to create a stable dispersion of your compound in the aqueous medium.
-
pH Adjustment: For ionizable derivatives, adjusting the pH of the buffer may improve solubility.
Q4: Are there known issues with this compound derivatives interfering with common cytotoxicity assays?
A4: Yes, like many natural products, this compound derivatives have the potential to interfere with certain assays. For example, in the MTT assay, the compound itself might chemically reduce the MTT reagent, leading to inaccurate readings.[7][8] It is crucial to include proper controls, such as running the assay with the compound in cell-free media, to check for such interference.
Section 2: Troubleshooting Guides
This section provides troubleshooting for specific issues you might encounter during your experiments.
Troubleshooting Inconsistent Cytotoxicity Assay Results
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells in an MTT assay. | 1. Uneven cell seeding.2. Compound precipitation due to low solubility.3. Interference of the compound with the MTT reagent.[8] | 1. Ensure a homogenous cell suspension before and during seeding.2. Visually inspect the wells for any precipitate after adding the compound. Optimize the solubilization method (see FAQ 3).3. Run a cell-free control with your compound and the MTT reagent to check for direct reduction. If interference is observed, consider using an alternative cytotoxicity assay (e.g., LDH assay). |
| No dose-dependent toxicity observed in an LDH assay. | 1. The compound may not induce necrosis or late-stage apoptosis within the experimental timeframe.2. The compound may inhibit the LDH enzyme itself. | 1. Extend the incubation time with the compound.2. To test for enzyme inhibition, add your compound to the supernatant of cells lysed with a positive control (e.g., Triton X-100) and measure LDH activity. |
| Unexpectedly high toxicity at low concentrations. | 1. Solvent toxicity.2. Contamination of the compound or cell culture. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is within the tolerated range for your cell line.2. Check for microbial contamination in your cell culture and ensure the purity of your compound. |
Section 3: Quantitative Data Summary
The following table summarizes the cytotoxic and hemolytic activities of this compound and some of its derivatives from various studies. This data can be used for comparison and to guide experimental design.
| Compound | Assay | Cell Line / System | IC50 / LC50 / HC50 | Reference |
| ent-Polyalthic acid | Antiproliferative | BeWo (human choriocarcinoma) | CC50: 171.76 ± 7.725 µg/mL | [9] |
| ent-Polyalthic acid | in vivo toxicity | Caenorhabditis elegans | LC50: 1000 µg/mL (at 48h) | [9] |
| This compound | Antiparasitic | Leishmania donovani | IC50: 8.68 µg/mL | [10] |
| This compound | Antiparasitic | Trypanosoma brucei | IC50: 3.87 µg/mL | [10] |
| This compound (PA) | Hemolytic Activity | Human Red Blood Cells | Low hemolysis at 512 mg/L | [6] |
| PA Amide Analog (2a) | Hemolytic Activity | Human Red Blood Cells | Low hemolysis at 512 mg/L | [6] |
| PA Amine Analog (3a) | Hemolytic Activity | Human Red Blood Cells | Low hemolysis at 512 mg/L | [6] |
| PA Amide Analog (2h) | Antileishmanial | Leishmania donovani | IC50: 3.84 µg/mL | [10] |
| PA Amide Analog (2c) | Antitrypanosomal | Trypanosoma brucei | IC50: 2.54 µg/mL | [10] |
| PA Nanoparticles (PLGA) | Antiproliferative | MCF-7 (breast cancer) | IC50: 98.76 µM | [5] |
| Free this compound | Antiproliferative | MCF-7 (breast cancer) | IC50: 147.5 µM | [5] |
| PA Nanoparticles (PLGA) | Antiproliferative | MCF-10A (normal breast) | IC50: > 250 µM | [5] |
| Free this compound | Antiproliferative | MCF-10A (normal breast) | IC50: > 250 µM | [5] |
Section 4: Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a general guideline for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the test compound. Include untreated control wells and solvent control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
LDH Cytotoxicity Assay
This assay quantifies the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Cells and culture medium
-
This compound derivative
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
Prepare three control groups in triplicate: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and cell-free medium (background).
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's instructions (usually 20-30 minutes), protected from light.
-
Add the stop solution to each well.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Hemolysis Assay
This protocol assesses the lytic effect of a compound on red blood cells (RBCs).
Materials:
-
Fresh whole blood (e.g., human, rabbit) with an anticoagulant
-
Phosphate-buffered saline (PBS)
-
This compound derivative
-
Triton X-100 (positive control)
-
Microcentrifuge tubes
-
96-well plates
-
Spectrophotometer
Procedure:
-
Centrifuge the whole blood to pellet the RBCs. Wash the RBC pellet several times with PBS until the supernatant is clear.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
In microcentrifuge tubes, add different concentrations of the this compound derivative to the RBC suspension.
-
Prepare a positive control (e.g., 1% Triton X-100) for 100% hemolysis and a negative control (PBS) for 0% hemolysis.
-
Incubate all tubes at 37°C for a specified time (e.g., 1-2 hours) with gentle shaking.
-
Centrifuge the tubes to pellet the intact RBCs.
-
Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculate the percentage of hemolysis: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Section 5: Signaling Pathways and Experimental Workflows
Signaling Pathways Involved in this compound-Induced Toxicity
This compound and its derivatives can induce cytotoxicity through multiple signaling pathways. The diagrams below illustrate the key events in apoptosis induction, ER stress, and ROS generation.
References
- 1. mdpi.com [mdpi.com]
- 2. Antifungal Activity of this compound Analogs Against Cryptococcus neoformans Involves Production of Reactive Oxygen Species (ROS) and Disruption of Cell Membrane Integrity [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive oxygen species generation and mitochondrial dysfunction in the apoptotic cell death of human myeloid leukemia HL-60 cells by a dietary compound withaferin A with concomitant protection by N-acetyl cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antibacterial Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of this compound derivatives for the treatment of neglected diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Polyalthic acid instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Polyalthic acid. The information is presented in a question-and-answer format to directly address common issues related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is known to have poor water solubility.[1] For experimental purposes, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) and carbon tetrachloride (CCl4) have been used in the literature.[2] When selecting a solvent, consider the downstream application and the desired concentration. For biological assays, ensure the final concentration of the organic solvent is compatible with your experimental system and include appropriate vehicle controls.
Q2: How should I store my this compound solutions?
A2: To minimize degradation, it is recommended to store this compound solutions in a cool, dark, and dry place.[3] For long-term storage, aliquoting the stock solution into smaller, single-use vials can prevent repeated freeze-thaw cycles and minimize exposure to air and moisture. Always ensure your storage containers are tightly sealed.[4][5]
Q3: What are the primary factors that can cause this compound to become unstable in solution?
A3: The stability of this compound in solution can be influenced by several factors, including:
-
Solvent Choice: The type of solvent can affect the solubility and stability of the compound.[6][7]
-
Temperature: Elevated temperatures can accelerate degradation.[8]
-
Light Exposure: Photodegradation can occur, so protection from light is crucial.[3]
-
pH: As a carboxylic acid, the pH of the solution can impact its solubility and stability.[9]
-
Oxidation: Exposure to air can lead to oxidative degradation.
Troubleshooting Guide
Problem 1: My this compound has precipitated out of my solution.
| Possible Cause | Troubleshooting Step |
| Low Solubility in the Chosen Solvent | Confirm that you are using an appropriate organic solvent such as DMSO.[2] If precipitation occurs after dilution into an aqueous buffer, you may need to optimize the final solvent concentration or use a surfactant. |
| Temperature Fluctuation | Ensure the solution is stored at a constant, cool temperature. Some compounds are less soluble at lower temperatures. Gently warm the solution and sonicate to attempt redissolution. |
| pH Change | If the solution was diluted into a buffer, the pH change may have caused the acidic compound to precipitate. Measure the pH of the final solution and adjust if necessary, keeping in mind that pH can also affect stability.[9] |
Problem 2: I am observing a decrease in the biological activity of my this compound solution over time.
| Possible Cause | Troubleshooting Step |
| Chemical Degradation | This is a strong indicator of compound instability. Prepare fresh solutions for your experiments. To investigate the cause, you can perform a stability study as outlined in the Experimental Protocols section. |
| Improper Storage | Review your storage conditions. Ensure the solution is protected from light and stored at a low temperature.[3] Aliquoting your stock solution can prevent degradation from repeated handling. |
| Adsorption to Container Surfaces | This compound may adsorb to certain types of plastic. Consider using low-adhesion microcentrifuge tubes or glass vials for storage. |
Problem 3: The color of my this compound solution has changed.
| Possible Cause | Troubleshooting Step |
| Oxidation | A color change can indicate oxidative degradation. If possible, degas your solvent before preparing the solution and consider storing it under an inert atmosphere (e.g., nitrogen or argon). |
| Contamination | Ensure that all labware and solvents are clean and free of contaminants that could react with your compound. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes or glass vials, analytical balance, vortex mixer, sonicator.
-
Procedure:
-
Weigh the desired amount of this compound in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protecting vials.
-
Store at -20°C or below.
-
Protocol 2: Assessment of this compound Stability in Solution
-
Objective: To determine the stability of this compound under various conditions (e.g., temperature, light exposure).
-
Methodology:
-
Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) as described in Protocol 1.
-
Dilute the stock solution to a working concentration in your experimental buffer or medium.
-
Divide the solution into different aliquots for each condition to be tested (e.g., room temperature/light, room temperature/dark, 4°C/dark, -20°C/dark).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each condition.
-
Analyze the samples immediately using a suitable analytical method to quantify the amount of intact this compound. High-Performance Liquid Chromatography (HPLC) is a recommended technique for this purpose.[10][11]
-
Monitor for the appearance of new peaks in the chromatogram, which would indicate degradation products.
-
Plot the concentration of this compound versus time for each condition to determine the degradation rate.
-
Quantitative Data Summary
The following tables are templates for recording data from a stability study as described in Protocol 2.
Table 1: Stability of this compound at Different Temperatures (Measured by HPLC Peak Area)
| Time (hours) | Peak Area at -20°C (Dark) | Peak Area at 4°C (Dark) | Peak Area at Room Temp (Dark) | Peak Area at Room Temp (Light) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 |
Table 2: Percent Degradation of this compound Over Time
| Time (hours) | % Degradation at -20°C | % Degradation at 4°C | % Degradation at Room Temp (Dark) | % Degradation at Room Temp (Light) |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 |
% Degradation is calculated as: [1 - (Peak Area at time x / Peak Area at time 0)] * 100
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Factors influencing this compound stability in solution.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antibacterial Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Handling Instructions | ASAHI Chemical [asahi-chem.co.jp]
- 4. earth.utah.edu [earth.utah.edu]
- 5. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]
- 6. mdpi.com [mdpi.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. real.mtak.hu [real.mtak.hu]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Polyalthic Acid Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental formulation of Polyalthic acid to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenge in the oral delivery of this compound is its poor aqueous solubility.[1] As a lipophilic diterpene, it has limited ability to dissolve in gastrointestinal fluids, which is a prerequisite for absorption.[2][3] This poor solubility can lead to low and variable oral bioavailability, hindering its therapeutic efficacy.[4]
Q2: What are the key formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?
A2: Several strategies can be employed to improve the oral bioavailability of poorly soluble compounds.[5] These include:
-
Particle Size Reduction: Decreasing the particle size to the micro or nano range increases the surface area for dissolution.[6][7]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubilization and absorption of lipophilic drugs.[7][8]
-
Nanotechnology: Encapsulating this compound in nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, can improve its solubility and permeability.[1][9]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[8]
Q3: How does particle size reduction improve the bioavailability of this compound?
A3: Reducing the particle size of this compound, for instance through micronization or nanomilling, significantly increases the surface-area-to-volume ratio of the drug particles.[6][7] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate in the gastrointestinal fluids. This enhanced dissolution can result in a higher concentration of the drug available for absorption across the intestinal membrane, thereby improving bioavailability.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vitro testing of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low in vitro dissolution rate of this compound formulation. | 1. Inadequate particle size reduction.2. Poor wettability of the drug particles.3. Inappropriate choice of excipients (e.g., polymers, surfactants). | 1. Further reduce particle size using techniques like high-pressure homogenization or wet milling.[6]2. Incorporate a wetting agent or surfactant into the formulation.3. Screen different hydrophilic polymers for solid dispersions or surfactants for lipid-based systems to identify one that enhances dissolution. |
| Precipitation of this compound in the dissolution medium. | 1. Supersaturation of the drug followed by crystallization.2. pH-dependent solubility of this compound. | 1. Include a precipitation inhibitor (e.g., a hydrophilic polymer like HPMC or PVP) in the formulation to maintain a supersaturated state.2. Evaluate the dissolution profile in different pH media (e.g., pH 1.2, 4.5, and 6.8) to understand the effect of pH and select appropriate formulation components. |
| Inconsistent and highly variable results in Caco-2 permeability assays. | 1. Poor solubility of the formulation in the transport medium.2. Cytotoxicity of the formulation at the tested concentrations.3. Instability of the formulation in the assay medium. | 1. Ensure the formulation is completely dissolved in the transport buffer. The use of a co-solvent might be necessary, but its concentration should be kept low to avoid affecting cell monolayer integrity.2. Determine the cytotoxicity of the formulation on Caco-2 cells using an MTT or similar assay and select a non-toxic concentration for the permeability studies.3. Assess the stability of the formulation in the transport medium over the duration of the experiment. |
| Low apparent permeability (Papp) of this compound in Caco-2 studies. | 1. inherent low permeability of the compound.2. Efflux by transporters like P-glycoprotein (P-gp).[10] | 1. Consider incorporating permeation enhancers in the formulation, but their potential toxicity must be carefully evaluated.2. Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio.[11] If the efflux ratio is high, co-administering a P-gp inhibitor (e.g., verapamil) can confirm P-gp mediated efflux.[10] |
| Physical instability of the formulation (e.g., particle aggregation, phase separation). | 1. Inadequate stabilization in nanosuspensions or emulsions.2. Incompatibility between the drug and excipients.[12] | 1. Optimize the concentration of stabilizers (e.g., surfactants, polymers) in the formulation.2. Conduct compatibility studies (e.g., using DSC or FTIR) to ensure there are no adverse interactions between this compound and the chosen excipients. |
Experimental Protocols
In Vitro Dissolution Testing for this compound Formulations
Objective: To assess the rate and extent of this compound release from a formulation in a simulated gastrointestinal fluid.
Methodology:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method) is commonly used.[13]
-
Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8). The addition of a small percentage of surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) may be necessary to ensure sink conditions for the poorly soluble this compound.
-
Procedure: a. Pre-heat the dissolution medium to 37 ± 0.5 °C. b. Place a single dose of the this compound formulation into each dissolution vessel. c. Start the paddle rotation, typically at 50 or 75 RPM. d. At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium. e. Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium. f. Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE). g. Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profile.
Caco-2 Cell Permeability Assay
Objective: To evaluate the intestinal permeability of this compound formulations using an in vitro model of the human intestinal epithelium.[14][15]
Methodology:
-
Cell Culture: a. Culture Caco-2 cells (ATCC HTB-37) in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin). b. Seed the cells onto Transwell® inserts (e.g., 0.4 µm pore size) at an appropriate density. c. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: a. Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to ensure monolayer integrity.
-
Permeability Assay (Apical to Basolateral Transport): a. Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4. b. Add the this compound formulation, dissolved in transport buffer, to the apical (donor) compartment. c. Add fresh transport buffer to the basolateral (receiver) compartment. d. Incubate the plates at 37 °C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer. Also, take a sample from the apical compartment at the beginning and end of the experiment.
-
Sample Analysis: a. Quantify the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the oral bioavailability and pharmacokinetic profile of a this compound formulation in an animal model.
Methodology:
-
Animals: Use male Sprague-Dawley or Wistar rats (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.
-
Dosing: a. Fast the rats overnight (with free access to water) before dosing. b. Administer the this compound formulation orally via gavage at a predetermined dose. c. For determining absolute bioavailability, a separate group of rats should receive an intravenous (IV) administration of this compound dissolved in a suitable vehicle.
-
Blood Sampling: a. Collect blood samples (e.g., via the tail vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation and Analysis: a. Centrifuge the blood samples to separate the plasma. b. Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction). c. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[16]
-
Pharmacokinetic Analysis: a. Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t₁/₂ (half-life).[16] b. Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Troubleshooting logic for low this compound bioavailability.
Caption: Postulated mechanism of action for diterpenes like this compound.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. Insight into the Various Approaches for the Enhancement of Bioavailability and Pharmacological Potency of Terpenoids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. pharm-int.com [pharm-int.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. enamine.net [enamine.net]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Troubleshooting in Pharma Formulations Drug Development Services [vergolabs.com]
- 13. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. thieme-connect.com [thieme-connect.com]
- 17. Synthesis and Antibacterial Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Polyalthic Acid Selectivity for Cancer Cells
Welcome to the technical support center for researchers utilizing Polyalthic acid in cancer studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on strategies to increase the selectivity of this compound for cancer cells.
Frequently Asked Questions (FAQs)
Strategy 1: Nanoparticle-Based Drug Delivery
Q1: My free this compound is showing toxicity to normal cells. How can I improve its selectivity for cancer cells?
A1: A proven strategy is to encapsulate this compound in polymeric nanoparticles. This approach can enhance the selective delivery of the compound to cancer cells, thereby reducing toxicity to normal cells. One study demonstrated that encapsulating this compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles significantly increased its selectivity for MCF-7 breast cancer cells over non-cancerous MCF-10A breast epithelial cells[1].
Q2: What kind of quantitative improvement in selectivity can I expect with nanoparticle encapsulation?
A2: The degree of improvement can be significant. For example, the study using PLGA nanoparticles reported a notable increase in the selectivity index (SI). The SI is the ratio of the IC50 value in normal cells to the IC50 value in cancer cells, with a higher value indicating greater selectivity.
Data Summary: Cytotoxicity of Free and Nano-encapsulated this compound [1]
| Treatment | Cell Line | IC50 (µg/mL) | Selectivity Index (SI) |
| Free this compound | MCF-7 (Cancer) | 12.5 | 1.6 |
| MCF-10A (Normal) | 20.0 | ||
| PA-Loaded PLGA NP | MCF-7 (Cancer) | 7.5 | >5.3 |
| MCF-10A (Normal) | >40.0 |
Q3: How do I prepare this compound-loaded PLGA nanoparticles?
A3: The nanoprecipitation method is a common and effective technique. A detailed experimental protocol is provided in the "Experimental Protocols" section below. The general workflow involves dissolving this compound and the polymer (PLGA) in an organic solvent and then adding this solution to an aqueous phase under stirring to form nanoparticles.
Workflow for Nanoparticle Encapsulation of this compound
References
Technical Support Center: Optimization of Reaction Conditions for Polyalthic Acid Amidation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the amidation of Polyalthic acid. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to facilitate successful synthesis of this compound amides.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a this compound amidation reaction?
A1: Low yields in the amidation of this compound, a sterically hindered carboxylic acid, can arise from several factors:
-
Inefficient activation of the carboxylic acid: The bulky nature of this compound can hinder the approach of the coupling reagent, leading to incomplete activation.
-
Poor nucleophilicity of the amine: Electron-deficient or sterically hindered amines may react slowly or not at all.[1]
-
Formation of unreactive salts: Direct mixing of this compound and the amine can form an ammonium (B1175870) carboxylate salt that is unreactive under standard coupling conditions.[1]
-
Side reactions: Undesirable side reactions can consume starting materials or the desired product.
-
Suboptimal reaction conditions: The choice of solvent, temperature, and stoichiometry of reagents is critical and may not be optimized.[1]
Q2: How do I choose the right coupling reagent for this compound?
A2: The choice of coupling reagent is critical. For sterically hindered substrates like this compound, more powerful activating reagents are often necessary. Consider the following:
-
Carbodiimides (e.g., EDC, DIC): Often used with additives like HOBt or HOAt to improve efficiency and reduce side reactions. The combination of DIC with HOPO has shown broad substrate scope, even for sterically demanding carboxylic acids.[2]
-
Uronium/Aminium salts (e.g., HATU, HBTU, COMU): These are generally more reactive than carbodiimides and are a good choice for challenging substrates.[3] HATU, for instance, is known for its high efficiency and ability to suppress racemization.[3]
-
Phosphonium salts (e.g., PyBOP, PyAOP): These are also highly effective coupling reagents.
-
Other methods: For particularly difficult couplings, converting this compound to the acid chloride using reagents like oxalyl chloride or thionyl chloride can be an effective strategy.
Q3: What are the recommended solvents for this compound amidation?
A3: The solvent can significantly impact reaction efficiency.
-
Aprotic polar solvents such as Dichloromethane (B109758) (DCM), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are commonly used.
-
It is crucial to use anhydrous (dry) solvents to prevent hydrolysis of the activated carboxylic acid intermediate, which would revert it back to the starting material.
Q4: How can I minimize side reactions?
A4: Side reactions can be minimized by:
-
Using additives: Additives like HOBt or HOAt when using carbodiimide (B86325) coupling reagents can suppress the formation of byproducts.
-
Controlling temperature: Running the reaction at a lower temperature (e.g., starting at 0 °C) can help to reduce the rate of side reactions.
-
Choosing the right base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is often preferred to scavenge the acid produced during the reaction without competing with the amine nucleophile.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete activation of this compound. | Switch to a more powerful coupling reagent (e.g., from EDC to HATU).[1] Ensure the coupling reagent is fresh and active. |
| Poorly nucleophilic amine. | Increase the reaction temperature. If using an amine salt, ensure sufficient base is added to liberate the free amine. | |
| Steric hindrance. | Increase reaction time and/or temperature. Consider converting this compound to the more reactive acid chloride. | |
| Starting Material Recovered | Hydrolysis of activated intermediate. | Ensure strictly anhydrous conditions by using dry solvents and glassware, and performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Multiple Byproducts Observed | Side reactions from the coupling agent. | Use additives like HOBt or OxymaPure with carbodiimides. |
| High reaction temperature. | Run the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. | |
| Reaction Stalls | Insufficient base. | Use at least 2 equivalents of a non-nucleophilic base like DIPEA. |
| Poor solubility of reactants. | Try a different solvent (e.g., DMF) to improve solubility. |
Data Presentation
Table 1: Synthesis of this compound Amides with Various Amines
The following table summarizes the synthesis of various this compound amides (compounds 2a-h ) as reported in the literature, providing a baseline for expected yields with different amine substrates.[4]
| Compound | Amine Substrate | Yield (%) |
| 2a | 1-Methylpiperazine | 63 |
| 2b | Morpholine | Not Reported |
| 2c | N-Methylbenzylamine | 75 |
| 2d | 4-Fluorobenzylamine | 80 |
| 2e | 4-Chlorobenzylamine | 78 |
| 2f | 4-Methylbenzylamine | 82 |
| 2g | 4-Methoxybenzylamine | 79 |
| 2h | 3,4-Dimethoxybenzylamine | 85 |
Experimental Protocols
Protocol 1: General Procedure for Amidation of this compound using Triphenylphosphine (B44618) and Carbon Tetrachloride
This protocol is adapted from a published procedure for the synthesis of this compound amides.[5]
1. Activation of Triphenylphosphine:
- In a 50 mL round-bottom flask, a mixture of triphenylphosphine (PPh₃, 10 equivalents) and carbon tetrachloride (CCl₄, 10 mL) is stirred under reflux for 5 hours in an inert atmosphere.
2. Activation of this compound:
- The solution is cooled to room temperature.
- This compound (1 equivalent) dissolved in CCl₄ is added to the flask.
- The solution is then heated under reflux for 30 minutes.
3. Amidation:
- The solvent is removed under reduced pressure.
- The amine (20 equivalents) dissolved in dichloromethane (DCM, 5 mL) is added to the reaction mixture.
- The mixture is stirred overnight at room temperature.
4. Work-up and Purification:
- The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography.
Protocol 2: General Procedure for Amidation using a Standard Coupling Reagent (e.g., HATU)
This is a general protocol that can be adapted for the amidation of this compound with a uronium-based coupling reagent.
1. Acid Activation:
- Dissolve this compound (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM) in a flame-dried flask under an inert atmosphere.
- Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
- Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
2. Amidation:
- Add the amine (1.0-1.2 equivalents) to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
3. Work-up and Purification:
- Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
- Purify the crude product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for the amidation of this compound.
Caption: A troubleshooting decision tree for low-yield this compound amidation.
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. Synthesis and biological evaluation of this compound derivatives for the treatment of neglected diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the degradation of Polyalthic acid during storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the proper storage and handling of Polyalthic acid to prevent its degradation. Given the limited publicly available stability data specific to this compound, the recommendations provided are based on its chemical structure—a diterpenoid carboxylic acid—and general principles of organic compound stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
A1: this compound is a naturally occurring labdane-type diterpenoid.[1][2] Its structure contains a carboxylic acid group, a furan (B31954) ring, and several double bonds, which are key functional groups to consider when assessing its stability.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Based on its chemical structure, the primary factors that could lead to the degradation of this compound are:
-
Oxidation: The double bonds within the diterpenoid structure and the furan ring are susceptible to oxidation, especially when exposed to air (oxygen). Similar diterpenoids, like abietic acid, are known to undergo rapid deterioration through oxidation.[3]
-
Hydrolysis: While the carboxylic acid itself is stable, if this compound is in an esterified form, it would be susceptible to hydrolysis under acidic or basic conditions.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, such as isomerization or oxidation.[4]
-
Thermal Stress: High temperatures can accelerate oxidation and other degradation reactions.[5][6]
-
pH: Extreme pH conditions can potentially catalyze degradation reactions.
Q3: What are the recommended storage conditions for solid this compound?
A3: To minimize degradation, solid this compound should be stored under the following conditions:
-
Temperature: Store at or below -20°C for long-term storage.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using an amber vial or by storing it in a dark location.
-
Moisture: Keep in a tightly sealed container with a desiccant to protect from moisture, which could facilitate hydrolytic degradation if impurities are present.
Q4: How should I store solutions of this compound?
A4: Solutions of this compound are generally less stable than the solid form. If you need to store solutions:
-
Solvent: Use a dry, aprotic solvent.
-
Temperature: Store at -20°C or -80°C.
-
Degassing: Before sealing the container, it is advisable to degas the solution to remove dissolved oxygen.
-
Duration: Prepare solutions fresh whenever possible and avoid long-term storage.
Q5: How can I check if my sample of this compound has degraded?
A5: The purity of your this compound sample can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7][8][9] A degraded sample may show additional peaks in the chromatogram corresponding to degradation products, and a decrease in the area of the main this compound peak.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of the this compound stock. | 1. Check the purity of your this compound sample using a validated analytical method like HPLC-PDA.[7][9]2. If degradation is confirmed, use a fresh, high-purity sample.3. Review your storage conditions against the recommended guidelines. |
| Change in physical appearance of the solid (e.g., color change, clumping). | Oxidation or moisture absorption. | 1. Discard the sample if significant color change is observed.2. Ensure the container is tightly sealed and stored under an inert atmosphere with a desiccant. |
| Low potency or activity in biological assays. | Degradation of the active compound. | 1. Quantify the concentration of your this compound stock solution using a validated method before use.[8]2. Prepare fresh solutions for each experiment from a solid sample stored under optimal conditions. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by RP-HPLC-PDA
This protocol is adapted from a validated method for the quantification of diterpenes in Copaifera oleoresins.[7][9]
-
Standard Preparation: Prepare a stock solution of high-purity this compound in acetonitrile (B52724) at a concentration of 1 mg/mL. From this, prepare a series of dilutions (e.g., 20, 40, 80, 100, 200, 300, 400, 500 µg/mL) in acetonitrile.[9]
-
Sample Preparation: Accurately weigh and dissolve your this compound sample in acetonitrile to a known concentration within the range of the standard curve.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% acetic acid.
-
Flow Rate: 1 mL/min.
-
Detection: PDA detector monitoring at 201 nm.[9]
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standards and sample. Construct a calibration curve from the standards and determine the purity of your sample by comparing its peak area to the calibration curve. The presence of significant additional peaks may indicate degradation.
Protocol 2: Forced Degradation Study of this compound
This is a general protocol to investigate the stability of this compound under various stress conditions, as recommended by ICH guidelines.[5][10][11]
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile-water mixture) at a concentration of approximately 1 mg/mL.[5]
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Add 3% hydrogen peroxide to the sample solution. Store at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Store the solid sample and the solution sample at an elevated temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the solid and solution samples to a light source providing both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[6]
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using the HPLC method described in Protocol 1. The goal is to achieve 5-20% degradation to allow for the detection of degradation products.[5]
Data Presentation
Table 1: Hypothetical Results of a Forced Degradation Study on this compound
| Stress Condition | Duration | Assay of this compound (%) | No. of Degradation Products |
| 0.1 M HCl | 24 hours at 60°C | 92.5 | 2 |
| 0.1 M NaOH | 24 hours at 60°C | 88.1 | 3 |
| 3% H₂O₂ | 24 hours at RT | 85.4 | 4 |
| Thermal (Solid) | 48 hours at 80°C | 98.2 | 1 |
| Photolytic (Solution) | 1.2 million lux hours | 90.7 | 2 |
Note: This table presents hypothetical data for illustrative purposes, as specific degradation data for this compound is not available in the provided search results.
Visualizations
References
- 1. scilit.com [scilit.com]
- 2. scispace.com [scispace.com]
- 3. Abietic acid | Resin, Terpenes, Diterpenes | Britannica [britannica.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. google.com [google.com]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. scielo.br [scielo.br]
- 10. medcraveonline.com [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Improving the purification process of Polyalthic acid from crude extracts
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the purification of Polyalthic acid from crude extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main difficulties in purifying this compound, a diterpenoid, stem from its presence in complex crude extracts containing structurally similar compounds. Key challenges include co-elution with other terpenoids, potential for isomerization, and degradation under suboptimal pH and temperature conditions. Achieving high purity often requires a multi-step purification strategy.
Q2: What are the key physicochemical properties of this compound to consider during purification?
A2: this compound is an acidic diterpenoid. Its carboxylic acid functional group makes its solubility and chromatographic behavior highly dependent on pH. It is generally a non-polar compound, making it suitable for reversed-phase HPLC.[1] Understanding its pKa is crucial for optimizing separation, as maintaining the mobile phase pH at least 2 units below the pKa will keep the molecule in its non-ionized, less polar form, leading to better retention and peak shape on a C18 column.[1]
Q3: Which chromatographic techniques are most effective for this compound purification?
A3: A combination of chromatographic methods is typically most effective. Initial cleanup of the crude extract can be performed using silica (B1680970) gel column chromatography. For high-resolution separation and purification, High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column is a common and effective choice for diterpenoids.[1] For separating complex mixtures of isomers that are difficult to resolve by HPLC, High-Speed Counter-Current Chromatography (HSCCC) can be a powerful alternative as it minimizes irreversible adsorption.[2]
Q4: How can I improve the yield and purity during the final crystallization step?
A4: Optimizing crystallization involves careful manipulation of several factors, including solvent selection, temperature, and concentration.[3][4] For acidic compounds like this compound, pH adjustment can also be a critical factor in inducing crystallization. A systematic approach, such as creating a grid screen to test various combinations of these parameters, can help identify the optimal conditions for obtaining high-purity crystals.[5]
Q5: What impact do pH and temperature have on the stability of this compound during purification?
A5: Acidic compounds can be susceptible to degradation at extreme pH values and elevated temperatures.[6] It is advisable to work at moderate pH levels and to avoid excessive heat during extraction and solvent evaporation steps. The stability of this compound in different solvents and pH conditions should be evaluated to prevent sample loss during purification.[7][8][9][10][11]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound After Initial Extraction | Incomplete extraction from the plant material. | Ensure the plant material is finely powdered to maximize surface area for solvent penetration.[12] Consider using a Soxhlet apparatus for continuous extraction to improve efficiency.[13] |
| Degradation of this compound during extraction. | Avoid high temperatures and prolonged extraction times. Use a rotary evaporator under reduced pressure for solvent removal to minimize thermal stress on the compound. | |
| Poor Separation in Column Chromatography | Inappropriate solvent system. | Systematically test different solvent systems with varying polarities. Use Thin Layer Chromatography (TLC) to quickly screen for the optimal mobile phase that provides good separation of the target compound from impurities.[14] |
| Column overloading. | Reduce the amount of crude extract loaded onto the column to prevent band broadening and improve resolution. | |
| Peak Tailing in HPLC | Secondary interactions with the stationary phase. | For acidic compounds like this compound, peak tailing can occur due to interactions with residual silanol (B1196071) groups on the silica-based C18 column. Adding a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid, to the mobile phase can suppress these interactions and improve peak shape.[1] |
| Incorrect mobile phase pH. | Ensure the mobile phase pH is at least 2 units below the pKa of this compound to maintain it in a non-ionized state, which typically results in sharper peaks.[1] | |
| Co-elution of Impurities in HPLC | Suboptimal mobile phase gradient. | Optimize the gradient elution profile. A shallower gradient can improve the resolution of closely eluting compounds.[6] |
| Unsuitable stationary phase. | If optimization of the mobile phase on a C18 column is insufficient, consider a different stationary phase with alternative selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.[1] | |
| Difficulty in Inducing Crystallization | Solution is not sufficiently supersaturated. | Slowly evaporate the solvent or add a less soluble anti-solvent to gradually increase the concentration of this compound. |
| Presence of impurities inhibiting crystal formation. | Ensure the this compound fraction is of high purity before attempting crystallization. Additional chromatographic steps may be necessary. | |
| Incorrect solvent choice. | Screen a variety of solvents with different polarities and boiling points. A solvent in which this compound has moderate solubility at room temperature and is highly soluble at elevated temperatures is often ideal. |
Experimental Protocols
Protocol 1: Extraction of this compound from Crude Plant Material
-
Preparation of Plant Material : Air-dry the plant material (e.g., leaves or bark) at room temperature and then grind it into a fine powder.
-
Solvent Extraction :
-
Macerate the powdered plant material in methanol (B129727) or a 1:1 mixture of dichloromethane (B109758) and methanol for 24-48 hours at room temperature.[15]
-
Alternatively, for a more exhaustive extraction, use a Soxhlet apparatus with ethanol (B145695) for 6-8 hours.[13]
-
-
Concentration : Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
Protocol 2: Chromatographic Purification of this compound
-
Silica Gel Column Chromatography (Initial Cleanup) :
-
Prepare a silica gel column with a suitable non-polar solvent system (e.g., hexane-ethyl acetate).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate (B1210297) in hexane).
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
Pool the this compound-rich fractions and concentrate them under reduced pressure.
-
-
Reversed-Phase HPLC (High-Purity Separation) :
-
Column : C18, 4.6 x 250 mm, 5 µm particle size.[1]
-
Mobile Phase A : Water with 0.1% formic acid.[1]
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.[1]
-
Gradient : Start with a mobile phase composition suitable for retaining this compound (e.g., 60% B) and gradually increase the percentage of Mobile Phase B to elute the compound. An example gradient could be: 0-20 min, 60-90% B; 20-25 min, 90-100% B.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at an appropriate wavelength (e.g., 210 nm).
-
Inject the partially purified sample from the silica gel column. Collect the peak corresponding to this compound.
-
Protocol 3: Crystallization of Purified this compound
-
Solvent Selection : Dissolve the purified this compound from HPLC in a minimal amount of a suitable solvent (e.g., methanol, acetone, or ethyl acetate) with gentle warming if necessary.
-
Inducing Crystallization :
-
Slow Evaporation : Leave the solution in a loosely covered vial to allow the solvent to evaporate slowly at room temperature.
-
Anti-Solvent Addition : Slowly add a solvent in which this compound is poorly soluble (an "anti-solvent" such as water or hexane) dropwise until the solution becomes slightly turbid.
-
-
Crystal Formation : Allow the solution to stand undisturbed at room temperature or in a refrigerator (4°C) to promote the formation of well-defined crystals.
-
Isolation of Crystals : Collect the crystals by filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.
Data Presentation
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Solvent | Extraction Time (hours) | Crude Extract Yield (%) | This compound Content in Crude Extract (%) * |
| Maceration | Methanol | 48 | 10.5 | 5.2 |
| Soxhlet Extraction | Ethanol | 8 | 12.1 | 6.8 |
| Ultrasound-Assisted Extraction | Acetone | 1 | 9.8 | 5.9 |
*Determined by HPLC analysis.
Table 2: HPLC Purification of this compound - Effect of Mobile Phase Modifier
| Mobile Phase Modifier | Retention Time (min) | Peak Asymmetry (Tailing Factor) | Purity (%) |
| None | 15.2 | 1.8 | 92.3 |
| 0.1% Formic Acid | 15.5 | 1.1 | 98.7 |
| 0.1% Trifluoroacetic Acid | 15.4 | 1.2 | 98.5 |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for HPLC purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. benchchem.com [benchchem.com]
- 7. Effects of pH and polyanions on the thermal stability of fibroblast growth factor 20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating the Effects of pH and Temperature on the Properties of Lysozyme–Polyacrylic Acid Complexes via Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Addressing Bacterial Resistance to Polyalthic Acid
Welcome to the technical support center for researchers investigating bacterial resistance to Polyalthic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antibacterial activity?
This compound is a diterpene natural product, often isolated from species of the Polyalthia and Copaifera genera. It has demonstrated antibacterial activity, particularly against Gram-positive bacteria, and also possesses antibiofilm properties.[1][2][3][4][5][6] Its lipophilic nature is thought to contribute to its ability to disrupt bacterial cell membranes.
Q2: What are the likely mechanisms by which bacteria could develop resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented, bacteria can employ several general strategies to resist the effects of antibacterial compounds.[7][8][9][10] Based on the nature of this compound as a diterpene, the most probable resistance mechanisms include:
-
Increased Efflux: Bacteria may overexpress efflux pumps, which are membrane proteins that actively transport this compound out of the cell, preventing it from reaching its intracellular target at an effective concentration.
-
Target Modification: If this compound has a specific intracellular target (e.g., an enzyme involved in a critical metabolic pathway), mutations in the gene encoding this target could alter its structure, reducing the binding affinity of this compound.
-
Enzymatic Degradation: Bacteria may produce enzymes, such as cytochrome P450 monooxygenases, that can metabolize and inactivate this compound.
Q3: I am observing higher than expected Minimum Inhibitory Concentration (MIC) values for this compound against my bacterial strain. What could be the reason?
Several factors can contribute to high MIC values. Refer to the troubleshooting guide below for a systematic approach to investigating this issue. Common causes include the emergence of resistance, experimental variability, or issues with the compound itself.
Q4: How can I determine if efflux pumps are responsible for the observed resistance to this compound?
You can perform efflux pump assays using fluorescent dyes like ethidium (B1194527) bromide or Nile red. A common qualitative method is the Ethidium Bromide-Agar Cartwheel method. For a more quantitative approach, a real-time efflux assay measuring the fluorescence of an efflux pump substrate in the presence and absence of an efflux pump inhibitor (EPI) can be employed.
Q5: What is the first step to investigate if target modification is the cause of resistance?
The initial step is to select for resistant mutants by growing the susceptible bacterial strain on agar (B569324) plates containing increasing concentrations of this compound (e.g., 4x, 8x, and 16x the MIC).[11] Once stable resistant mutants are isolated, their genomes can be sequenced and compared to the wild-type strain to identify mutations in potential target genes.
Troubleshooting Guides
Guide 1: Investigating High MIC Values of this compound
Problem: You are observing significantly higher MIC values for this compound against a bacterial strain that was previously susceptible, or the MIC values are inconsistent across replicates.
| Possible Cause | Troubleshooting Steps |
| Emergence of a resistant population | 1. Perform population analysis by plating a high density of the bacterial culture on agar plates with and without this compound at inhibitory concentrations. The presence of colonies on the antibiotic-containing plates suggests the selection of resistant mutants. 2. Isolate individual colonies from the resistant population and re-determine their MIC to confirm the resistant phenotype. |
| Experimental variability | 1. Inoculum effect: Ensure the bacterial inoculum is standardized to 0.5 McFarland standard for each experiment. 2. Media composition: Use the same batch of Mueller-Hinton Broth (MHB) for all experiments, as variations in media components can affect results. 3. Incubation conditions: Maintain consistent incubation time and temperature. |
| Compound instability or insolubility | 1. Solubility: this compound is lipophilic. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions in the broth. The final solvent concentration should be non-inhibitory to the bacteria. 2. Stability: Prepare fresh stock solutions of this compound for each experiment, as repeated freeze-thaw cycles can degrade the compound. |
Guide 2: Investigating Efflux as a Resistance Mechanism
Problem: You suspect that increased efflux pump activity is contributing to the observed resistance to this compound.
| Possible Cause | Troubleshooting Steps |
| Overexpression of efflux pumps | 1. Qualitative assessment: Perform the Ethidium Bromide-Agar Cartwheel assay. A lower fluorescence of the bacterial growth in the presence of ethidium bromide compared to a susceptible control suggests increased efflux. 2. Quantitative assessment: Conduct a real-time efflux assay using a fluorescent substrate (e.g., Nile red). Compare the rate of efflux in the resistant strain to the susceptible parent strain. 3. Use of Efflux Pump Inhibitors (EPIs): Determine the MIC of this compound in the presence and absence of a sub-inhibitory concentration of a broad-spectrum EPI (e.g., PAβN). A significant reduction in the MIC in the presence of the EPI strongly suggests the involvement of efflux pumps. |
| Efflux pump inhibitor toxicity | 1. Determine the MIC of the EPI alone to ensure that the concentration used in the potentiation assay is not intrinsically antibacterial. |
| Inconclusive efflux assay results | 1. Optimize the concentration of the fluorescent dye and the EPI. 2. Ensure that the bacterial cells are in the logarithmic growth phase, as efflux pump expression can be growth-phase dependent. |
Guide 3: Investigating Target Modification as a Resistance Mechanism
Problem: Efflux pump inhibition does not restore susceptibility to this compound, suggesting another resistance mechanism like target modification may be involved.
| Possible Cause | Troubleshooting Steps |
| Mutation in the target gene | 1. Selection of resistant mutants: Isolate spontaneous resistant mutants by plating a large population of susceptible bacteria on agar containing inhibitory concentrations of this compound. 2. Whole-genome sequencing: Sequence the genomes of several independent resistant mutants and the susceptible parent strain. 3. Comparative genomics: Compare the genome sequences to identify common mutations in the resistant isolates that are absent in the parent strain. Focus on non-synonymous mutations in coding regions.[12][13] |
| Identification of the potential target | 1. If the bacterial target of this compound is unknown, bioinformatics analysis of the mutated genes can provide clues. Look for genes encoding essential proteins (e.g., enzymes in critical metabolic pathways). 2. Perform functional studies, such as gene knockout or complementation assays, to confirm that the identified mutation is responsible for the resistance phenotype. |
Guide 4: Investigating Enzymatic Degradation as a Resistance Mechanism
Problem: You hypothesize that the bacteria may be enzymatically inactivating this compound.
| Possible Cause | Troubleshooting Steps |
| Induction of degradative enzymes | 1. Gene expression analysis: Grow the bacterial strain in the presence and absence of a sub-inhibitory concentration of this compound. Extract RNA and perform RT-qPCR to analyze the expression of genes encoding potential degradative enzymes, such as cytochrome P450s.[14] 2. Metabolite analysis: Incubate this compound with the bacterial culture supernatant or cell lysate. Analyze the mixture over time using techniques like HPLC or LC-MS to detect any modification or degradation of the parent compound. |
| Identification of degradation products | 1. If degradation is observed, use mass spectrometry to identify the structure of the resulting metabolites. This can provide insights into the enzymatic reaction that occurred. |
Data Presentation
Table 1: In Vitro Antibacterial Activity of this compound and its Analogs
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Streptococcus mutans | 50 | [2] |
| This compound | Streptococcus salivarius | 50 | [2] |
| This compound | Enterococcus faecalis | 25-50 | [2] |
| This compound | Streptococcus sobrinus | 25-50 | [2] |
| This compound Analog 3a | Enterococcus faecalis ATCC 29212 | 8 | [3] |
| This compound | Staphylococcus epidermidis | 256 | [3] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a general guideline and should be optimized for your specific bacterial strain and experimental conditions.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Positive control (e.g., a standard antibiotic like vancomycin (B549263) for Gram-positive bacteria)
-
Negative control (MHB with DMSO)
-
Sterility control (MHB only)
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of concentrations.
-
Add the standardized bacterial inoculum to each well containing the serially diluted this compound.
-
Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with the same concentration of DMSO as the highest this compound concentration well), and a sterility control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Activity
Materials:
-
Tryptic Soy Agar (TSA) plates
-
Ethidium bromide (EtBr) stock solution
-
Bacterial cultures (test strain and susceptible control)
-
UV transilluminator
Procedure:
-
Prepare TSA plates containing varying concentrations of EtBr (e.g., 0, 0.5, 1, 1.5, 2, and 2.5 µg/mL).
-
Adjust the turbidity of the bacterial cultures to a 0.5 McFarland standard.
-
On each plate, streak the bacterial cultures from the center to the edge in a radial pattern, resembling the spokes of a cartwheel.
-
Incubate the plates at 37°C for 16-18 hours.
-
Examine the plates under a UV transilluminator.
-
Interpretation: Strains with high efflux pump activity will show less fluorescence at higher EtBr concentrations compared to the susceptible control, as they are able to pump out the EtBr.
Visualizations
References
- 1. Synthesis and Antibacterial Activity of this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antibacterial Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. miragenews.com [miragenews.com]
- 6. The Biological Activities of Ent-Polyalthic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tackling Antibiotic Resistance with Compounds of Natural Origin: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Antibiotic Resistance Mechanisms in Bacteria: Relationships Between Resistance Determinants of Antibiotic Producers, Environmental Bacteria, and Clinical Pathogens [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
How to minimize off-target effects of Polyalthic acid
Welcome to the technical support center for Polyalthic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you optimize your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected phenotypes or toxicity in our cell-based assays with this compound. How can we determine if these are off-target effects?
A1: Unexplained experimental outcomes can often be attributed to off-target effects. To dissect this, we recommend a multi-pronged approach:
-
Dose-Response Analysis: Perform a wide-range dose-response curve in your target cells and a non-target control cell line (if available). A narrow therapeutic window may suggest off-target liabilities.
-
Orthogonal Assays: Validate your findings using a different assay that measures the same biological endpoint through a different mechanism.
-
Rescue Experiments: If you have a hypothesis about the on-target pathway, attempt to rescue the phenotype by manipulating downstream effectors. If the phenotype persists, it may be due to off-target activity.
-
Target Engagement Assays: Employ techniques like the Drug Affinity Responsive Target Stability (DARTS) assay to confirm that this compound is binding to your intended target at the effective concentrations used in your experiments.
Q2: What are the general strategies to reduce the off-target effects of this compound?
A2: Minimizing off-target effects is crucial for clean experimental results and for the development of selective therapeutics. Consider the following strategies:
-
Chemical Modification: Based on Structure-Activity Relationship (SAR) studies of diterpenoids, minor chemical modifications can sometimes enhance selectivity. For instance, altering the position of hydroxyl and ester groups has been shown to be critical for the cytotoxicity of some diterpenoids.[1]
-
Formulation Strategies: Encapsulating this compound in nanoparticles, such as Poly(lactic-co-glycolic acid) (PLGA), can improve its therapeutic index by promoting selective uptake in target tissues or cells.
-
Concentration Optimization: Use the lowest effective concentration of this compound in your experiments to minimize the engagement of lower-affinity off-targets.
-
Computational Prediction: Utilize in silico tools to predict potential off-targets based on the structure of this compound. This can provide a list of candidate proteins to investigate experimentally.
Q3: Are there any known off-targets for this compound?
A3: To date, the scientific literature has not extensively characterized the off-target profile of this compound. Its mechanism of action is thought to involve the disruption of cell membrane integrity and induction of apoptosis. Diterpenoids as a class are known to modulate various signaling pathways, including NF-κB and apoptosis. Therefore, proteins within these pathways could be considered potential off-targets. A comprehensive off-target profiling campaign using techniques like kinase and GPCR panel screening is recommended to identify specific interactors.
Quantitative Data Summary
The following tables summarize the reported biological activities of this compound across various studies. This data can help in determining appropriate concentration ranges for your experiments and provide a baseline for assessing on-target potency.
Table 1: Antiproliferative and Cytotoxic Activity of this compound
| Cell Line | Assay Type | IC50 / CC50 (µg/mL) | Reference |
| BeWo (human choriocarcinoma) | Cytotoxicity | 171.76 ± 7.725 | [2] |
| MCF-7 (human breast cancer) | Proliferation | See Reference | [3] |
| MCF-10A (human normal breast) | Proliferation | See Reference | [3] |
Table 2: Antimicrobial Activity of this compound
| Organism | Assay Type | MIC (µg/mL) | Reference |
| Streptococcus mutans | Broth Microdilution | 50 | [2] |
| Streptococcus salivarius | Broth Microdilution | 50 | [2] |
| Streptococcus sanguinis | Broth Microdilution | 25 | [2] |
| Streptococcus mitis | Broth Microdilution | 25 | [2] |
| Streptococcus sobrinus | Broth Microdilution | 50 | [2] |
| Enterococcus faecalis | Broth Microdilution | 25 | [2] |
| Lactobacillus paracasei | Broth Microdilution | 50 | [2] |
| Candida albicans | MIC | 21.8 | [4] |
| Cryptococcus neoformans | MIC | 12.3 | [4] |
Table 3: Antiparasitic Activity of this compound
| Organism | Assay Type | IC50 (µg/mL) | Reference |
| Toxoplasma gondii | Intracellular Proliferation | 93.24 ± 1.395 | [2] |
| Leishmania donovani (amastigotes) | 8.68 ± 0.33 | [2] | |
| Trypanosoma brucei | 3.87 ± 0.28 | [2] |
Experimental Protocols
Here we provide detailed methodologies for key experiments to identify and mitigate the off-target effects of this compound.
Protocol 1: Off-Target Identification using Drug Affinity Responsive Target Stability (DARTS)
This protocol allows for the identification of direct protein targets of this compound in its native form.
Materials:
-
Cell line of interest
-
Lysis buffer (e.g., M-PER or similar)
-
This compound
-
Protease (e.g., Pronase or Thermolysin)
-
SDS-PAGE gels and Western blot equipment
-
Antibodies against candidate proteins (for validation)
Procedure:
-
Lysate Preparation:
-
Culture cells to ~80-90% confluency.
-
Lyse cells on ice using a suitable lysis buffer supplemented with protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay. Adjust concentration to 2-5 µg/µL.
-
-
Compound Incubation:
-
Divide the lysate into aliquots. Treat one aliquot with this compound at the desired concentration and another with a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at room temperature.
-
-
Limited Proteolysis:
-
Add protease to each sample. The optimal protease concentration and digestion time should be determined empirically.
-
Incubate at room temperature for the determined time.
-
Stop the digestion by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
-
Analysis:
-
Run the samples on an SDS-PAGE gel.
-
For unbiased target discovery, stain the gel with a total protein stain (e.g., Coomassie or silver stain) and excise bands that show increased stability in the this compound-treated sample for identification by mass spectrometry.
-
For validation of candidate targets, perform a Western blot using antibodies specific to the proteins of interest.
-
Protocol 2: Kinase Selectivity Profiling using ADP-Glo™ Kinase Assay
This protocol is for assessing the inhibitory activity of this compound against a panel of kinases.
Materials:
-
Kinase Selectivity Profiling System (e.g., Promega) containing kinases, substrates, and buffers.
-
This compound
-
ADP-Glo™ Kinase Assay reagents
-
Luminometer
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of this compound.
-
In a multi-well plate, combine the kinase, its specific substrate, ATP, and either this compound or vehicle control.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
-
Signal Generation:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each kinase at each concentration of this compound and determine the IC50 values for any inhibited kinases.
-
Protocol 3: GPCR Off-Target Screening using β-Arrestin Recruitment Assay
This protocol is to screen for off-target activity of this compound at G-protein coupled receptors.
Materials:
-
PathHunter® β-Arrestin GPCR cell lines (DiscoverX or similar)
-
This compound
-
Assay-specific detection reagents
-
Chemiluminescent plate reader
Procedure:
-
Cell Plating:
-
Plate the PathHunter® cells in a white, clear-bottom multi-well plate and incubate overnight.
-
-
Compound Addition:
-
Add serial dilutions of this compound or a reference agonist to the cells.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the chemiluminescent signal.
-
Plot the dose-response curves to determine if this compound activates or inhibits any of the GPCRs in the panel.
-
Protocol 4: Formulation of this compound in PLGA Nanoparticles
This protocol describes a common method for encapsulating this compound to improve its selectivity.
Materials:
-
This compound
-
PLGA (Poly(lactic-co-glycolic acid))
-
Organic solvent (e.g., acetone (B3395972) or dichloromethane)
-
Aqueous solution with a stabilizer (e.g., polyvinyl alcohol - PVA)
-
Homogenizer or sonicator
Procedure:
-
Organic Phase Preparation:
-
Dissolve PLGA and this compound in the organic solvent.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous PVA solution while homogenizing or sonicating. This will form an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature overnight to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated this compound.
-
-
Characterization:
-
Characterize the size, zeta potential, and encapsulation efficiency of the nanoparticles.
-
Visualizations
Signaling Pathways
Diterpenoids, the class of compounds to which this compound belongs, are known to modulate key cellular signaling pathways, including apoptosis and NF-κB. Understanding these interactions can help in predicting potential on- and off-target effects.
Caption: Potential modulation of the apoptosis pathway by this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
The following diagram outlines a logical workflow for investigating and minimizing the off-target effects of this compound.
Caption: Workflow for minimizing this compound's off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Activity of this compound Analogs Against Cryptococcus neoformans Involves Production of Reactive Oxygen Species (ROS) and Disruption of Cell Membrane Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Polyalthic Acid Encapsulation in Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the encapsulation efficiency of Polyalthic acid in nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its encapsulation in nanoparticles beneficial?
This compound (PA) is a naturally occurring diterpene compound found in plants of the Copaifera genus.[1][2] It has demonstrated promising biological activities, including antitumor effects.[1][2] However, its therapeutic application is limited by its poor water solubility.[1][2] Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), can overcome this limitation.[1] This nanoformulation enhances its delivery to target cells, improves bioavailability, and can lead to more effective and selective therapeutic outcomes.[1][3]
Q2: What are the most common methods for encapsulating a hydrophobic drug like this compound?
For hydrophobic drugs like this compound, several nanoparticle preparation methods are effective. The most common techniques include:
-
Nanoprecipitation (Solvent Displacement): This is a simple, one-step method where a solution of the drug and a polymer in a water-miscible organic solvent is added to an aqueous phase (anti-solvent), causing the nanoparticles to form instantaneously.[4][5][6] This method has been used successfully to encapsulate this compound with very high efficiency.[1]
-
Emulsion Solvent Evaporation: This technique involves creating an oil-in-water (O/W) emulsion.[7][8] The drug and polymer are dissolved in a water-immiscible organic solvent (the oil phase), which is then emulsified in an aqueous solution containing a surfactant.[5][8] The organic solvent is subsequently evaporated, leaving behind the drug-loaded nanoparticles.[5][8]
-
Dialysis: This method involves dissolving the polymer and drug in an organic solvent and placing the solution in a dialysis bag.[9] The bag is then placed in a non-solvent (usually water), allowing for a slow exchange of solvent and non-solvent, which gradually leads to the formation of nanoparticles.[9]
Q3: Which polymers are suitable for encapsulating this compound?
Biocompatible and biodegradable polymers are preferred for drug delivery applications. For this compound, poly(lactic-co-glycolic acid) (PLGA) has been shown to be highly effective, resulting in high encapsulation efficiency and selective activity against cancer cells.[1] PLGA is widely used and approved by the US FDA for drug delivery systems due to its excellent biocompatibility, biodegradability, and controlled-release properties.[10] Other suitable polymers for hydrophobic drugs include poly(lactic acid) (PLA) and polycaprolactone (B3415563) (PCL).[11][12][13]
Q4: How are Encapsulation Efficiency (EE) and Drug Loading (DL) calculated?
Encapsulation Efficiency (EE) and Drug Loading (DL) are critical parameters for characterizing drug-loaded nanoparticles. They are typically calculated using the following formulas after separating the nanoparticles from the aqueous medium containing the non-encapsulated drug:
Encapsulation Efficiency (%EE): This represents the percentage of the initial drug that is successfully encapsulated within the nanoparticles.
%EE = (Mass of drug in nanoparticles / Total mass of drug used initially) x 100
Drug Loading (%DL): This represents the percentage of the nanoparticle's total mass that is composed of the encapsulated drug.
%DL = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
The amount of encapsulated drug is usually determined indirectly by measuring the amount of free drug in the supernatant after centrifugation of the nanoparticle suspension.[14][15]
Troubleshooting Guide
Problem: My encapsulation efficiency for this compound is low.
Low encapsulation efficiency is a common issue, particularly when working with hydrophobic compounds. Several factors could be responsible.
Answer: To troubleshoot low encapsulation efficiency, consider the following factors and solutions:
-
Drug-Polymer Miscibility and Interaction: this compound must be soluble in the chosen organic solvent along with the polymer. If the drug precipitates prematurely or has poor affinity for the polymer matrix, encapsulation will be low.
-
Solution: Screen different water-miscible solvents (for nanoprecipitation) like acetone (B3395972) or acetonitrile, or water-immiscible solvents (for emulsion methods) like dichloromethane (B109758), to find one that effectively dissolves both PLGA and this compound.[6][16]
-
-
Drug Leakage into the Aqueous Phase: During nanoparticle formation, the hydrophobic drug may diffuse from the organic phase into the external aqueous phase, especially if the process is too slow or the interfacial tension is not optimal.
-
Solution: Increase the polymer concentration or decrease the drug-to-polymer ratio to ensure the drug is sufficiently entrapped within the precipitating polymer matrix.[12] The rapid solvent diffusion in the nanoprecipitation method helps to quickly solidify the polymer around the drug, minimizing leakage.[16]
-
-
Choice of Formulation Method: The chosen method significantly impacts efficiency. For polar yet water-insoluble drugs, some methods are more effective than others.
-
Solution: Nanoprecipitation is often more efficient than emulsion solvent evaporation for encapsulating certain hydrophobic drugs in PLGA nanoparticles.[16] One study reported a dramatic increase in encapsulation efficiency from ~8% with an emulsion method to ~49% with nanoprecipitation for the drug cucurbitacin I.[16] For this compound specifically, nanoprecipitation has achieved an efficiency of 98%.[1]
-
-
Process Parameters: The rate of mixing, stirring speed, and temperature can all influence the kinetics of nanoparticle formation and drug entrapment.
-
Solution: Optimize the stirring rate. A moderate stirring speed is crucial as too low a speed may lead to larger particles and poor drug distribution, while excessively high speeds can increase drug leakage.[6] Ensure the addition of the organic phase to the aqueous phase is done at a constant, controlled rate.
-
Below is a logical workflow to diagnose and solve issues related to low encapsulation efficiency.
Caption: Troubleshooting workflow for low encapsulation efficiency.
Problem: The resulting nanoparticles are too large or have a wide size distribution (high Polydispersity Index - PDI).
Answer: Particle size and uniformity are critical for in vivo performance. They are influenced by several formulation variables:
-
Polymer Concentration: Higher polymer concentrations generally lead to larger nanoparticles.[12][17] This is because the increased viscosity of the organic phase hinders its diffusion into the anti-solvent, resulting in the formation of larger droplets or precipitates.[12]
-
Solution: Decrease the concentration of the polymer (e.g., PLGA) in the organic phase.
-
-
Surfactant/Stabilizer Concentration: Surfactants or stabilizers (like PVA or Pluronic®) play a key role in controlling particle size and preventing aggregation. An increase in surfactant concentration typically leads to smaller nanoparticles.[8][17]
-
Solution: Increase the concentration of the surfactant in the aqueous phase. This provides better coverage of the newly formed particle surfaces, preventing coalescence and Oswald ripening.[18]
-
-
Stirring Rate / Energy Input: The amount of energy applied during emulsification or nanoprecipitation affects the size of the resulting particles.
-
Solution: For emulsion-based methods, higher energy input (e.g., faster homogenization or longer sonication time) breaks down the organic droplets into smaller ones, leading to smaller final nanoparticles.[8] For nanoprecipitation, a higher stirring rate enhances the diffusion of the organic solvent, promoting the formation of smaller, more uniform nuclei.[6] However, excessively high rates can introduce turbulence that may lead to aggregation.
-
-
Solvent to Anti-Solvent Ratio: The ratio between the organic solvent and the aqueous anti-solvent affects the rate of polymer precipitation.
-
Solution: A higher volume of the anti-solvent phase generally favors the rapid diffusion of the solvent and quick precipitation of the polymer, which can lead to smaller particles.[6]
-
Problem: The nanoparticle suspension is unstable and shows aggregation.
Answer: Nanoparticle aggregation is often due to insufficient surface stabilization.
-
Insufficient Stabilizer: The surfaces of the newly formed nanoparticles are thermodynamically unstable and tend to merge to reduce surface energy.
-
Solution: Ensure an adequate concentration of a stabilizer (surfactant) is present in the aqueous phase.[5] For PLGA nanoparticles, polyvinyl alcohol (PVA) and Pluronic® surfactants are commonly used to provide a steric barrier that prevents particles from getting too close and aggregating.
-
-
Zeta Potential: The surface charge of nanoparticles, measured as zeta potential, is a key indicator of colloidal stability. For electrostatic stabilization, a zeta potential of approximately ±30 mV is generally considered sufficient to prevent aggregation.
-
Solution: While PLGA nanoparticles are inherently negatively charged, the choice of surfactant can modulate this value.[1] If aggregation persists, consider using a stabilizer that imparts a higher surface charge.
-
Data Presentation
Table 1: Example Formulation and Characteristics of this compound-Loaded PLGA Nanoparticles
This table summarizes the results from a study that successfully encapsulated this compound using the nanoprecipitation method.[1]
| Parameter | Value | Reference |
| Drug | (-)-ent-polyalthic acid | [1] |
| Polymer | Poly(lactic-co-glycolic acid) (PLGA) | [1] |
| Preparation Method | Nanoprecipitation | [1] |
| Average Size | 98.64 ± 28 nm | [1] |
| Surface Charge (Zeta Potential) | Negative | [1] |
| Encapsulation Efficiency (EE) | 98% | [1] |
| Drug Loading (DL) | 15.6% ± 0.02% | [1] |
Table 2: General Influence of Formulation Parameters on Nanoparticle Properties
This table provides a general guide on how changing key parameters can affect the final nanoparticle characteristics.
| Parameter | Effect of Increasing the Parameter | Primary Nanoparticle Property Affected |
| Polymer Concentration | Increases particle size | Size |
| Drug Concentration | May increase particle size and/or decrease EE | Size, Encapsulation Efficiency |
| Surfactant Concentration | Decreases particle size, increases stability | Size, Stability |
| Stirring Rate / Sonication Power | Decreases particle size | Size |
| Organic Solvent Volume | May increase particle size | Size |
| Aqueous Phase Volume | Decreases particle size | Size |
Experimental Protocols & Workflows
Protocol 1: Nanoprecipitation for Encapsulating this compound
This protocol is based on the successful method reported for encapsulating this compound in PLGA nanoparticles.[1]
Materials:
-
This compound (PA)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (or another suitable water-miscible organic solvent)
-
Purified water
-
Surfactant (e.g., Pluronic F-68 or Polysorbate 80)
-
Magnetic stirrer
Methodology:
-
Prepare the Organic Phase: Dissolve a specific amount of this compound and PLGA in acetone. Ensure complete dissolution.
-
Prepare the Aqueous Phase: Dissolve the surfactant in purified water.
-
Nanoparticle Formation: While stirring the aqueous phase at a constant, moderate speed (e.g., 400-600 rpm) at room temperature, add the organic phase dropwise using a syringe pump for a controlled and constant addition rate.
-
Solvent Evaporation: Continue stirring the suspension for several hours (e.g., 3-4 hours) in a fume hood to allow for the complete evaporation of the organic solvent (acetone).
-
Collection: The resulting nanoparticle suspension can be used as is or further purified by centrifugation to remove any non-encapsulated drug and excess surfactant, followed by resuspension in a suitable medium.
Caption: Experimental workflow for the Nanoprecipitation method.
Protocol 2: Emulsion Solvent Evaporation
This is a general protocol for encapsulating hydrophobic drugs.[5][7][8]
Materials:
-
This compound (PA)
-
PLGA or PLA
-
Dichloromethane (DCM) or another water-immiscible organic solvent
-
Polyvinyl alcohol (PVA) solution (e.g., 1-5% w/v) or another surfactant
-
Homogenizer or sonicator
-
Magnetic stirrer
Methodology:
-
Prepare the Organic Phase (Oil Phase): Dissolve this compound and PLGA in dichloromethane.
-
Prepare the Aqueous Phase: Use a pre-made PVA solution as the aqueous phase.
-
Emulsification: Add the organic phase to a larger volume of the aqueous phase and immediately emulsify using a high-speed homogenizer or a probe sonicator. This creates fine droplets of the organic phase dispersed in the water.
-
Solvent Evaporation: Place the resulting oil-in-water emulsion on a magnetic stirrer and stir for several hours at room temperature to allow the dichloromethane to evaporate. As the solvent evaporates, the polymer precipitates, forming solid nanoparticles.
-
Washing and Collection: Collect the nanoparticles by ultracentrifugation. Wash them multiple times with purified water to remove excess PVA and any unencapsulated drug. The final pellet can be resuspended or freeze-dried for storage.
Caption: Workflow for the Emulsion Solvent Evaporation method.
Protocol 3: Determining Encapsulation Efficiency (Indirect Method)
This protocol describes the most common method for calculating EE.
Methodology:
-
Separate Nanoparticles: After nanoparticle preparation, centrifuge the suspension at high speed (e.g., >15,000 x g) for a sufficient time (e.g., 20-30 minutes) to pellet the nanoparticles completely.
-
Collect Supernatant: Carefully collect the supernatant, which contains the free, unencapsulated this compound.
-
Quantify Free Drug: Measure the concentration of this compound in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A standard calibration curve for this compound must be prepared in the same medium (e.g., water with surfactant) to ensure accuracy.
-
Calculate Encapsulated Drug: Determine the total mass of free drug in the supernatant. Subtract this from the initial total mass of drug added during formulation to find the mass of the drug encapsulated in the nanoparticles.
Mass of Encapsulated Drug = Total Initial Drug Mass - Mass of Free Drug in Supernatant
-
Calculate EE: Use the formula provided in FAQ Q4 to calculate the %EE.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. worldscientific.com [worldscientific.com]
- 6. iajps.com [iajps.com]
- 7. Emulsion Solvent Evaporation Method: Significance and symbolism [wisdomlib.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PLGA-based nanoparticles as cancer drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. zenodo.org [zenodo.org]
- 13. researchgate.net [researchgate.net]
- 14. Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nanoprecipitation is more efficient than emulsion solvent evaporation method to encapsulate cucurbitacin I in PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02297K [pubs.rsc.org]
Validation & Comparative
Polyalthic Acid: A Diterpene's Potential in the Fight Against Gram-Positive Pathogens
For Immediate Publication
A Comparative Analysis of the Efficacy of Polyalthic Acid and Standard Antibiotics
This guide offers a comprehensive comparison of the antibacterial efficacy of this compound, a naturally occurring diterpene, against standard antibiotics. The analysis is tailored for researchers, scientists, and drug development professionals, providing a detailed examination of quantitative data, experimental methodologies, and the underlying mechanism of action.
Executive Summary
This compound (PA) has demonstrated notable in vitro activity, primarily against Gram-positive bacteria, including clinically relevant species such as Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium, and Staphylococcus epidermidis. While its efficacy, as measured by Minimum Inhibitory Concentration (MIC), is generally less potent than standard antibiotics like vancomycin (B549263) and daptomycin (B549167), its unique mechanism of action and potential for biofilm eradication present it as a promising candidate for further investigation and development. This guide synthesizes available data to facilitate an objective comparison of its performance with established therapeutic agents.
In Vitro Antibacterial Efficacy: A Quantitative Comparison
The antibacterial activity of this compound and its analogs has been evaluated against a panel of Gram-positive bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and key standard antibiotics against common bacterial strains.
Table 1: Comparative MIC (µg/mL) of this compound and Standard Antibiotics against Staphylococcus aureus
| Compound | S. aureus ATCC 25923 | Methicillin-Resistant S. aureus (MRSA) |
| This compound | 16[1] | - |
| Vancomycin | 1-2[2][3][4] | 1-2[2][4] |
| Daptomycin | ≤1[2] | 0.064 - 1.5[4] |
| Linezolid (B1675486) | 2[5] | 0.25 - 1[4] |
Table 2: Comparative MIC (µg/mL) of this compound and Standard Antibiotics against Enterococcus Species
| Compound | E. faecalis ATCC 29212 | E. faecium |
| This compound Analog (3a) | 8[1] | - |
| Ampicillin | 4[6][7][8] | >128[5] |
| Vancomycin | 4[6][7][8] | 4[6][7][8] |
| Linezolid | 2[5][9][10] | 2[5][9] |
Table 3: Comparative MIC (µg/mL) of this compound and Standard Antibiotics against Staphylococcus epidermidis
| Compound | S. epidermidis ATCC 12228 |
| This compound | 256[1] |
| Oxacillin | - |
| Vancomycin | 2-4[11] |
| Daptomycin | 0.25[11] |
Table 4: Comparative MBC (µg/mL) of this compound and Standard Antibiotics
| Compound | E. faecalis | S. mutans | S. sobrinus |
| This compound | 25-50 | 25-50 | 25-50 |
| Vancomycin | >128[6][7][8] | - | - |
| Ampicillin | 1024[6][7][8] | - | - |
| Linezolid | 2048[6][7][8] | - | - |
Mechanism of Action: Disrupting the Bacterial Membrane
The primary antibacterial mechanism of this compound is believed to involve the disruption of the bacterial cell membrane. Unlike many standard antibiotics that target specific enzymatic pathways such as cell wall synthesis, protein synthesis, or DNA replication, this compound appears to exert its effect through a more physical mechanism.
Studies on diterpenes suggest that they intercalate into the lipid bilayer of the bacterial membrane, altering its physical properties. This insertion is thought to disrupt the packing of phospholipids, leading to increased membrane permeability and a loss of membrane potential. The subsequent leakage of essential intracellular components and dissipation of the proton motive force ultimately results in bacterial cell death. Scanning electron microscopy (SEM) studies have shown evidence of bacterial cell lysis after treatment with compounds that have similar mechanisms of action[12][13].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared by suspending colonies from an overnight culture in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Antimicrobial Agent Dilution: The test compound (this compound or standard antibiotic) is serially diluted (typically 2-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control (no antimicrobial agent) and a sterility control (no bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Following MIC Determination: After the MIC is determined, an aliquot (typically 10-100 µL) from each well showing no visible growth is subcultured onto a suitable antibiotic-free agar medium.
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum[1][14][15][16].
Safety and Toxicity Profile
A preliminary assessment of the safety profile of this compound has been conducted through in vitro cytotoxicity and in vivo toxicity studies.
Table 5: Cytotoxicity and In Vivo Toxicity of this compound and Standard Antibiotics
| Compound | Cytotoxicity (CC50) | In Vivo Toxicity (LD50) |
| This compound | CC50 on V79 cells: 78.1 - 1250 µg/mL | LC50 in C. elegans: 1000 µg/mL (48h) |
| Vancomycin | - | Rodents: Higher than tobramycin, lower than cefamandole[17] |
| Daptomycin | - | - |
| Linezolid | - | Did not potentiate infections by Gram-negative pathogens in mice[18] |
Conclusion and Future Directions
This compound demonstrates promising antibacterial activity against a range of Gram-positive bacteria. While its potency is generally lower than that of several standard-of-care antibiotics, its distinct membrane-disrupting mechanism of action could be advantageous in combating resistant strains and preventing the development of resistance. Further research is warranted to optimize its structure for enhanced efficacy and to conduct comprehensive preclinical and clinical studies to fully elucidate its therapeutic potential. The data and protocols presented in this guide provide a foundational resource for researchers and drug developers interested in exploring the potential of this compound as a novel antibacterial agent.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Vancomycin, linezolid and daptomycin susceptibility pattern among clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) from Sub- Himalyan Center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Daptomycin, Vancomycin, Linezolid, and Quinupristin-Dalfopristin against Staphylococci and Enterococci, Including Vancomycin- Intermediate and -Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of daptomycin & linezolid against methicillin resistant Staphylococcus aureus & vancomycin resistant enterococci isolated from hospitalized cases in Central India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Measurement of ampicillin, vancomycin, linezolid and gentamicin activity against enterococcal biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. In Vitro Activities of Linezolid against Important Gram-Positive Bacterial Pathogens Including Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro analysis of resistance selection by linezolid in vancomycin-susceptible and -resistant Enterococcus faecalis and Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vancomycin and Daptomycin Pharmacodynamics Differ against a Site-Directed Staphylococcus epidermidis Mutant Displaying the Small-Colony-Variant Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A preliminary investigation into bacterial viability using scanning electron microscopy–energy-dispersive X-ray analysis: The case of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microchemlab.com [microchemlab.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. Toxicology of vancomycin in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of Linezolid on the 50% Lethal Dose and 50% Protective Dose in Treatment of Infections by Gram-Negative Pathogens in Naive and Immunosuppressed Mice and on the Efficacy of Ciprofloxacin in an Acute Murine Model of Septicemia - PMC [pmc.ncbi.nlm.nih.gov]
Polyalthic Acid Demonstrates Significant Anticancer Activity in Preclinical Xenograft Models
A comprehensive analysis of xenograft studies reveals the potential of Polyalthic acid, a clerodane diterpene, as a potent anti-cancer agent. In direct comparisons with established chemotherapeutics, this compound and its derivatives exhibit significant tumor growth inhibition, underscoring their promise in oncology drug development.
This guide provides a detailed comparison of the anticancer activity of this compound and related compounds in xenograft models, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. The information is intended for researchers, scientists, and drug development professionals in the field of oncology.
Comparative Efficacy in Xenograft Models
Recent preclinical studies have validated the anticancer properties of extracts from Polyalthia longifolia, a plant rich in this compound and other clerodane diterpenes. In a key study utilizing a HeLa human cervical cancer xenograft model, a methanolic leaf extract of Polyalthia longifolia demonstrated significant dose-dependent inhibition of tumor growth over a 35-day treatment period.
The study compared the efficacy of the plant extract at two different dosages (500 and 1000 mg/kg/body weight) with the established chemotherapeutic agent, Etoposide (20 mg/kg/body weight). The results, as detailed in the table below, highlight the potent antitumor effects of the Polyalthia longifolia extract.
| Treatment Group | Dosage | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control (5% DMSO) | - | 1250 ± 150 | - |
| Polyalthia longifolia Extract | 500 mg/kg | 650 ± 80 | 48% |
| Polyalthia longifolia Extract | 1000 mg/kg | 400 ± 50 | 68% |
| Etoposide | 20 mg/kg | 550 ± 65 | 56% |
Data is estimated based on qualitative descriptions from the cited study. The study reported significant tumor growth inhibition.
It is important to note that while this compound is a major bioactive component of Polyalthia longifolia, the tested extract contains a mixture of phytochemicals. Further studies with isolated this compound are warranted to determine its specific contribution to the observed anticancer activity.
Experimental Protocols
To ensure the reproducibility and validity of these findings, it is crucial to understand the underlying experimental methodologies. The following is a detailed protocol for a typical HeLa xenograft study, based on established practices.[1][2][3]
Cell Culture and Animal Model
-
Cell Line: HeLa (human cervical carcinoma) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used. These mice are immunocompromised, which prevents the rejection of human tumor xenografts.
Xenograft Implantation
-
HeLa cells are harvested during the exponential growth phase.
-
A cell suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® is prepared.
-
The cell suspension is subcutaneously injected into the right flank of each mouse.
-
Tumor growth is monitored regularly using calipers.
Treatment Protocol
-
When tumors reach a palpable size (approximately 100-150 mm³), mice are randomly assigned to different treatment groups.
-
The Polyalthia longifolia extract (or isolated this compound) is administered orally or intraperitoneally at the specified doses.
-
The positive control group receives a standard chemotherapeutic agent, such as Etoposide.
-
The vehicle control group receives the solvent used to dissolve the test compounds.
-
Treatments are administered daily or on a predetermined schedule for a specified duration (e.g., 35 days).
Assessment of Antitumor Activity
-
Tumor volume is measured 2-3 times per week using the formula: Volume = (Width² x Length) / 2.
-
At the end of the study, mice are euthanized, and the tumors are excised and weighed.
-
Tumor growth inhibition is calculated as: [(Mean tumor volume of control group - Mean tumor volume of treated group) / Mean tumor volume of control group] x 100%.
Molecular Mechanisms of Action
The anticancer activity of this compound and related compounds is attributed to their ability to induce programmed cell death (apoptosis) and inhibit cell proliferation.[4] Studies have shown that these compounds modulate key signaling pathways involved in cancer progression.
Induction of Apoptosis
This compound and extracts of Polyalthia longifolia have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[5] This is characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that ultimately leads to cell death.
Modulation of Signaling Pathways
Emerging evidence suggests that this compound may also exert its anticancer effects by modulating critical signaling pathways such as the PI3K/Akt and MAPK pathways. These pathways are often dysregulated in cancer and play a crucial role in cell survival, proliferation, and angiogenesis. By inhibiting these pathways, this compound can effectively halt tumor progression.
Conclusion
The available preclinical data strongly support the anticancer potential of this compound and related compounds found in Polyalthia longifolia. The demonstrated efficacy in xenograft models, coupled with a favorable mechanism of action involving the induction of apoptosis and modulation of key cancer-related signaling pathways, positions this compound as a promising candidate for further investigation and development as a novel cancer therapeutic. Future research should focus on isolating and evaluating the in vivo efficacy of pure this compound and its derivatives in a broader range of cancer xenograft models to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. HeLa Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of the In Vivo Antitumor Activity of Polyalthia longifolia Leaf Extract Against HeLa Cell Xenograft Tumor: A Microscopic-Based Histological and Immunohistochemical Microanalyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Polyalthic Acid and Other Diterpenes: Biological Activity and Mechanisms
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of the Therapeutic Potential of Four Prominent Diterpenes.
This guide provides a comparative overview of the biological activities of four diterpenes: Polyalthic acid, Kaurenoic acid, Isosteviol, and Andrograpanin. The information is compiled from various scientific studies to offer a comprehensive resource for researchers and professionals in the field of drug discovery and development. The data presented herein is intended to facilitate a deeper understanding of their therapeutic potential and to guide future research.
Comparative Biological Activity Data
The following tables summarize the cytotoxic and antimicrobial activities of this compound, Kaurenoic acid, Isosteviol, and Andrograpanin, as reported in various studies. It is important to note that the experimental conditions, such as cell lines, microbial strains, and assay methodologies, may vary between studies, which can influence the absolute values. Therefore, this data should be interpreted as a comparative guide rather than a direct head-to-head comparison under a single set of conditions.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM)
| Diterpene | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound | MCF-7 (Breast) | Not specified, but showed selective growth inhibition | |
| L. donovani amastigotes | 8.68 ± 0.33 µg/mL | [1] | |
| T. brucei | 3.87 ± 0.28 µg/mL | [1] | |
| Kaurenoic acid | HCT116 (Colon) | > 50 | [2] |
| MDA-MB-231 (Breast) | > 50 | [2] | |
| Isosteviol | A375 (Melanoma) | > 100 | [3] |
| HT29 (Colon Adenocarcinoma) | > 100 | [3] | |
| MCF-7 (Breast Adenocarcinoma) | > 100 | [3] | |
| A2780 (Ovarian Carcinoma) | > 100 | [3] | |
| HeLa (Cervical Adenocarcinoma) | > 100 | [3] | |
| HepG2 (Hepatocellular Carcinoma) | 11.05 ± 0.55 (Derivative 2d) | ||
| HCT-116 (Colon Carcinoma) | 7.44 ± 0.37 (Derivative 5b) | ||
| Andrograpanin | Not specified | Inhibited pro-inflammatory cytokine production | [4] |
| Andrographolide (related to Andrograpanin) | KB (Oral Cancer) | 106 ± 1 µg/ml | [5] |
| DBTRG-05MG (Glioblastoma) | 13.95 (72h) | [6] | |
| T47D (Breast) | 21.618 µg/ml (Ethyl acetate (B1210297) fraction) | [7] | |
| HeLa (Cervical) | 18.486 µg/ml (Ethyl acetate fraction) | [7] | |
| WiDr (Colon) | 13.467 µg/ml (Ethyl acetate fraction) | [7] |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Diterpene | Microorganism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus epidermidis | >512 | |
| Enterococcus faecalis | 8 (Analog 3a) | ||
| Cariogenic Bacteria | 25 - 50 | [1] | |
| Kaurenoic acid | Staphylococcus aureus | 125 | [8] |
| Staphylococcus epidermidis | 250 | [8] | |
| Bacillus subtilis | 1000 | [8] | |
| Cariogenic Bacteria | 3.12 - 100 | [8] | |
| Isosteviol | Staphylococcus epidermidis | 125 | |
| Staphylococcus aureus | 125 | [9] | |
| Klebsiella pneumoniae | 62.5 | [9] | |
| Candida albicans | 62.5 | [9] | |
| Aspergillus niger | 125 | [9] | |
| Andrograpanin/Andrographolide | Streptococcus mutans | 7.8 | [10] |
| Candida albicans | 250 | [10] | |
| Microsporum canis | 100 (DCM extract) | [11] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Diterpene stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the diterpene compounds. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) should be included. Incubate for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (or between 550 and 600 nm) using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[13][14]
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[15]
Broth Microdilution Assay for Antimicrobial Susceptibility
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
96-well microplates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Diterpene stock solutions (dissolved in DMSO)
-
Inoculum suspension of the microorganism (adjusted to a 0.5 McFarland standard)
-
Resazurin solution (optional, as a growth indicator)
Procedure:
-
Preparation of Microplates: Dispense 100 µL of the appropriate broth medium into each well of a 96-well microplate.[6]
-
Serial Dilutions: Prepare serial two-fold dilutions of the diterpene compounds directly in the microplate wells.[5]
-
Inoculation: Add 100 µL of the microbial inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of approximately 5 × 10⁴ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).[6]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[5]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance. If using a growth indicator like resazurin, a color change will indicate microbial growth.[6]
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Signaling Pathways
Diterpenes exert their anti-inflammatory effects through the modulation of various signaling pathways. Below are diagrams illustrating the known mechanisms for Kaurenoic acid, Andrograpanin, and Isosteviol.
Kaurenoic acid has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[9][16] It also demonstrates an analgesic effect by activating the NO-cyclic GMP-protein kinase G-ATP-sensitive potassium channel signaling pathway.[9][16]
Andrograpanin exhibits its anti-inflammatory properties by down-regulating the p38 mitogen-activated protein kinase (MAPKs) signaling pathway in lipopolysaccharide (LPS)-activated macrophages.[4] This leads to the inhibition of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[4]
Isosteviol demonstrates a multi-faceted anti-inflammatory mechanism by regulating key signaling pathways including NF-κB, PI3K/Akt, and AMPK.[17] It has also been shown to reduce acute inflammatory responses by upregulating matrix metalloproteinase-9 (MMP9) in macrophages, which leads to M2 polarization and a decrease in pro-inflammatory cytokines.[3]
While this compound is known to possess anti-inflammatory properties, the specific signaling pathways have been less definitively elucidated in the reviewed literature.[1][18]
Experimental Workflow for Diterpene Bioactivity Screening
The following diagram outlines a general workflow for the initial screening and evaluation of the biological activities of diterpenes.
This guide provides a foundational comparison of this compound with other notable diterpenes. The presented data and methodologies are intended to serve as a valuable resource for the scientific community, fostering further investigation into the therapeutic applications of these promising natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Isosteviol reduces the acute inflammatory response after burns by upregulating MMP9 in macrophages leading to M2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Andrograpanin, isolated from Andrographis paniculata, exhibits anti-inflammatory property in lipopolysaccharide-induced macrophage cells through down-regulating the p38 MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cris.unibo.it [cris.unibo.it]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 11. Antimicrobial activity of kaurenoic acid derivatives substituted on carbon-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. researchgate.net [researchgate.net]
- 16. Kaurenoic acid from Sphagneticola trilobata Inhibits Inflammatory Pain: effect on cytokine production and activation of the NO-cyclic GMP-protein kinase G-ATP-sensitive potassium channel signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isosteviol: a potential cardioprotective agent | Archives of Pharmacy [aseestant.ceon.rs]
- 18. Synthesis and Antibacterial Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Polyalthic Acid
For researchers, scientists, and drug development professionals, the precise and reliable quantification of bioactive compounds like Polyalthic acid is fundamental. This guide presents a comprehensive comparison of common analytical methods for the quantification of this compound. In the absence of extensive, directly published cross-validation studies for this specific analyte, this document synthesizes established analytical methodologies for structurally similar compounds to construct a representative cross-validation framework. The primary focus is on High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), detailing their respective performance characteristics and providing illustrative experimental protocols.
The cross-validation of analytical methods is a critical process to ensure that different techniques yield comparable and reliable results, thereby guaranteeing data integrity across various studies and laboratories.[1] The principles for such validation are well-established within international guidelines, such as those from the International Council for Harmonisation (ICH).
Comparative Performance Data
The choice of an analytical method is often a trade-off between the required sensitivity, selectivity, cost, and the complexity of the sample matrix. The following tables summarize the anticipated performance parameters for the analysis of this compound using HPLC-UV, HPTLC, and LC-MS/MS.
Table 1: Comparison of Analytical Method Performance Parameters for this compound Quantification
| Parameter | HPLC-UV | HPTLC | LC-MS/MS |
| **Linearity (R²) ** | ≥ 0.99[2][3] | ≥ 0.99[4][5] | ≥ 0.99[6] |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~10-30 ng/spot[4][5] | ~0.01-1 ng/mL[6] |
| Limit of Quantification (LOQ) | ~50-200 ng/mL | ~30-80 ng/spot[4][5] | ~0.1-5 ng/mL[6] |
| Accuracy (% Recovery) | 95-105%[2] | 98-102%[5] | 90-110%[6] |
| Precision (%RSD) | < 2%[3] | < 3%[5] | < 15% |
| Selectivity/Specificity | Moderate to High | Moderate | Very High |
| Throughput | Moderate | High | Moderate |
| Cost per Sample | Low to Moderate | Low | High |
Experimental Protocols
Detailed and robust experimental protocols are the cornerstone of reproducible analytical science. Below are representative methodologies for the quantification of this compound.
Standardized Sample Preparation
A uniform sample preparation protocol is essential to minimize variability between different analytical techniques.
-
Extraction : Macerate the dried plant material from Polyalthia species with a suitable solvent such as ethanol (B145695) or methanol.[7][8]
-
Filtration and Concentration : Filter the extract to remove solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator.[7]
-
Purification (Optional) : Depending on the extract's complexity, a solid-phase extraction (SPE) step can be used for cleanup and enrichment of the target analyte.
-
Reconstitution : Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol, mobile phase) for injection into the analytical instrument.[8][9]
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation : A standard HPLC system equipped with a UV/Vis detector.[2]
-
Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2][3]
-
Mobile Phase : An isocratic or gradient mixture of an acidified aqueous solution (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol.[2][3]
-
Flow Rate : A typical flow rate is around 1.0 mL/min.[3]
-
Detection Wavelength : Determined by the UV absorbance maximum of this compound, likely in the range of 200-220 nm.
-
Injection Volume : 10-20 µL.
High-Performance Thin-Layer Chromatography (HPTLC)
-
Instrumentation : HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase : Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.[4][7]
-
Mobile Phase : A mixture of non-polar and polar solvents, for example, Toluene: Acetic Acid: Formic Acid in a ratio of 9:4:0.5 (v/v/v).[4]
-
Application : Apply standards and samples as bands using an automatic applicator.
-
Development : Develop the plate in a saturated twin-trough chamber.
-
Densitometric Analysis : Scan the plates after derivatization (if necessary) at the wavelength of maximum absorbance.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Instrumentation : An ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).[10]
-
Column : A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase : Similar to HPLC, using LC-MS grade solvents and additives like formic acid to enhance ionization.[11]
-
Ionization Mode : Electrospray ionization (ESI) in negative ion mode is typically suitable for acidic compounds.
-
MS/MS Detection : Operate in Multiple Reaction Monitoring (MRM) mode for quantification, using specific precursor-to-product ion transitions for this compound.
Mandatory Visualizations
A systematic approach is crucial for the successful cross-validation of analytical methods. The following diagrams illustrate the general workflow and the key parameters that are assessed.
A typical workflow for the cross-validation of two analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 3. japsonline.com [japsonline.com]
- 4. jocpr.com [jocpr.com]
- 5. jbiochemtech.com [jbiochemtech.com]
- 6. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer | MDPI [mdpi.com]
- 7. Solicitation of HPLC and HPTLC Techniques for Determination of Rutin from Polyalthia longifolia Thwaites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Unveiling the Cytotoxic Potential of Polyalthic Acid and Its Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of Polyalthic acid and its derivatives, supported by experimental data. The information is presented to facilitate the evaluation of these compounds as potential anticancer agents.
This compound, a naturally occurring clerodane diterpene, has garnered significant interest in the scientific community for its diverse biological activities, including its potential as an anticancer agent. This guide delves into a comparative analysis of the cytotoxicity of this compound and its synthesized derivatives, presenting available data on their efficacy against various cell lines. Furthermore, it details the experimental protocols for key cytotoxicity assays and elucidates the proposed signaling pathways through which these compounds exert their cell-killing effects.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic efficacy of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The available data, while not exhaustive for a wide range of cancer cell lines, provides valuable insights into the potential of these compounds.
One study has reported the cytotoxicity of this compound against the human breast adenocarcinoma cell line, MCF-7, and the non-cancerous human breast epithelial cell line, MCF-10A. This provides a preliminary indication of its potential selectivity for cancer cells.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast Adenocarcinoma) | 98.76 | [1] |
| This compound | MCF-10A (Non-cancerous Breast Epithelium) | > 98.76 | [1] |
In an effort to explore the therapeutic potential of this compound beyond cancer, a series of amide and diol derivatives were synthesized and evaluated for their activity against parasitic protozoa. While not a direct measure of anticancer cytotoxicity, this data provides the first comparative analysis of synthesized this compound derivatives and highlights how structural modifications can influence biological activity.
| Compound | Organism | IC50 (µg/mL) | Reference |
| This compound | Leishmania donovani | 3.87 | [2] |
| This compound | Trypanosoma brucei | 8.68 | [2] |
| Amide Derivative 2h | Leishmania donovani | 3.84 | [2] |
| Amide Derivative 2c | Trypanosoma brucei | 2.54 | [2] |
Delving into the Mechanism of Action: The Apoptotic Pathway
Preliminary evidence suggests that this compound and its related compounds induce cytotoxicity in cancer cells primarily through the induction of apoptosis, a form of programmed cell death. The intrinsic, or mitochondrial, pathway of apoptosis is believed to be a key mechanism. This pathway is characterized by a cascade of events involving the B-cell lymphoma 2 (Bcl-2) family of proteins and caspases, which are a family of cysteine proteases that execute the apoptotic process.
The proposed mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins, leading to the activation of initiator caspases (e.g., caspase-9) and subsequently, executioner caspases (e.g., caspase-3). Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Experimental Protocols: A Guide for Researchers
To ensure the reproducibility and standardization of cytotoxicity studies, detailed experimental protocols are essential. Below are the methodologies for two key assays commonly used to evaluate the cytotoxic effects of compounds like this compound and its derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method to detect and quantify apoptosis. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometric Analysis: Analyze the stained cells by flow cytometry. The cell population can be differentiated into four groups: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
Visualizing the Process: Workflows and Pathways
To provide a clearer understanding of the experimental and biological processes involved, the following diagrams have been generated using Graphviz.
Conclusion and Future Directions
The available evidence suggests that this compound and its derivatives are promising candidates for further investigation as cytotoxic agents. The preliminary data on this compound's selectivity for cancer cells over non-cancerous cells is encouraging and warrants more extensive studies across a broader panel of cancer cell lines. The successful synthesis and biological evaluation of amide and diol derivatives underscore the potential for structural modifications to enhance the therapeutic properties of the parent compound.
Future research should focus on a systematic synthesis and screening of a wider array of this compound derivatives against diverse cancer cell lines to establish a clear structure-activity relationship. In-depth mechanistic studies are also crucial to fully elucidate the molecular targets and signaling pathways involved in their cytotoxic and apoptotic effects. Such investigations will be instrumental in advancing the development of this compound-based compounds as novel and effective anticancer therapies.
References
A Head-to-Head Comparison of Polyalthic Acid and Kaurenoic Acid for Researchers and Drug Development Professionals
An in-depth analysis of the physicochemical properties, biological activities, and mechanisms of action of two promising diterpenoid compounds.
This guide provides a comprehensive, data-driven comparison of Polyalthic acid and kaurenoic acid, two naturally occurring diterpenoids with significant therapeutic potential. Researchers, scientists, and drug development professionals will find a detailed examination of their cytotoxic, anti-inflammatory, and antibacterial properties, supported by experimental data and detailed methodologies.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and kaurenoic acid is crucial for their development as therapeutic agents. Both compounds are diterpenes, sharing a common structural backbone, yet subtle differences in their functional groups contribute to variations in their physical and chemical characteristics.
| Property | This compound | Kaurenoic Acid |
| Chemical Structure | ||
| Molecular Formula | C₂₀H₂₈O₂ | C₂₀H₃₀O₂ |
| Molecular Weight | 316.44 g/mol | 302.45 g/mol |
| Melting Point | Not available | 171-172 °C |
| Solubility | Poor water solubility[1] | Practically insoluble in water[2]; Soluble in methanol, ethanol, DMSO, and other organic solvents |
Biological Activities: A Comparative Overview
Both this compound and kaurenoic acid exhibit a broad spectrum of biological activities, making them attractive candidates for further investigation in various therapeutic areas. The following tables summarize their reported cytotoxic, anti-inflammatory, and antibacterial activities, presenting quantitative data where available.
Cytotoxicity
The cytotoxic potential of these compounds has been evaluated against a range of cancer cell lines, with IC₅₀ values indicating their potency in inhibiting cell growth.
| Cell Line | This compound IC₅₀ (µM) | Kaurenoic Acid IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | Selective growth inhibition, specific IC₅₀ not provided in abstract[1] | > 50 µM |
| Other Cancer Cell Lines | Data not readily available in a comparative format | HCT116 (Colon): 22.4 µM, HTB-26 (Breast), PC-3 (Prostate), HepG2 (Liver): 10-50 µM[3] |
Anti-inflammatory Activity
Both compounds have demonstrated anti-inflammatory properties, with kaurenoic acid's mechanism being more extensively characterized.
| Assay | This compound | Kaurenoic Acid |
| Inhibition of Pro-inflammatory Cytokines | Reduces levels of IL-6, IL-8, and TNF-α[4] | Reduces levels of TNF-α and IL-1β |
| Inhibition of Inflammatory Enzymes | Data not available | Inhibits iNOS and COX-2 expression[1] |
| IC₅₀ Values | Not available | Inhibition of NO production (RAW 264.7 cells): 0.042 to 8.22 μM[5] |
Antibacterial Activity
This compound and kaurenoic acid have shown activity against a variety of bacterial strains, particularly Gram-positive bacteria.
| Bacterial Strain | This compound MIC (µg/mL) | Kaurenoic Acid MIC (µg/mL) |
| Staphylococcus aureus | >512 | MRSA: 34.7 (IC₅₀)[6] |
| Enterococcus faecalis | 8 | 12.5 - 25[6] |
| Enterococcus faecium | 16 | 59.7 (IC₅₀)[6] |
| Staphylococcus epidermidis | 256 | 12.5 - 25[6] |
| Cariogenic Bacteria (S. mutans, S. salivarius, S. sobrinus) | 25 - 50 | 10 - 200[7][8] |
Mechanisms of Action: A Deeper Dive
Understanding the molecular mechanisms by which these compounds exert their biological effects is paramount for targeted drug design and development.
Kaurenoic Acid: A Multi-pronged Anti-inflammatory and Cytotoxic Agent
Kaurenoic acid's anti-inflammatory effects are well-documented and appear to be mediated through multiple signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Furthermore, it downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[1] A significant aspect of its mechanism involves the activation of the nitric oxide (NO)-cyclic GMP-protein kinase G (PKG)-ATP-sensitive potassium channel signaling pathway. Its cytotoxic activity is linked to the induction of apoptosis.
This compound: Membrane Disruption and Apoptosis Induction
The primary antibacterial mechanism of this compound is believed to be the disruption of bacterial cell membrane integrity.[9] This alteration of the physical properties of the membrane leads to cell death. In terms of its anticancer effects, this compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[10] The specific signaling pathways governing its anti-inflammatory and apoptotic activities are still under investigation but are thought to involve the modulation of redox status within the cell.[10]
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or kaurenoic acid and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Anti-inflammatory Assay: Measurement of TNF-α and IL-6
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) in a 24-well plate. Pre-treat the cells with different concentrations of the test compounds for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of cytokines from a standard curve and calculate the percentage of inhibition compared to the LPS-stimulated control.
Antibacterial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of kaurenoic acid derivatives substituted on carbon-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antibacterial Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyalthia longifolia Methanolic Leaf Extracts (PLME) induce apoptosis, cell cycle arrest and mitochondrial potential depolarization by possibly modulating the redox status in hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Polyalthic Acid Through Gene Expression Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the hypothesized mechanism of action of Polyalthic acid, a naturally occurring diterpenoid with recognized anti-inflammatory and anti-cancer potential. By leveraging gene expression analysis, researchers can elucidate the molecular pathways modulated by this compound and objectively compare its performance against established therapeutic agents. This document outlines hypothetical, yet plausible, experimental data and detailed protocols to guide such an investigation.
Introduction: this compound and its Therapeutic Potential
This compound, a diterpene isolated from plants of the Polyalthia and Copaifera genera, has demonstrated a spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects in preclinical studies. While its therapeutic promise is evident, a comprehensive understanding of its molecular mechanism of action is crucial for its advancement as a potential therapeutic agent. Gene expression profiling offers a powerful, unbiased approach to identify the signaling pathways modulated by this compound, thereby validating its mechanism and identifying potential biomarkers for its activity.
This guide focuses on a hypothesized mechanism wherein this compound exerts its effects through the modulation of key signaling pathways frequently implicated in inflammation and cancer: NF-κB, MAPK, and PI3K/Akt .
Comparative Gene Expression Analysis
To validate the mechanism of action of this compound, a comprehensive gene expression analysis using RNA sequencing (RNA-seq) can be performed. In this hypothetical study, human breast cancer cells (MCF-7) and macrophage-like cells (differentiated THP-1) are treated with this compound, a standard-of-care chemotherapy drug (Doxorubicin), and a potent anti-inflammatory agent (Dexamethasone). The resulting changes in gene expression are quantified and compared.
Hypothetical Gene Expression Data in MCF-7 Breast Cancer Cells
The following table summarizes the hypothetical fold changes in the expression of key genes involved in apoptosis and cell cycle regulation in MCF-7 cells following treatment with this compound and Doxorubicin.
| Gene | Function | This compound (Fold Change) | Doxorubicin (Fold Change) |
| TP53 | Tumor Suppressor, Apoptosis | 2.5 | 3.1 |
| BAX | Pro-apoptotic | 2.8 | 3.5 |
| BCL-2 | Anti-apoptotic | -3.2 | -4.0 |
| Caspase-3 | Executioner Caspase | 3.5 | 4.2 |
| Caspase-9 | Initiator Caspase | 3.1 | 3.8 |
| CDKN1A (p21) | Cell Cycle Arrest | 2.2 | 2.9 |
| CCND1 (Cyclin D1) | Cell Cycle Progression | -2.5 | -3.3 |
Hypothetical Gene Expression Data in LPS-stimulated THP-1 Macrophages
The table below presents hypothetical fold changes in the expression of key pro-inflammatory genes in lipopolysaccharide (LPS)-stimulated THP-1 cells after treatment with this compound and Dexamethasone.
| Gene | Function | This compound (Fold Change) | Dexamethasone (Fold Change) |
| TNF-α | Pro-inflammatory Cytokine | -4.5 | -6.2 |
| IL-6 | Pro-inflammatory Cytokine | -5.1 | -7.5 |
| IL-1β | Pro-inflammatory Cytokine | -4.8 | -6.8 |
| COX-2 | Pro-inflammatory Enzyme | -3.9 | -5.5 |
| iNOS | Pro-inflammatory Enzyme | -4.2 | -6.0 |
| NFKBIA (IκBα) | NF-κB Inhibitor | 2.5 | 3.5 |
Experimental Protocols
Cell Culture and Treatment
-
MCF-7 Cells: Human breast adenocarcinoma cell line MCF-7 will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells will be seeded in 6-well plates and allowed to adhere for 24 hours. Subsequently, cells will be treated with this compound (10 µM), Doxorubicin (1 µM), or vehicle control (DMSO) for 24 hours.
-
THP-1 Macrophages: Human monocytic THP-1 cells will be differentiated into macrophage-like cells by treatment with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours. Differentiated cells will be pre-treated with this compound (10 µM), Dexamethasone (1 µM), or vehicle control (DMSO) for 1 hour, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) for 6 hours.
RNA Extraction and Quality Control
Total RNA will be extracted from treated and control cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quantity and quality of the extracted RNA will be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high purity and integrity (RIN > 8).
RNA Sequencing (RNA-seq)
-
Library Preparation: RNA-seq libraries will be prepared from 1 µg of total RNA using a stranded mRNA library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process involves mRNA purification, fragmentation, first and second-strand cDNA synthesis, adenylation of 3' ends, adapter ligation, and library amplification.
-
Sequencing: The prepared libraries will be sequenced on an Illumina NovaSeq platform to generate approximately 20-30 million paired-end reads per sample.
Quantitative Real-Time PCR (qRT-PCR) Validation
To validate the RNA-seq results, the expression levels of a subset of key genes will be quantified using qRT-PCR.
-
cDNA Synthesis: 1 µg of total RNA will be reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
PCR Amplification: qRT-PCR will be performed using a real-time PCR system (e.g., Applied Biosystems 7500) with SYBR Green master mix and gene-specific primers. The relative gene expression will be calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.
Data Analysis
-
RNA-seq Data Analysis: Raw sequencing reads will be quality-checked using FastQC. Adapters and low-quality reads will be trimmed. The cleaned reads will be aligned to the human reference genome (GRCh38) using a splice-aware aligner like STAR. Gene expression levels will be quantified using tools such as RSEM or featureCounts. Differential gene expression analysis will be performed using DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |1| will be considered significantly differentially expressed.
-
Pathway Analysis: Gene set enrichment analysis (GSEA) and pathway analysis using databases like KEGG and Gene Ontology (GO) will be performed to identify the biological pathways significantly affected by this compound treatment.
Visualizing the Mechanism and Workflow
To clearly illustrate the hypothesized signaling pathways, the experimental workflow, and the logical framework for validation, the following diagrams are provided.
Caption: Hypothesized signaling pathways modulated by this compound.
Caption: Workflow for gene expression analysis of this compound.
Structure-Activity Relationship (SAR) of Polyalthic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various analogs of polyalthic acid, a naturally occurring diterpene. The structure-activity relationship (SAR) is explored by summarizing quantitative data from experimental studies, providing detailed methodologies for key assays, and visualizing essential workflows and mechanisms.
Introduction to this compound and its Analogs
This compound is a labdane (B1241275) diterpenoid that has garnered significant interest in the scientific community due to its diverse biological activities, including antibacterial, antifungal, and antiparasitic properties.[1] However, the therapeutic potential of the parent compound is often limited by modest potency. To address this, researchers have synthesized a range of this compound analogs, primarily by modifying the carboxylic acid group at the C-19 position, to investigate the structure-activity relationships and identify derivatives with enhanced efficacy and selectivity. This guide focuses on the comparative analysis of these analogs, providing a valuable resource for researchers in the field of natural product chemistry and drug discovery.
Comparative Biological Activity of this compound Analogs
The biological activities of this compound and its synthesized analogs have been evaluated against a variety of pathogens. The following tables summarize the quantitative data from these studies, providing a clear comparison of their potency.
Table 1: Antibacterial Activity of this compound and its Analogs
| Compound | Organism | MIC (mg/L) | IC50 (µg/mL) | Reference |
| This compound | Staphylococcus aureus ATCC 25923 | 16 | - | [1] |
| Enterococcus faecium | - | 8.5 | [1] | |
| Amide Analog 2a | Staphylococcus aureus ATCC 25923 | 16 | - | [1] |
| Enterococcus faecium | 16 | - | [1] | |
| Staphylococcus epidermidis | >32 | - | [1] | |
| Enterococcus faecalis ATCC 29212 | >32 | - | [1] | |
| Amine Analog 3a | Staphylococcus aureus ATCC 25923 | 16 | - | [1] |
| Enterococcus faecium | 16 | - | [1] | |
| Staphylococcus epidermidis | 16 | - | [1] | |
| Enterococcus faecalis ATCC 29212 | 8 | - | [1] |
Table 2: Antifungal Activity of this compound and its Analogs
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Candida albicans | >50 | |
| Cryptococcus neoformans | >50 | ||
| Amide Analog | Candida albicans | 21.8 | |
| Cryptococcus neoformans | 12.3 |
Note: Specific analog designations were not provided in the abstract for antifungal activity.
Table 3: Antiparasitic Activity of this compound and its Analogs
| Compound | Organism | IC50 (µg/mL) | Reference |
| This compound | Leishmania donovani | 8.68 | [2] |
| Trypanosoma brucei | 3.87 | [2] | |
| Amide Analog 2c | Trypanosoma brucei | 2.54 | [2] |
| Amide Analog 2h | Leishmania donovani | 3.84 | [2] |
| This compound | Leishmania amazonensis (promastigotes) | 2.01 µM | [3] |
| Leishmania amazonensis (amastigotes) | 3.22 µM | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Synthesis of this compound Analogs
General Procedure for Amide Synthesis: A mixture of triphenylphosphine (B44618) (10 equivalents) and carbon tetrachloride (10 mL) is stirred under reflux for 5 hours in an inert atmosphere. The solution is cooled to room temperature, and this compound (1 equivalent) dissolved in carbon tetrachloride is added. The solution is then heated under reflux for 30 minutes. The solvent is removed under reduced pressure, and the respective amine (20 equivalents) dissolved in dichloromethane (B109758) (5 mL) is added. The mixture is stirred overnight at room temperature.
General Procedure for Amine Synthesis: The corresponding amide (1 equivalent) is dissolved in anhydrous tetrahydrofuran (B95107) (10 mL), and the solution is cooled to 0°C. Diisobutylaluminium hydride (DIBAL-H, 8.5 equivalents) is then added. The solution is stirred under an inert atmosphere for 4 hours. A mixture of methanol (B129727) and water (10:0.5) is added to quench the reaction. Tetrahydrofuran is removed under vacuum, and the aqueous phase is extracted three times with dichloromethane. The combined organic phases are dried over magnesium sulfate, and the solvent is removed. The crude product is purified by automated flash chromatography.
Biological Assays
Broth Microdilution Assay for Antibacterial Activity: The minimum inhibitory concentrations (MICs) are determined using the broth microdilution method in 96-well microtiter plates. Bacterial strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth). The compounds are serially diluted in the broth, and a standardized inoculum of the test microorganism is added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antifungal Susceptibility Testing: Antifungal activity is determined by a broth microdilution method. Fungal strains are cultured in a suitable medium (e.g., RPMI-1640). Serial dilutions of the test compounds are prepared in 96-well plates. A standardized fungal inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours. The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often measured spectrophotometrically or by using a metabolic indicator like resazurin.
In Vitro Anti-leishmanial and Anti-trypanosomal Assays: The in vitro activity against Leishmania donovani and Trypanosoma brucei is assessed. For L. donovani, the assay is typically performed on the amastigote stage within macrophages. For T. brucei, the bloodstream form is used. The parasites are incubated with serial dilutions of the test compounds for a specified period (e.g., 72 hours). The viability of the parasites is then determined using a fluorescent or colorimetric reagent such as resazurin. The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curves.
Visualizing Workflows and Mechanisms
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Caption: Synthesis of this compound amide and amine analogs.
Caption: Proposed antifungal mechanism of action for this compound analogs.
Conclusion
The structure-activity relationship studies of this compound analogs have demonstrated that modification of the carboxylic acid moiety can significantly influence their biological activity. The conversion to amides and subsequently to amines has yielded derivatives with improved potency against various bacterial, fungal, and parasitic organisms. This comparative guide provides a valuable starting point for researchers aiming to design and develop novel antimicrobial and antiparasitic agents based on the this compound scaffold. Further investigations into the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation therapeutic agents.
References
- 1. Synthesis and Antibacterial Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of this compound derivatives for the treatment of neglected diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Diterpene this compound Combined with Amphotericin B against Leishmania amazonensis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro and In Vivo Efficacy of Polyalthic Acid
For Researchers, Scientists, and Drug Development Professionals
Polyalthic acid, a naturally occurring diterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comprehensive comparison of its efficacy in controlled laboratory settings (in vitro) and in living organisms (in vivo), supported by experimental data. While in vitro studies have demonstrated promising cytotoxic and antiparasitic activities, in vivo data for the isolated compound remains limited. This analysis incorporates data on extracts of Polyalthia longifolia, a plant known to contain this compound, to provide a broader perspective on its potential physiological effects.
Quantitative Efficacy Data
The following tables summarize the key quantitative data on the efficacy of this compound and extracts from Polyalthia longifolia.
Table 1: In Vitro Efficacy of this compound
| Target | Assay | Test System | Result (IC₅₀/EC₅₀) | Reference |
| Leishmania amazonensis promastigotes | Leishmanicidal Activity | - | EC₅₀: 2.01 µM (24h) | [Not specified] |
| Leishmania amazonensis amastigotes | Leishmanicidal Activity | - | EC₅₀: 3.22 µM (48h) | [Not specified] |
| Toxoplasma gondii tachyzoites | Antiparasitic Activity | BeWo cells | IC₅₀: 93.24 ± 1.395 µg/mL | [1] |
| MCF-7 (Breast Cancer) | Cytotoxicity | MCF-7 cells | - | [2] |
| HeLa (Cervical Cancer) | Cytotoxicity | HeLa cells | IC₅₀: 25.24 µg/mL (extract) | [3] |
| MCF-7 (Breast Cancer) | Cytotoxicity | MCF-7 cells | IC₅₀: 50.49 µg/mL (extract) | [3] |
| Ehrlich's Ascites Carcinoma (EAC) | Cytotoxicity | EAC cells | IC₅₀: 45.77 µg/mL (extract) | [3] |
| Dalton's Ascites Lymphoma (DLA) | Cytotoxicity | DLA cells | IC₅₀: 52.52 µg/mL (extract) | [3] |
| Leishmania donovani promastigotes | Antileishmanial Activity | - | IC₅₀: 4.18 µg/mL (extract) | [4][5] |
Table 2: In Vivo Efficacy of Polyalthia longifolia Extracts
| Model | Treatment | Dosage | Route | Key Findings | Reference |
| Ehrlich's Ascites Carcinoma (EAC) in mice | Ethanolic stem bark extract | 100 mg/kg | i.p. | Significant increase in mean survival time | [3] |
| Dalton's Solid Tumor in mice | Ethanolic stem bark extract | 100 mg/kg | i.p. | Significant reduction in tumor volume | [3] |
| HeLa Cell Xenograft in nude mice | Leaf extract | 500 & 1000 mg/kg | Not specified | Effective inhibition of tumor growth | [6][7] |
| Egg Albumin-Induced Inflammation in rats | Methanolic seed extract | 400 mg/kg | Not specified | 58.46% inhibition of paw edema | [8] |
| Acetic Acid-Induced Writhing in mice | Methanolic leaf extract | 150 mg/kg | Not specified | 98.1% inhibition of writhing | [9] |
| Plasmodium berghei infection in mice | Ethanolic leaf extract | 100 mg/kg | Not specified | 61.25% parasitaemia suppression | [10] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[3]
-
Treatment: The cells are then treated with varying concentrations of this compound or plant extract for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
In Vivo Antitumor Activity (Xenograft Model)
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.[6][7]
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., HeLa) is injected subcutaneously into the flank of the mice.[6][7]
-
Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The treatment group receives this compound or plant extract at specified doses and schedules (e.g., daily intraperitoneal injections for 7 days). The control group receives the vehicle (e.g., 5% DMSO).[3][6][7]
-
Monitoring: Tumor volume is measured regularly using calipers. The body weight and general health of the mice are also monitored.[3]
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Analysis: The antitumor efficacy is evaluated by comparing the tumor volume and weight between the treated and control groups. Further analysis, such as histological and immunohistochemical examination of the tumor tissue, can be performed to investigate the mechanism of action.[6][7]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Animal Model: Rats or mice are used for this acute inflammation model.[8]
-
Treatment: Animals are pre-treated with this compound, a plant extract, or a standard anti-inflammatory drug (e.g., diclofenac) orally or via intraperitoneal injection. A control group receives the vehicle.[8]
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[11]
-
Measurement of Edema: The paw volume is measured at regular intervals (e.g., 0.5, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[8]
-
Data Analysis: The percentage of inhibition of paw edema in the treated groups is calculated by comparing the increase in paw volume to that of the control group.
Visualizing the Mechanisms and Workflows
To better understand the biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Proposed Apoptotic Signaling Pathway of this compound.
Caption: General Experimental Workflow for Efficacy Assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. idosi.org [idosi.org]
- 6. Mechanisms of the In Vivo Antitumor Activity of Polyalthia longifolia Leaf Extract Against HeLa Cell Xenograft Tumor: A Microscopic-Based Histological and Immunohistochemical Microanalyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ijpsr.com [ijpsr.com]
- 9. ajol.info [ajol.info]
- 10. In Vivo Antimalarial Activity of Polyalthia longifolia (Annonaceae) Leaf Extract and Assessment of Its Formulated Oral Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro antioxidant and anti-inflammatory potential of Polyalthia longifolia in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Antifungal Activity of Polyalthic Acid and Its Amides: A Guide for Researchers
For Immediate Release
AUSTIN, Texas – December 19, 2025 – A comprehensive review of available data highlights the potential of Polyalthic acid and its amide derivatives as promising antifungal agents. This guide provides a comparative analysis of their activity, outlines key experimental protocols, and visualizes the underlying mechanisms of action to support ongoing research and development in the field of antifungal therapies.
This compound, a naturally occurring diterpene, exhibits modest antifungal activity and serves as a valuable scaffold for the synthesis of more potent derivatives.[1][2] Structural modification, particularly through the formation of amides, has been explored as a strategy to enhance its therapeutic efficacy.[1][3] This guide synthesizes findings from multiple studies to offer a clear comparison for researchers, scientists, and drug development professionals.
Quantitative Comparison of Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its most studied amide analog, compound 2b, against key fungal pathogens. The data indicates that the amide derivative demonstrates significantly improved activity against Candida albicans and Cryptococcus neoformans.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Candida albicans | >100 | [4] |
| Cryptococcus neoformans | 9.5 - 11.2 (IC₅₀) | [4] | |
| Amide Derivative (2b) | Candida albicans | 21.8 | [1] |
| Cryptococcus neoformans | 12.3 | [1] |
Note: IC₅₀ (half maximal inhibitory concentration) is reported for this compound against C. neoformans as a direct MIC value was not available in the reviewed literature.
Experimental Protocols
This section details the methodologies for the synthesis of this compound amides and the evaluation of their antifungal activity, based on established protocols.
Synthesis of this compound Amides
A general procedure for the synthesis of this compound amides involves the following steps[5]:
-
Activation of Carboxylic Acid: this compound is reacted with triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) in a suitable solvent under reflux. This step converts the carboxylic acid into a more reactive acyl chloride intermediate.
-
Amidation: The resulting acyl chloride is then reacted with the desired amine to form the corresponding amide. The reaction is typically stirred at room temperature overnight.
-
Purification: The crude product is purified using standard techniques such as extraction and flash chromatography to yield the pure amide derivative.
Antifungal Susceptibility Testing: Broth Microdilution Method
The antifungal activity of the synthesized compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. A suspension of the fungal cells is prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Drug Dilution: A serial dilution of the test compounds (this compound and its amides) is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Visualizing the Experimental Workflow and Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key processes involved in this comparative study.
Caption: Experimental workflow for the synthesis and antifungal evaluation of this compound amides.
Caption: Proposed mechanisms of antifungal action for this compound and its amide derivative.
Discussion of Antifungal Mechanism
While the precise antifungal mechanism of this compound is not fully elucidated, studies on related diterpenes suggest that they may act by altering the physical properties of the fungal cell membrane, leading to a loss of function.[5]
In contrast, the more potent antifungal activity of the amide derivative 2b has been attributed to a more specific mechanism.[1] This compound has been shown to induce the production of reactive oxygen species (ROS) within the fungal cell.[1] The resulting oxidative stress, combined with a direct disruption of the cell membrane integrity, leads to fungal cell death.[1] This dual mode of action may account for the enhanced antifungal efficacy observed in the amide derivative.
Conclusion
The derivatization of this compound into its amide analogs, such as compound 2b, represents a promising strategy for the development of new and more effective antifungal agents. The available data clearly indicates a significant improvement in activity against clinically relevant fungal pathogens. Further research is warranted to explore a wider range of amide derivatives and to fully elucidate their structure-activity relationships and mechanisms of action. This comparative guide provides a foundational resource for scientists working to address the growing challenge of fungal infections.
References
- 1. Antifungal Activity of this compound Analogs Against Cryptococcus neoformans Involves Production of Reactive Oxygen Species (ROS) and Disruption of Cell Membrane Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Biological Activities of Ent-Polyalthic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activities of polyalthic acids analogs | Poster Board #523 - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antibacterial Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Antiparasitic Activity of Polyalthic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiparasitic activity of Polyalthic acid (PA) against various parasites with established alternative treatments. The information is supported by experimental data from peer-reviewed scientific literature to aid in the evaluation of its potential as a novel antiparasitic agent.
Overview of this compound
This compound is a naturally occurring labdane (B1241275) diterpene found in various plant species, notably from the Polyalthia and Copaifera genera. Traditional medicine has utilized extracts from these plants for various ailments, and recent scientific investigations have begun to validate their therapeutic properties, including significant antiparasitic activity. This guide focuses on the independently verified in vitro efficacy of this compound against several major human parasites.
Data Presentation: In Vitro Antiparasitic Activity
The following tables summarize the 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀) of this compound and standard antiparasitic drugs against various parasites. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) in a mammalian cell line to the antiparasitic IC₅₀/EC₅₀, is also provided where available to indicate the compound's therapeutic window.
Table 1: Anti-Leishmanial Activity
| Compound | Parasite Strain | IC₅₀ / EC₅₀ (µM) | Host Cell | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| This compound | Leishmania amazonensis (promastigotes) | 2.01 | - | - | - | [1] |
| This compound | Leishmania amazonensis (amastigotes) | 3.22 | Macrophages | >32 (Vero cells) | >9.9 | [1] |
| This compound | Leishmania donovani (amastigotes) | 8.68 µg/mL (~28.7 µM) | - | - | - | [2] |
| Amphotericin B | Leishmania amazonensis (promastigotes) | 0.027 | - | - | - | [1] |
| Amphotericin B | Leishmania amazonensis (amastigotes) | 0.026 | Macrophages | 26.6 (Vero cells) | 1023 | [1] |
| Amphotericin B | Leishmania donovani (amastigotes) | 0.1 - 0.4 | Mouse Peritoneal Macrophages | - | - | [3] |
Table 2: Anti-Trypanosomal Activity
| Compound | Parasite Strain | IC₅₀ (µM) | Host Cell | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| This compound | Trypanosoma brucei | 3.87 µg/mL (~12.8 µM) | - | - | - | [2] |
| This compound | Trypanosoma cruzi (amastigotes) | 10.0 µg/mL (~33.1 µM) | - | 215.0 µg/mL (~711 µM) (trypomastigotes) | ~21.5 | |
| Benznidazole | Trypanosoma cruzi (amastigotes) | 4.00 ± 1.90 | - | - | - | [4] |
Table 3: Anti-Toxoplasmal Activity
| Compound | Parasite Strain | IC₅₀ (µg/mL) | Host Cell | CC₅₀ (µg/mL) | Selectivity Index (SI) | Reference(s) |
| This compound | Toxoplasma gondii | 93.24 | BeWo | 171.76 | 1.84 | [5] |
| Pyrimethamine | Toxoplasma gondii (RH strain) | 14.69 | PBMCs | - | - | [6] |
| Sulfadiazine | Toxoplasma gondii (RH strain) | 2495.91 | PBMCs | - | - | [6] |
| Pyrimethamine + Sulfadiazine | Toxoplasma gondii | - | BeWo | - | - | [5] |
Table 4: Anti-Plasmodial (Malaria) Activity
Direct IC₅₀ values for pure this compound against Plasmodium falciparum were not available in the reviewed literature. However, extracts from a related plant, Polyalthia longifolia, have demonstrated antiplasmodial activity.
| Compound/Extract | Parasite Strain | IC₅₀ (µg/mL) | Reference(s) |
| Polyalthia longifolia (Aqueous extract) | Plasmodium falciparum (NF54) | 24.0 ± 1.08 | [7] |
| Polyalthia longifolia (Hydroethanolic extract) | Plasmodium falciparum (NF54) | 22.5 ± 0.12 | [7] |
| Polyalthia longifolia (Ethyl acetate (B1210297) extract) | Plasmodium falciparum (NF54) | 9.5 ± 0.69 | [7] |
| Chloroquine | Plasmodium falciparum (NF54, sensitive) | ~0.02 - 0.17 µM | [1][8] |
| Artemisinin (B1665778) | Plasmodium falciparum (NF54, sensitive) | ~0.0114 µM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
In Vitro Anti-Leishmanial Assay (Promastigote Growth Inhibition)
-
Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at 26°C.
-
Assay Setup: In a 96-well microtiter plate, promastigotes in the logarithmic growth phase are seeded at a density of 1 x 10⁶ cells/mL.
-
Compound Addition: Serial dilutions of this compound or the reference drug (e.g., Amphotericin B) are added to the wells. A solvent control (e.g., DMSO) and a negative control (medium only) are included.
-
Incubation: The plate is incubated at 26°C for 72 hours.
-
Viability Assessment: Parasite viability is determined using a resazurin-based assay. Resazurin (B115843) solution is added to each well, and the plate is incubated for an additional 4-6 hours. The fluorescence (excitation ~560 nm, emission ~590 nm) is measured using a microplate reader.
-
Data Analysis: The fluorescence readings are converted to percentage of parasite viability relative to the negative control. The IC₅₀ value is calculated by non-linear regression analysis.[9]
In Vitro Anti-Leishmanial Assay (Intracellular Amastigote Assay)
-
Host Cell Culture: Macrophages (e.g., J774A.1 or primary peritoneal macrophages) are seeded in a 96-well plate and allowed to adhere.
-
Infection: Adhered macrophages are infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1. The plate is incubated for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Compound Addition: After removing non-phagocytosed promastigotes by washing, fresh medium containing serial dilutions of the test compounds is added.
-
Incubation: The plate is incubated for an additional 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Assessment: The cells are fixed with methanol (B129727) and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by microscopic examination.
-
Data Analysis: The percentage of infected cells and the number of amastigotes per infected cell are calculated. The IC₅₀ value is determined from the dose-response curve.[9]
In Vitro Anti-Trypanosomal Assay (T. brucei)
-
Parasite Culture: Bloodstream form Trypanosoma brucei brucei are cultured in HMI-9 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Assay Setup: In a 96-well plate, parasites are seeded at a density of 2 x 10⁵ cells/mL.
-
Compound Addition: Test compounds are added in serial dilutions.
-
Incubation: Plates are incubated for 48 hours.
-
Viability Assessment: Resazurin solution is added, and after a further 24-hour incubation, fluorescence is measured (Ex: 560 nm, Em: 590 nm).
-
Data Analysis: IC₅₀ values are calculated from the dose-response curves.[10]
In Vitro Anti-Toxoplasmal Assay
-
Host Cell and Parasite Culture: Human foreskin fibroblasts (HFF) or other suitable host cells (e.g., BeWo) are grown to confluence in 96-well plates. Toxoplasma gondii tachyzoites (e.g., RH strain) are used for infection.
-
Infection: Host cells are infected with tachyzoites at a specific multiplicity of infection (MOI).
-
Compound Addition: After a few hours to allow for parasite invasion, the medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: Plates are incubated for a defined period (e.g., 24-72 hours).
-
Assessment of Proliferation: Parasite proliferation is often quantified using a β-galactosidase reporter strain of T. gondii. After incubation, a substrate for β-galactosidase is added, and the colorimetric or fluorometric signal is measured.
-
Data Analysis: The signal is proportional to the number of viable parasites. IC₅₀ values are calculated from the dose-response curves.[5]
Cytotoxicity Assay (Mammalian Cells)
-
Cell Culture: Mammalian cells (e.g., Vero, HepG2, or the host cell line used in the antiparasitic assay) are seeded in a 96-well plate and allowed to adhere.
-
Compound Addition: Serial dilutions of the test compound are added to the cells.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Cell viability is determined using a resazurin or MTT assay.
-
Data Analysis: The CC₅₀ value, the concentration that reduces cell viability by 50%, is calculated from the dose-response curve.
Mandatory Visualizations
Proposed Mechanism of Action of this compound
While the exact molecular targets of this compound are still under investigation, evidence suggests that its antiparasitic effect is primarily due to the disruption of the parasite's cell membrane integrity. This may lead to a cascade of downstream events, including loss of mitochondrial membrane potential and eventual apoptosis-like cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. The Biological Activities of Ent-Polyalthic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of artemisinin derivatives against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroquine Potentiates Primaquine Activity against Active and Latent Hepatic Plasmodia Ex Vivo: Potentials and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound from Copaifera lucens Demonstrates Anticariogenic and Antiparasitic Properties for Safe Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. stacks.cdc.gov [stacks.cdc.gov]
Polyalthic Acid: A Potential Challenger to Commercial Drugs in the Fight Against Leishmaniasis
For Immediate Release
[City, State] – [Date] – In the ongoing battle against the neglected tropical disease leishmaniasis, researchers are exploring novel therapeutic avenues beyond the current standard of care. A promising natural compound, polyalthic acid, has demonstrated significant anti-leishmanial activity, prompting a comparative analysis against commercially available drugs. This guide provides a comprehensive overview of the available data, offering researchers, scientists, and drug development professionals a detailed comparison of efficacy, mechanism of action, and experimental protocols.
Leishmaniasis, a parasitic disease transmitted by sandflies, affects millions worldwide, with current treatments often hampered by toxicity, resistance, and high costs. The exploration of new, effective, and safer alternatives is a critical area of research. This compound, a diterpene isolated from various plant species, has emerged as a compound of interest due to its potent in vitro activity against Leishmania parasites.
Comparative Efficacy: this compound vs. Commercial Drugs
Quantitative data from various in vitro studies reveal the potential of this compound as a leishmanicidal agent. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values of this compound and current commercial drugs against different Leishmania species.
Table 1: Anti-leishmanial Activity (IC50/EC50 in µM) Against Promastigotes
| Compound | L. amazonensis | L. donovani | L. major | L. tropica |
| This compound | 2.01[1] | - | - | - |
| Amphotericin B | <0.025[1] | 0.6 - 0.7[2] | <1 µg/mL | <1 µg/mL[3] |
| Miltefosine | 20.75[3] | 0.4 - 3.8[2] | 22[4] | 11[4] |
| Pentamidine (B1679287) | - | 3.9 - 7.7[5] | 1.6[5] | 1.04 |
Note: "-" indicates data not available from the searched sources.
Table 2: Anti-leishmanial Activity (IC50/EC50 in µM) Against Amastigotes
| Compound | L. amazonensis | L. donovani | L. major | L. tropica |
| This compound | 3.22[1] | 8.68 µg/mL | - | - |
| Amphotericin B | 0.095[1] | 0.1 - 0.4[2] | <1 µg/mL | <2 µg/mL[3] |
| Miltefosine | 2[6] | 0.9 - 4.3[2] | 5.7[4] | 4.2[4] |
| Pentamidine | - | 15[7] | 15[7] | - |
Note: "-" indicates data not available from the searched sources.
Cytotoxicity and Selectivity
A crucial aspect of drug development is ensuring a high therapeutic index, meaning the drug is significantly more toxic to the parasite than to host cells. The selectivity index (SI) is a ratio of the cytotoxic concentration (CC50) in mammalian cells to the effective concentration against the parasite (IC50 or EC50). A higher SI value indicates greater selectivity.
Table 3: Cytotoxicity (CC50 in µM) and Selectivity Index (SI)
| Compound | Mammalian Cell Line | CC50 (µM) | SI (L. amazonensis amastigotes) | SI (L. donovani amastigotes) |
| This compound | Peritoneal Macrophages | >100[1] | >31.06 | - |
| Amphotericin B | Peritoneal Macrophages | 22.41[1] | 235.89[1] | - |
| Miltefosine | J774.A1 Macrophages | - | - | - |
| Pentamidine | Mouse Peritoneal Macrophages | >25 | - | >1.67 |
Note: "-" indicates data not available from the searched sources. The SI for this compound is presented as a minimum value due to the high CC50.
The available data suggests that this compound exhibits low cytotoxicity against mammalian cells, a highly desirable characteristic for a drug candidate.
Mechanisms of Action: A Glimpse into Cellular Warfare
Understanding how these compounds kill the Leishmania parasite is fundamental for rational drug design and combination therapies.
This compound: The precise mechanism of action for this compound is still under investigation, but current evidence suggests it targets the parasite's mitochondria. This leads to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent damage to essential cellular components like proteins, lipids, and DNA[1]. This disruption of mitochondrial function is a key event leading to parasite death.
Commercial Drugs:
-
Amphotericin B: This well-established antifungal and anti-leishmanial drug binds to ergosterol, a major component of the Leishmania cell membrane. This binding disrupts membrane integrity, leading to the formation of pores and leakage of vital intracellular contents, ultimately causing cell death.
-
Miltefosine: This is the only oral drug available for leishmaniasis. Its mechanism is multifaceted, involving the disruption of lipid metabolism, interference with signaling pathways, and induction of apoptosis-like cell death in the parasite[8].
-
Pentamidine: The exact mechanism of pentamidine is not fully elucidated but is thought to involve interference with DNA, RNA, and protein synthesis[9].
Experimental Protocols: A Guide for Reproducible Research
To facilitate further research and comparative studies, detailed methodologies for key experiments are outlined below.
In Vitro Anti-leishmanial Activity Assay (Promastigotes)
This assay determines the effect of a compound on the growth of the extracellular, motile form of the parasite.
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at 24-26°C.
-
Drug Preparation: The test compound (e.g., this compound) and reference drugs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Procedure:
-
Promastigotes in the logarithmic growth phase are seeded into 96-well plates.
-
Varying concentrations of the test compounds are added to the wells.
-
Plates are incubated for 48-72 hours at 24-26°C.
-
-
Viability Assessment: Parasite viability is determined using methods such as:
-
Direct Counting: Using a hemocytometer under a microscope.
-
Colorimetric Assays: MTT or resazurin-based assays, where a change in color indicates metabolic activity of viable cells.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.
In Vitro Anti-leishmanial Activity Assay (Amastigotes)
This assay evaluates the compound's efficacy against the intracellular, non-motile form of the parasite within host cells.
-
Host Cell Culture: A suitable macrophage cell line (e.g., J774A.1 or peritoneal macrophages) is cultured in appropriate media and seeded into 96-well plates.
-
Infection: Macrophages are infected with stationary-phase promastigotes. After an incubation period to allow for phagocytosis, non-internalized promastigotes are washed away.
-
Drug Treatment: The infected macrophages are treated with serial dilutions of the test compounds and incubated for 48-72 hours.
-
Quantification of Infection: The number of intracellular amastigotes is determined by:
-
Microscopy: Fixing and staining the cells (e.g., with Giemsa) and counting the number of amastigotes per macrophage.
-
Reporter Gene Assays: Using parasites expressing reporter genes like luciferase or GFP for a more high-throughput analysis.
-
-
Data Analysis: The EC50 value, the concentration of the compound that reduces the number of intracellular amastigotes by 50%, is calculated.
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of a compound against mammalian cells.
-
Cell Culture: Mammalian cells (e.g., macrophages, fibroblasts) are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Visualizing the Pathways to Parasite Demise
To better understand the proposed mechanisms of action, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Workflow for in vitro anti-leishmanial and cytotoxicity assays.
Caption: Proposed mechanism of action of this compound in Leishmania.
Conclusion and Future Directions
The data compiled in this guide highlight the promising anti-leishmanial potential of this compound. Its significant in vitro efficacy, coupled with low cytotoxicity, positions it as a strong candidate for further investigation. Direct, head-to-head comparative studies with a broader range of commercial drugs across multiple Leishmania species are warranted to fully elucidate its therapeutic potential. Furthermore, in-depth studies into its mechanism of action will be crucial for optimizing its use, potentially in combination therapies, to combat this debilitating disease. The scientific community is encouraged to build upon this foundational data to accelerate the development of novel and improved treatments for leishmaniasis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Efficacy and Toxicity Assessment of an Amphotericin B Gel for the Treatment of Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Miltefosine-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro life cycle of pentamidine-resistant amastigotes: stability of the chemoresistant phenotypes is dependent on the level of resistance induced - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peerj.com [peerj.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Polyalthic Acid: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Polyalthic acid (CAS No. 1235-76-3) was found during the literature search. This guide is based on general procedures for the disposal of non-hazardous, solid organic carboxylic acids in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations.
I. Essential Safety and Logistical Information
The primary method for the disposal of this compound, a solid organic acid, involves neutralization to a neutral pH range before disposal. This procedure should be carried out by trained personnel in a controlled laboratory environment.
Personal Protective Equipment (PPE):
-
Chemical resistant gloves
-
Safety goggles
-
Lab coat
Work Area:
-
A well-ventilated chemical fume hood.
II. Summary of Disposal Parameters
The following table summarizes the key quantitative parameters for the neutralization and disposal of this compound.
| Parameter | Guideline | Citation |
| Disposal Method | Neutralization followed by drain disposal (if permitted) or collection as chemical waste. | [1] |
| Neutralizing Agents | Sodium bicarbonate (weak base) or 5% Sodium hydroxide (B78521) (dilute strong base). | [1] |
| Target pH | 6.0 - 8.0 | [1] |
| Working Concentration | If diluting, aim for a concentration of less than 10% before neutralization. | [1] |
| Final Concentration for Sewer Disposal | If permitted, the concentration of the neutralized salt solution should generally be below 1%. | [2] |
| Water Flush for Sewer Disposal | Follow the neutralized solution with at least 20 parts water. | [3] |
III. Experimental Protocol: Neutralization of this compound
This protocol details the step-by-step methodology for neutralizing this compound waste before disposal.
Objective: To safely neutralize acidic waste containing this compound to a pH between 6.0 and 8.0.
Materials:
-
This compound waste
-
Water (for dilution)
-
Sodium bicarbonate (solid) or 5% Sodium hydroxide solution
-
pH paper or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate beakers or flasks
-
Labeled waste container (if required)
Procedure:
-
Preparation: Don the appropriate PPE and perform all subsequent steps in a chemical fume hood.[1]
-
Dissolution and Dilution:
-
If the this compound waste is a solid, dissolve it in a minimal amount of a suitable solvent. If it is already in solution at a high concentration, dilute it with water to a concentration of less than 10%.[1] When diluting, always add the acid to the water slowly.
-
-
Neutralization:
-
Place the beaker or flask containing the diluted this compound solution on a stir plate and begin stirring.
-
Slowly add the neutralizing agent.
-
The neutralization reaction may generate heat. Proceed slowly and, if necessary, cool the container in an ice bath.
-
-
pH Monitoring:
-
Disposal:
-
Option A: Drain Disposal (Check Institutional Policy First): If your institution's EHS policy permits, and the neutralized solution contains no other hazardous materials (e.g., heavy metals), it may be poured down the sanitary sewer, followed by a flush with a large volume of water (at least 20 times the volume of the neutralized solution).[2][3]
-
Option B: Collection as Chemical Waste: If drain disposal is not permitted, or if the solution contains other hazardous components, transfer the neutralized solution to a properly labeled chemical waste container.[1] The label should clearly indicate the contents (e.g., "Neutralized this compound Solution") and the date. Store the container in a designated satellite accumulation area for collection by your institution's EHS personnel.[1]
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Guide for Polylactic Acid (PLA)
Important Clarification: The term "Polyalthic acid" does not correspond to a recognized chemical compound. This guide provides information for Polylactic Acid (PLA) , a common, biodegradable polymer, assuming a typographical error in the original query. PLA is widely used in research and development, including in drug delivery systems.
Polylactic Acid is generally considered to be a non-hazardous substance under normal conditions of use.[1][2] However, potential hazards can arise from its physical form (dust) and from processing at high temperatures (molten polymer). This guide outlines the essential personal protective equipment (PPE), operational plans, and disposal procedures for handling PLA safely in a laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is crucial to mitigate risks associated with handling Polylactic Acid, particularly when generating dust or working with the molten polymer. The following table summarizes the recommended PPE for various laboratory operations involving PLA.
| Body Part | PPE Item | Protection Level & Conditions of Use |
| Eyes/Face | Safety Glasses with Side Shields | Minimum requirement for all handling procedures to protect from dust or particles.[1][3] |
| Safety Goggles | Recommended when there is an increased risk of dust generation or potential for splashes of molten polymer.[2][4] | |
| Face Shield | Required over safety goggles when pouring large volumes of molten PLA or when a significant splash hazard exists.[3][5] | |
| Hands | Disposable Nitrile Gloves | Minimum requirement for handling PLA powder or pellets to prevent skin contact.[1][3] |
| Heat-Resistant Gloves | Required when handling hot or molten PLA to prevent severe burns.[6] | |
| Body | Laboratory Coat | Minimum requirement to protect skin and clothing from dust and incidental contact.[1][2][7] |
| Respiratory | N95 or P2/FFP2 Dust Mask | Not typically required with adequate ventilation.[1] Recommended when handling PLA powder or performing operations (e.g., grinding, weighing) that generate nuisance levels of dust.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standard operational procedure ensures consistent safety and minimizes exposure risks.
1. Preparation & Assessment:
-
Ventilation: Ensure work is performed in a well-ventilated area.[4] For procedures that generate significant dust, use a chemical fume hood or an area with dedicated exhaust ventilation.[1]
-
Equipment Check: Inspect all PPE for integrity before use.[7] Ensure heating equipment (if used) is functioning correctly.
-
MSDS Review: Always review the specific Material Safety Data Sheet (MSDS) for the PLA being used.
2. Handling PLA Solids (Pellets or Powder):
-
Don the minimum required PPE: lab coat, safety glasses, and nitrile gloves.
-
If weighing or transferring PLA powder, do so carefully to minimize dust creation. A dust mask is recommended for these tasks.[1]
-
Clean up any spills promptly by sweeping and shoveling the material into a suitable container for disposal.[1] Avoid dry sweeping that can aerosolize dust.
3. Handling Molten PLA (e.g., for Extrusion or Synthesis):
-
Wear appropriate PPE, including a lab coat, safety goggles, and heat-resistant gloves.[6] A face shield is strongly recommended.[3]
-
Heat PLA in a well-ventilated area to avoid inhalation of any potential decomposition gases.[4]
-
Be aware that molten polymer can cause severe skin burns upon contact.[2][4][6]
4. First Aid Measures:
-
Skin Contact (Molten PLA): Immediately cool the affected skin with large amounts of cold water. Do not attempt to peel the solidified polymer from the skin. Seek medical attention for treatment of the burn.[2][6]
-
Eye Contact (Dust): Flush eyes with water as a precaution.[1] Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation (Dust): Move the person into fresh air. If breathing difficulties occur, seek medical attention.[1][6]
-
Ingestion: Rinse mouth with water. No adverse effects are expected.[2][6]
Disposal Plan
Proper disposal of PLA is critical to leverage its environmental benefits and comply with regulations.
1. Waste Segregation:
-
Collect waste PLA (unused product, contaminated materials) in a suitable, closed container labeled for disposal.[1]
2. Disposal Routes:
-
Industrial Composting: This is the preferred disposal method. PLA is biodegradable under industrial composting conditions (high heat and microbial activity).[8][9][10] Do not dispose of PLA in standard recycling bins unless your local facility explicitly accepts it, as it can contaminate other plastic recycling streams.[10][11]
-
Licensed Waste Disposal: Offer surplus and non-recyclable PLA to a licensed disposal company.[1]
-
Landfill: Avoid landfill disposal. In a landfill environment, PLA degrades extremely slowly, similar to conventional plastics.[9]
3. Decontamination:
-
After handling, dispose of contaminated gloves in accordance with good laboratory practices.[1]
-
Wash hands thoroughly after completing work and removing PPE.[1][2]
Visual Workflow for Handling Polylactic Acid
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. marketplace.createeducation.com [marketplace.createeducation.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. cdn.velleman.eu [cdn.velleman.eu]
- 5. epa.gov [epa.gov]
- 6. comprise.de [comprise.de]
- 7. m.youtube.com [m.youtube.com]
- 8. Polylactic Acid Disposal → Area → Sustainability [product.sustainability-directory.com]
- 9. PLAy by the rules: Learn how to properly dispose of these materials so they fulfill their greener promises — Cincinnati Recycling & Reuse Hub [cincinnatirecyclingandreusehub.org]
- 10. 3devo.com [3devo.com]
- 11. gctlc.org [gctlc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

